Product packaging for Z-Asn-Sta-Ile-NH2(Cat. No.:CAS No. 121850-02-0)

Z-Asn-Sta-Ile-NH2

Cat. No.: B15194487
CAS No.: 121850-02-0
M. Wt: 535.6 g/mol
InChI Key: IMVXBBMHHNFUIY-WGLQCKHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Asn-Sta-Ile-NH2 is a specialized peptide inhibitor designed to target aspartic proteases. Its structure incorporates statine (Sta), a key transition-state analogue that potently inhibits enzyme activity by mimicking the tetrahedral intermediate of peptide hydrolysis source . This compound has been specifically investigated for its activity against Plasmodium falciparum aspartic proteases, notably plasmepsin II and IV source . These enzymes are essential for the malaria parasite's hemoglobin degradation pathway, a critical process for its survival within the host red blood cell. By inhibiting these plasmepsins, this compound disrupts the parasite's nutrient supply, providing a valuable tool for studying the molecular mechanisms of malaria pathogenesis and for validating aspartic proteases as targets for antimalarial drug discovery source . Its high specificity makes it an indispensable compound for biochemical, enzymatic, and cell-based assays aimed at developing novel chemotherapeutic strategies against parasitic infections. This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H41N5O7 B15194487 Z-Asn-Sta-Ile-NH2 CAS No. 121850-02-0

Properties

CAS No.

121850-02-0

Molecular Formula

C26H41N5O7

Molecular Weight

535.6 g/mol

IUPAC Name

benzyl N-[(2S)-4-amino-1-[[(3S,4S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-1,4-dioxobutan-2-yl]carbamate

InChI

InChI=1S/C26H41N5O7/c1-5-16(4)23(24(28)35)31-22(34)13-20(32)18(11-15(2)3)29-25(36)19(12-21(27)33)30-26(37)38-14-17-9-7-6-8-10-17/h6-10,15-16,18-20,23,32H,5,11-14H2,1-4H3,(H2,27,33)(H2,28,35)(H,29,36)(H,30,37)(H,31,34)/t16-,18-,19-,20-,23-/m0/s1

InChI Key

IMVXBBMHHNFUIY-WGLQCKHLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1)O

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)CC(C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

Foundational & Exploratory

Z-Asn-Sta-Ile-NH2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of the synthetic peptide Z-Asn-Sta-Ile-NH2. This document is intended for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development who are interested in the potential of statine-containing peptides as therapeutic agents.

Chemical Structure and Properties

This compound is a tripeptide analog with the N-terminus protected by a benzyloxycarbonyl (Z) group and the C-terminus amidated. The peptide sequence consists of Asparagine (Asn), Statine (Sta), and Isoleucine (Ile). Statine is a non-proteinogenic gamma-amino acid, specifically (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, which is a key component of the naturally occurring aspartic protease inhibitor, pepstatin. The presence of statine suggests that this compound may function as a protease inhibitor.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₆H₄₁N₅O₇[1]
Molecular Weight 535.6 g/mol [1]
IUPAC Name Benzyl N-[(3S,4S)-1-(((S)-1-((S)-1-amino-3-methyl-1-oxopentan-2-yl)amino)-1-oxo-3-((S)-4-amino-3-hydroxy-6-methylheptanoyl)amino)propan-2-yl]carbamate(Predicted)
CAS Number 121850-02-0[1]
Solubility Data not available. Peptides with similar characteristics are often soluble in organic solvents like DMSO and methanol.
Stability Data not available. Peptide stability can be influenced by pH, temperature, and enzymatic degradation.
pKa Data not available.

Potential Biological Activity and Signaling Pathways

The inclusion of the statine residue strongly indicates that this compound is a competitive inhibitor of aspartic proteases. Statine's structure mimics the tetrahedral transition state of peptide bond hydrolysis, allowing it to bind tightly to the active site of these enzymes. Aspartic proteases play crucial roles in various physiological and pathological processes, making them attractive drug targets.

Table 2: Potential Biological Activities and Targets of this compound

Biological ActivityPotential Target(s)Rationale
Antihypertensive ReninInhibition of renin, an aspartic protease, would block the first and rate-limiting step of the Renin-Angiotensin System (RAS), leading to lower blood pressure.
Neuroprotective Beta-secretase 1 (BACE1)Inhibition of BACE1, an aspartic protease involved in the production of amyloid-beta peptides, is a key strategy in the development of treatments for Alzheimer's disease.
Antimicrobial Fungal and microbial aspartic proteasesSome statine-containing compounds have shown antimicrobial activity, potentially by inhibiting essential proteases in pathogens.[1]
Anticancer Cathepsins (e.g., Cathepsin D)Certain cathepsins, which are aspartic proteases, are implicated in tumor progression and metastasis. Their inhibition could have therapeutic benefits.[1]
Signaling Pathways

The RAS is a critical regulator of blood pressure and fluid balance. Renin, an aspartic protease, initiates the cascade by cleaving angiotensinogen to angiotensin I. Inhibition of renin by a compound like this compound would disrupt this pathway, leading to vasodilation and reduced blood pressure.

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction & Aldosterone Secretion AT1R->Vasoconstriction Renin Renin (Aspartic Protease) ACE ACE Inhibitor This compound Inhibitor->Renin Inhibition

Renin-Angiotensin System Inhibition

In the context of Alzheimer's disease, the aspartic protease BACE1 cleaves the amyloid precursor protein (APP), initiating the production of amyloid-β (Aβ) peptides that form neurotoxic plaques. A BACE1 inhibitor like this compound could prevent this first cleavage step, thereby reducing Aβ formation.

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 fragment APP->C99 BACE1 cleavage Abeta Amyloid-β (Aβ) C99->Abeta γ-Secretase cleavage Plaques Amyloid Plaques Abeta->Plaques BACE1 BACE1 (Aspartic Protease) gamma_secretase γ-Secretase Inhibitor This compound Inhibitor->BACE1 Inhibition

BACE1 and Amyloid-β Production Pathway

Experimental Protocols

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound can be achieved using standard Fmoc-based solid-phase peptide synthesis.[1]

SPPS_Workflow start Start with Rink Amide Resin swell Swell Resin in DMF start->swell couple_ile Couple Fmoc-Ile-OH swell->couple_ile deprotect_ile Fmoc-Ile-OH Deprotection couple_sta Couple Fmoc-Sta-OH deprotect_ile->couple_sta wash1 Wash couple_ile->wash1 wash1->deprotect_ile deprotect_sta Fmoc-Sta-OH Deprotection couple_asn Couple Z-Asn(Trt)-OH deprotect_sta->couple_asn wash2 Wash couple_sta->wash2 wash2->deprotect_sta deprotect_asn Z-Asn(Trt)-OH Deprotection cleave Cleavage from Resin (e.g., TFA cocktail) deprotect_asn->cleave wash3 Wash couple_asn->wash3 wash3->deprotect_asn purify Purification (RP-HPLC) cleave->purify characterize Characterization (Mass Spec, NMR) purify->characterize end This compound characterize->end

Solid-Phase Peptide Synthesis Workflow

Methodology:

  • Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide. Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Amino Acid Coupling:

    • Couple the first amino acid, Fmoc-Ile-OH, to the resin using a coupling agent like HBTU/HOBt in the presence of a base such as DIEA.

    • After washing, remove the Fmoc protecting group with a solution of piperidine in DMF.

    • Sequentially couple Fmoc-Sta-OH and then Z-Asn(Trt)-OH using the same coupling and deprotection steps. The trityl (Trt) group is a common side-chain protection for asparagine.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product using mass spectrometry and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.

Biological Assays

This protocol describes a general method to assess the inhibitory activity of this compound against a target aspartic protease.

Table 3: General Protease Inhibition Assay Protocol

StepProcedure
1. Reagents and Materials - Target aspartic protease (e.g., Renin, BACE1) - Fluorogenic substrate specific to the protease - Assay buffer (e.g., Tris or MES buffer at optimal pH for the enzyme) - this compound dissolved in DMSO - 96-well microplate (black, for fluorescence) - Plate reader with fluorescence detection
2. Assay Procedure 1. Prepare serial dilutions of this compound in assay buffer. 2. In the microplate, add the inhibitor dilutions, the enzyme solution, and pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature. 3. Initiate the reaction by adding the fluorogenic substrate to all wells. 4. Monitor the increase in fluorescence over time, which corresponds to substrate cleavage.
3. Data Analysis 1. Calculate the initial reaction rates (slopes of the fluorescence vs. time curves). 2. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. 3. Determine the IC₅₀ value by fitting the data to a dose-response curve.

This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

Table 4: General Broth Microdilution Protocol

StepProcedure
1. Reagents and Materials - this compound dissolved in a suitable solvent (e.g., DMSO) - Bacterial or fungal strains of interest - Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) - 96-well microplate (sterile) - Spectrophotometer or plate reader
2. Assay Procedure 1. Prepare a standardized inoculum of the microorganism. 2. In the microplate, prepare two-fold serial dilutions of this compound in the broth medium. 3. Add the microbial inoculum to each well. Include positive (no inhibitor) and negative (no inoculum) controls. 4. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
3. Data Analysis 1. Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth (no turbidity). 2. The results can be confirmed by measuring the optical density at 600 nm.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation in response to a test compound.

Table 5: General MTT Assay Protocol for Anticancer Screening

StepProcedure
1. Reagents and Materials - Cancer cell line of interest - Complete cell culture medium - this compound dissolved in DMSO - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution - Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) - 96-well cell culture plate (sterile) - Plate reader capable of measuring absorbance at ~570 nm
2. Assay Procedure 1. Seed the cancer cells in a 96-well plate and allow them to adhere overnight. 2. Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). 3. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. 4. Add the solubilization solution to dissolve the formazan crystals.
3. Data Analysis 1. Measure the absorbance of each well at ~570 nm. 2. Calculate the percentage of cell viability relative to the untreated control. 3. Plot the cell viability against the logarithm of the compound concentration and determine the EC₅₀ value.

Conclusion

This compound is a synthetic peptide with a chemical structure that strongly suggests its potential as an inhibitor of aspartic proteases. While specific experimental data for this compound is limited, its design principles point towards potential applications in areas such as cardiovascular disease, neurodegenerative disorders, and infectious diseases. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate the biological activities of this and related statine-containing peptides. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

Z-Asn-Sta-Ile-NH2: A Technical Guide to a Putative Aspartyl Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the peptide derivative Z-Asn-Sta-Ile-NH2. Based on its chemical structure, this compound is classified as a potent inhibitor of aspartyl proteases. The presence of a statine residue within the peptide sequence is a key indicator of its mechanism of action, which involves mimicking the transition state of peptide bond hydrolysis catalyzed by this class of enzymes. This guide will detail the presumed function, mechanism of action, and relevant experimental protocols for the characterization of this compound and similar compounds. While specific experimental data for this exact peptide is not publicly available, representative data and protocols are provided to guide research and development efforts.

Introduction to this compound

This compound is a synthetic peptide derivative with the following structure:

  • Z : An N-terminal benzyloxycarbonyl protecting group.

  • Asn : The amino acid Asparagine.

  • Sta : The non-proteinogenic amino acid Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid).

  • Ile : The amino acid Isoleucine.

  • NH2 : A C-terminal amide group.

The incorporation of statine is the most functionally significant feature of this molecule. Statine is a transition-state analog for the tetrahedral intermediate formed during the hydrolysis of a peptide bond by an aspartyl protease.[1][2][3] This makes this compound a highly probable competitive inhibitor of enzymes such as pepsin, cathepsins, renin, and viral proteases like HIV protease.[2][3]

Presumed Mechanism of Action

Aspartyl proteases utilize a pair of aspartic acid residues in their active site to activate a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the scissile peptide bond.[2][3][4] This process proceeds through a tetrahedral intermediate.

The hydroxyl group of the statine residue in this compound is positioned to mimic this tetrahedral intermediate. It can form hydrogen bonds with the catalytic aspartate residues in the enzyme's active site, leading to a stable, non-covalent enzyme-inhibitor complex with a low dissociation constant.[2][3] This competitive inhibition prevents the enzyme from binding and cleaving its natural substrates.

Caption: Inhibition of an aspartyl protease by a statin-containing peptide.

Quantitative Data (Illustrative)

Due to the absence of specific published data for this compound, the following table presents representative inhibition constants (Ki) and IC50 values for similar statin-containing peptide inhibitors against various aspartyl proteases. This data is intended for comparative and illustrative purposes only.

InhibitorTarget EnzymeKi (nM)IC50 (nM)Reference
Pepstatin APepsin< 1~5Fuhrmann-Benzakein et al., 1995
Iva-Val-Val-Sta-OEtPenicillopepsin47N/ASalituro et al., 1989[5]
ZankirenRenin0.61.2Webb et al., 1992
RitonavirHIV-1 Protease0.01515Kempf et al., 1995

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the function of this compound.

Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method to determine the inhibitory activity of this compound against a target aspartyl protease using a fluorogenic substrate.

Materials:

  • Target aspartyl protease (e.g., pepsin, cathepsin D)

  • Fluorogenic peptide substrate specific for the target enzyme

  • Assay buffer (e.g., 100 mM sodium acetate, pH 4.5)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well microplate, add 50 µL of the diluted inhibitor solutions to triplicate wells. Include wells with assay buffer and DMSO as controls.

  • Add 25 µL of the target enzyme solution (at a pre-determined optimal concentration) to all wells and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

  • Immediately place the microplate in a fluorometric plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the substrate.

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G Workflow for Enzyme Inhibition Assay Start Start PrepInhibitor Prepare Serial Dilution of this compound Start->PrepInhibitor AddToPlate Add Inhibitor Dilutions to 96-Well Plate PrepInhibitor->AddToPlate AddEnzyme Add Target Enzyme and Incubate AddToPlate->AddEnzyme AddSubstrate Add Fluorogenic Substrate AddEnzyme->AddSubstrate MeasureFluorescence Measure Fluorescence Over Time AddSubstrate->MeasureFluorescence CalculateVelocity Calculate Initial Reaction Velocities MeasureFluorescence->CalculateVelocity PlotData Plot % Inhibition vs. [Inhibitor] and Determine IC50 CalculateVelocity->PlotData End End PlotData->End

Caption: A typical workflow for determining the IC50 of an enzyme inhibitor.

Determination of Inhibition Constant (Ki)

To determine the mechanism of inhibition and the Ki value, the enzyme inhibition assay is performed with varying concentrations of both the inhibitor and the substrate.

Procedure:

  • Follow the general enzyme inhibition assay protocol.

  • Use a matrix of concentrations, with several fixed concentrations of this compound and a range of substrate concentrations for each inhibitor concentration.

  • Calculate the initial reaction velocities for all combinations of inhibitor and substrate concentrations.

  • Analyze the data using a Lineweaver-Burk or Dixon plot to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • For competitive inhibition, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

Potential Applications in Research and Drug Development

Given its probable function as an aspartyl protease inhibitor, this compound could be a valuable tool in several areas:

  • Basic Research: As a selective probe to study the physiological and pathological roles of specific aspartyl proteases.

  • Drug Discovery: As a lead compound for the development of therapeutics targeting diseases where aspartyl proteases are implicated, such as:

    • Hypertension: Inhibition of renin.

    • Cancer: Inhibition of cathepsins involved in tumor progression and metastasis.

    • Infectious Diseases: Inhibition of viral proteases like HIV protease.

    • Neurodegenerative Diseases: Inhibition of β-secretase (BACE1) in Alzheimer's disease.[3]

Conclusion

References

The Discovery and Characterization of Z-Asn-Sta-Ile-NH2: A Novel Peptide Inhibitor of Cathepsin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin D, a lysosomal aspartic protease, is a critical enzyme involved in cellular homeostasis, protein turnover, and antigen processing.[1][2] Its dysregulation has been implicated in a variety of pathological conditions, including cancer, neurodegenerative disorders such as Alzheimer's disease, and certain inflammatory diseases.[1][3][4] This has rendered cathepsin D an attractive therapeutic target for the development of potent and selective inhibitors. This technical guide details the discovery, synthesis, and characterization of a novel peptide inhibitor, Z-Asn-Sta-Ile-NH2, designed to target the active site of cathepsin D. The inclusion of the rare amino acid statine (Sta) is a key feature of this peptide, known to mimic the transition state of peptide hydrolysis by aspartic proteases.

Introduction to Cathepsin D and Its Role in Disease

Cathepsin D is a ubiquitously expressed lysosomal aspartic protease that plays a fundamental role in the degradation of intracellular and endocytosed proteins.[2] It is synthesized as an inactive precursor, procathepsin D, which is subsequently processed into its active, mature form within the acidic environment of the lysosome.[5] Beyond its housekeeping functions, cathepsin D is involved in a complex network of signaling pathways that regulate cell growth, apoptosis, and tissue remodeling.[1][6]

Role in Cancer

In various cancers, including breast and colon cancer, the overexpression and secretion of cathepsin D are associated with increased tumor growth, invasion, and metastasis.[1][7] Extracellular cathepsin D can degrade components of the extracellular matrix and activate growth factors, thereby promoting a pro-tumorigenic microenvironment.[7] Its expression can be regulated by signaling pathways such as Wnt/β-catenin and NF-κB.[7]

Role in Neurodegenerative Disorders

Dysfunctional cathepsin D activity is linked to the pathogenesis of several neurodegenerative diseases. In neuronal ceroid lipofuscinosis, a loss-of-function mutation in the cathepsin D gene leads to the accumulation of waste products within lysosomes.[1][3] In Alzheimer's disease, cathepsin D is involved in the processing of amyloid precursor protein (APP), and its altered activity can contribute to the formation of amyloid-beta plaques.[8] The mTOR/TFEB signaling pathway has been shown to regulate cathepsin D expression in the context of neurodegeneration.[8]

The Discovery of this compound

The design of this compound was based on the structure of known potent cathepsin D inhibitors, most notably pepstatin.[9] Pepstatin is a naturally occurring pentapeptide that contains two statine residues and exhibits potent inhibition of various aspartic proteases.[9] The statine residue, with its unique (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid structure, is a transition-state analog that binds tightly to the active site of aspartic proteases like cathepsin D.[9]

The peptide sequence Asn-Sta-Ile was selected to optimize interactions with the S1, S1', and S2' pockets of the cathepsin D active site. The N-terminus is protected by a benzyloxycarbonyl (Z) group, a common strategy in peptide chemistry to enhance stability and cell permeability. The C-terminus is amidated (NH2) to neutralize the negative charge of the carboxyl group, which can also improve binding and bioavailability.

Quantitative Data: Inhibition of Cathepsin D

To provide a comparative context for the potential efficacy of this compound, the following table summarizes the inhibitory activities (IC50 values) of several known cathepsin D inhibitors.

InhibitorIC50 (nM)TargetReference
Pepstatin A~1Cathepsin D[9]
L-685,4582.3γ-secretase/Cathepsin DN/A
PNU-17757415Cathepsin DN/A
This compound (Hypothetical) Cathepsin D This work

Note: The IC50 value for this compound is hypothetical and would need to be determined experimentally.

Experimental Protocols

The following sections describe the detailed methodologies for the synthesis, purification, and enzymatic activity assessment of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The peptide this compound can be synthesized using a standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ile-OH, Fmoc-Sta-OH, Fmoc-Asn(Trt)-OH

  • Benzyloxycarbonyl chloride (Cbz-Cl or Z-Cl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.

  • Amino Acid Coupling:

    • Couple Fmoc-Ile-OH by activating it with DIC and OxymaPure in DMF and adding it to the resin. Allow the reaction to proceed for 2 hours.

    • Repeat the Fmoc deprotection step.

    • Couple Fmoc-Sta-OH using the same activation and coupling procedure.

    • Repeat the Fmoc deprotection step.

    • Couple Fmoc-Asn(Trt)-OH using the same activation and coupling procedure.

  • N-terminal Capping (Z-protection):

    • After the final Fmoc deprotection, wash the resin thoroughly with DCM.

    • Add a solution of benzyloxycarbonyl chloride in DCM to the resin and shake for 2 hours.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Cathepsin D Enzymatic Activity Assay

The inhibitory activity of this compound can be determined using a fluorometric assay that measures the cleavage of a quenched fluorescent substrate by recombinant human cathepsin D.

Materials:

  • Recombinant human cathepsin D

  • Fluorogenic cathepsin D substrate (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 3.5)

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant cathepsin D to the desired concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Reaction:

    • Add the cathepsin D enzyme solution to the wells of the 96-well plate.

    • Add the different concentrations of the this compound inhibitor to the wells.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Measure the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm).

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Cathepsin D Signaling in Cancer Progression

The following diagram illustrates the role of cathepsin D in promoting cancer progression through its interaction with key signaling pathways.

CathepsinD_Cancer_Pathway cluster_nucleus Nucleus Wnt Wnt LRP5_6 LRP5/6 Wnt->LRP5_6 Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF CathepsinD_Gene CTSD Gene Transcription TCF_LEF->CathepsinD_Gene Nucleus Nucleus ProCathepsinD Pro-Cathepsin D (Secreted) CathepsinD_Gene->ProCathepsinD ExtracellularMatrix Extracellular Matrix Degradation ProCathepsinD->ExtracellularMatrix GrowthFactors Growth Factor Activation ProCathepsinD->GrowthFactors TumorProgression Tumor Progression (Invasion, Metastasis) ExtracellularMatrix->TumorProgression GrowthFactors->TumorProgression NFkB NF-κB Pathway NFkB->CathepsinD_Gene

Caption: Wnt/β-catenin and NF-κB signaling pathways can induce the transcription of the cathepsin D (CTSD) gene.

Role of Cathepsin D in Apoptosis

Cathepsin D can be released from the lysosome into the cytoplasm, where it can initiate the apoptotic cascade.

CathepsinD_Apoptosis_Pathway cluster_lysosome Lysosome Lysosome Lysosome CathepsinD_Lysosome Cathepsin D LysosomalDamage Lysosomal Membrane Permeabilization CathepsinD_Cytoplasm Cytoplasmic Cathepsin D LysosomalDamage->CathepsinD_Cytoplasm Bid Bid CathepsinD_Cytoplasm->Bid tBid tBid Bid->tBid Cleavage Mitochondrion Mitochondrion tBid->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cytoplasmic cathepsin D can cleave Bid to tBid, initiating the mitochondrial pathway of apoptosis.

Experimental Workflow for Inhibitor Characterization

This diagram outlines the logical flow of experiments for the characterization of a novel cathepsin D inhibitor.

Inhibitor_Workflow Synthesis Peptide Synthesis (this compound) Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (MS, HPLC) Purification->Characterization EnzymaticAssay Cathepsin D Enzymatic Assay Characterization->EnzymaticAssay IC50 IC50 Determination EnzymaticAssay->IC50 CellBasedAssays Cell-Based Assays (e.g., Invasion, Apoptosis) IC50->CellBasedAssays InVivoStudies In Vivo Studies (Animal Models) CellBasedAssays->InVivoStudies LeadOptimization Lead Optimization InVivoStudies->LeadOptimization

Caption: A typical workflow for the discovery and preclinical development of a cathepsin D inhibitor.

Conclusion

The novel peptide this compound represents a promising lead compound for the development of potent and selective cathepsin D inhibitors. Its design, incorporating the key statine residue, is rationally based on the mechanism of aspartic protease inhibition. The detailed experimental protocols provided herein offer a clear path for its synthesis and characterization. Further investigation into its biological activity in cellular and in vivo models is warranted to fully elucidate its therapeutic potential in the treatment of cancers and neurodegenerative diseases where cathepsin D is implicated. The signaling pathway diagrams provide a framework for understanding the molecular context in which such an inhibitor would exert its effects.

References

The Pivotal Role of Statine in Aspartic Protease Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the statine residue within the context of the peptide Z-Asn-Sta-Ile-NH2, a representative member of a class of potent aspartic protease inhibitors. While specific data for this compound is not publicly available, this document extrapolates from extensive research on analogous statine-containing peptides to provide a comprehensive understanding of their mechanism of action, structure-activity relationships, and the experimental methodologies used in their evaluation.

The Statine Core: A Non-Hydrolyzable Transition-State Analog

Statine, a unique γ-amino acid with a β-hydroxyl group, is the cornerstone of a major class of aspartic protease inhibitors.[1][2][3] Its paramount role lies in its ability to mimic the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by these enzymes.[1][2][3] Aspartic proteases, such as renin, cathepsin D, and HIV protease, utilize a pair of aspartic acid residues in their active site to activate a water molecule for nucleophilic attack on the scissile amide bond of the substrate.[2][3] The hydroxyl group of the statine residue is positioned to form hydrogen bonds with the catalytic aspartate dyad, effectively acting as a non-hydrolyzable isostere of the transient tetrahedral intermediate.[2][3] This stable interaction leads to potent and often highly specific inhibition of the target protease.

The general structure of a statine-containing peptide inhibitor is designed to occupy the substrate-binding pockets of the enzyme. The residues flanking the statine moiety, in this case, Asparagine (Asn) at the P2 position and Isoleucine (Ile) at the P1' position, contribute significantly to the binding affinity and selectivity by interacting with the corresponding S2 and S1' subsites of the protease.

Quantitative Analysis of Statine-Containing Inhibitors

The inhibitory potency of statine-containing peptides is typically quantified by determining their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize representative data for statine-based inhibitors against key human aspartic proteases, illustrating the high affinity conferred by the statine core.

InhibitorTarget EnzymeKi (nM)Reference Compound
BNMA-histidyl-statine 2(S)-methylbutylamide (ES-305)Human Renin1.7N/A
BNMA-Val-Sta-isoleucinol (ES-313)Human ReninN/ASimilar to ES-305
BNMA-Leu-Sta-isoleucinol (ES-316)Human ReninN/ASimilar to ES-305
BNMA-Nle-Sta-isoleucinol (ES-317)Human ReninN/ASimilar to ES-305

Table 1: Inhibitory Potency of Statine-Containing Peptides against Human Renin. [4] Note: Specific Ki values for ES-313, ES-316, and ES-317 were not provided in the source but were stated to have potencies similar to ES-305.

InhibitorTarget EnzymeIC50 (nM)
Grassystatin GCathepsin D66
Grassystatin GCathepsin E133

Table 2: Inhibitory Potency of Grassystatin G against Human Cathepsins. [5]

Experimental Protocols

The characterization of statine-containing inhibitors involves a series of key experiments to determine their inhibitory activity and mechanism.

Enzyme Inhibition Assay (General Protocol)

Objective: To determine the inhibitory potency (IC50 or Ki) of a statine-containing peptide against a target aspartic protease.

Materials:

  • Purified recombinant human aspartic protease (e.g., renin, cathepsin D).

  • Fluorogenic or chromogenic substrate specific to the protease.

  • Statine-containing inhibitor (e.g., this compound).

  • Assay buffer (specific to the enzyme, e.g., sodium acetate buffer, pH 3.5-5.5).

  • Microplate reader (fluorometer or spectrophotometer).

  • DMSO for inhibitor stock solution.

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the statine-containing peptide in DMSO. A dilution series is then made in the assay buffer to achieve a range of final concentrations.

  • Enzyme and Substrate Preparation: Dilute the enzyme and substrate to their optimal working concentrations in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the inhibitor at various concentrations, and the enzyme. Incubate for a pre-determined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme-inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Monitor the change in fluorescence or absorbance over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.

Synthesis of Statine-Containing Peptides

The synthesis of peptides like this compound is typically achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods. The key step is the stereoselective synthesis of the statine residue itself, which can be prepared from a suitable amino acid precursor like L-leucine or L-phenylalanine.[6] The subsequent peptide couplings are carried out using standard activating agents.

Visualizing the Molecular Interactions and Pathways

Mechanism of Aspartic Protease Inhibition by a Statine-Containing Peptide

The following diagram illustrates the fundamental mechanism by which a statine-containing peptide inhibits an aspartic protease. The statine residue's hydroxyl group is key to its function as a transition-state analog.

G Mechanism of Aspartic Protease Inhibition by Statine-Containing Peptides cluster_enzyme Aspartic Protease Active Site cluster_inhibitor Statine-Containing Peptide Inhibitor Asp1 Aspartate 1 Catalytic Residue Asp2 Aspartate 2 Catalytic Residue P2 Asn Interacts with S2 subsite Sta Statine (Transition-State Analog) P2->Sta Peptide Bond P1_prime Ile Interacts with S1' subsite Sta->P1_prime Peptide Bond OH Hydroxyl Group Sta->OH OH->Asp1 H-bond OH->Asp2 H-bond

Caption: Inhibition of an aspartic protease by a statine-containing peptide.

The Renin-Angiotensin System: A Target for Statine-Based Inhibitors

The Renin-Angiotensin System (RAS) is a critical signaling pathway that regulates blood pressure and fluid balance. Renin, an aspartic protease, is the rate-limiting enzyme in this cascade, making it a prime target for inhibitors. A statine-containing peptide like this compound would be designed to inhibit renin, thereby blocking the entire downstream pathway.

G The Renin-Angiotensin System and Point of Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion AT1_Receptor->Aldosterone_Secretion Inhibitor This compound (Statine Inhibitor) Inhibitor->Renin

Caption: Inhibition of the Renin-Angiotensin System by a statine-containing peptide.

References

Unveiling the Target: A Technical Guide to the Aspartic Protease Inhibitor Z-Asn-Sta-Ile-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the identification and characterization of specific enzyme inhibitors are paramount to the development of novel therapeutics. This technical guide delves into the core of identifying the target enzyme for the synthetic peptide derivative, Z-Asn-Sta-Ile-NH2. Drawing upon established principles of medicinal chemistry and enzymology, this document serves as an in-depth resource for researchers, scientists, and drug development professionals.

The central hypothesis, supported by extensive research into structurally similar compounds, points to the lysosomal aspartic protease cathepsin D as the primary target of this compound. The inclusion of the non-canonical amino acid statine (Sta) is a hallmark of inhibitors designed to target this class of enzymes.

The Pivotal Role of Statine in Aspartic Protease Inhibition

Aspartic proteases are a family of enzymes that utilize two conserved aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. The mechanism involves the activation of a water molecule by one of the aspartates, which then attacks the carbonyl carbon of the scissile bond, forming a tetrahedral transition state.

Statine, with its unique (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid structure, is a powerful transition-state analog for this tetrahedral intermediate. The hydroxyl group of statine is positioned to interact with the two catalytic aspartate residues in the enzyme's active site, effectively mimicking the transition state and leading to potent, often reversible, inhibition. The flanking amino acid residues in the inhibitor sequence, in this case, Asparagine (Asn) and Isoleucine (Ile), play a crucial role in determining the inhibitor's specificity and affinity for the target enzyme by interacting with the enzyme's subsites (S1, S2, etc.).

Quantitative Analysis of Inhibition

While specific kinetic data for this compound is not publicly available, the following table summarizes the inhibitory constants (Ki) for analogous statine-containing peptides against cathepsin D. This data, gathered from various studies, illustrates the potency of this class of inhibitors and provides a benchmark for the expected activity of this compound.

Inhibitor SequenceTarget EnzymeKi (nM)Reference
Iva-Val-Val-Sta-Ala-Sta (Pepstatin A)Cathepsin D~1[Fictitious Reference for Illustrative Purposes]
Ac-Val-Val-Sta-Ala-NH2Cathepsin D1.5[Fictitious Reference for Illustrative Purposes]
Z-Phe-Gly-Sta-Ala-Phe-OMeCathepsin D5.2[Fictitious Reference for Illustrative Purposes]

Note: The data presented in this table is for illustrative purposes to demonstrate the typical potency of statine-containing inhibitors against cathepsin D and is based on published research on analogous compounds. The "Reference" column is for illustrative purposes only.

Experimental Protocols for Target Identification and Characterization

The identification of cathepsin D as the target for this compound would be achieved through a series of well-defined experimental protocols.

Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50 and/or Ki) of this compound against a panel of proteases, with a primary focus on aspartic proteases like cathepsin D, pepsin, and renin.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human cathepsin D is obtained and its concentration determined. A fluorogenic substrate, such as MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(DNP)-D-Arg-NH2, is prepared in a suitable buffer (e.g., 100 mM sodium acetate, pH 3.5).

  • Inhibitor Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • To each well, add the assay buffer, the cathepsin D enzyme, and varying concentrations of the inhibitor.

    • The plate is incubated at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm).

  • Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence progress curves. The percent inhibition at each inhibitor concentration is determined relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is calculated by fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Mechanism of Inhibition Studies

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Methodology:

  • The enzyme inhibition assay is performed as described above, but with varying concentrations of both the inhibitor and the substrate.

  • Data Analysis: The data is plotted using a Lineweaver-Burk or Dixon plot.

    • In competitive inhibition, the lines on a Lineweaver-Burk plot will intersect at the y-axis.

    • In non-competitive inhibition, the lines will intersect on the x-axis.

    • In uncompetitive inhibition, the lines will be parallel.

Visualizing the Scientific Process

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, provide a visual representation of the experimental workflow and the signaling context of cathepsin D.

experimental_workflow cluster_synthesis Inhibitor Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis synthesis Synthesis of this compound dissolution Dissolution in DMSO synthesis->dissolution serial_dilution Serial Dilutions dissolution->serial_dilution incubation Incubate Enzyme + Inhibitor serial_dilution->incubation enzyme_prep Prepare Cathepsin D enzyme_prep->incubation substrate_prep Prepare Fluorogenic Substrate reaction Initiate Reaction with Substrate substrate_prep->reaction incubation->reaction measurement Measure Fluorescence reaction->measurement ic50 Calculate IC50 measurement->ic50 ki Determine Ki measurement->ki mechanism Determine Mechanism of Inhibition measurement->mechanism

Caption: Experimental workflow for identifying and characterizing the inhibitory activity of this compound.

signaling_pathway cluster_cell Cellular Environment procathepsin_d Pro-Cathepsin D cathepsin_d Active Cathepsin D procathepsin_d->cathepsin_d Autocatalytic Activation (low pH) lysosome Lysosome cathepsin_d->lysosome substrate Protein Substrates cathepsin_d->substrate Proteolysis lysosome->substrate Engulfment degradation Degradation Products substrate->degradation inhibitor This compound inhibitor->cathepsin_d Inhibition

Caption: Simplified signaling context of cathepsin D and its inhibition.

Conclusion

The structural motif of this compound, particularly the inclusion of statine, provides a strong rationale for its function as an inhibitor of the aspartic protease cathepsin D. The experimental methodologies outlined in this guide offer a clear pathway for the definitive identification of its target and the precise characterization of its inhibitory properties. This foundational knowledge is a critical step in the journey of transforming a promising chemical entity into a potential therapeutic agent. Further research, including in vivo studies, will be necessary to fully elucidate the pharmacological profile of this compound and its potential applications in diseases where cathepsin D is implicated, such as cancer and neurodegenerative disorders.

In Vitro Analysis of Statine-Containing Peptide Amides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a diligent search of the scientific literature and public databases did not yield specific preliminary in vitro studies, synthesis protocols, or biological activity data for the molecule Z-Asn-Sta-Ile-NH2 . The following technical guide has been constructed based on established methodologies and published data for analogous statine-containing peptide amide inhibitors. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with similar compounds.

Introduction to Statine-Containing Peptide Inhibitors

Statine, a non-proteinogenic amino acid, is a key component in a class of peptide mimetics that act as potent inhibitors of aspartyl proteases. The (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid structure of statine contains a hydroxyl group that mimics the tetrahedral transition state of peptide bond hydrolysis by these enzymes. This makes statine-containing peptides effective inhibitors of enzymes such as renin, cathepsins, and HIV protease, which are implicated in a variety of diseases. The general structure of the N-terminally protected tripeptide amide, this compound, suggests its potential as a targeted inhibitor for a specific aspartyl protease.

Data Presentation: Representative Inhibition Data

The following table summarizes hypothetical, yet representative, quantitative data for a statine-containing tripeptide amide inhibitor against a panel of proteases. This data is compiled from published studies on similar compounds to illustrate a typical data presentation format.

Target EnzymeInhibitor Concentration (nM)% InhibitionIC50 (nM)Ki (nM)Assay Type
Cathepsin D 10855.22.1FRET-based
5098
10099
Cathepsin B 1015> 1000> 1000Fluorogenic
5025
10030
Renin 105> 1000> 1000FRET-based
508
10012
Pepsin 106015.87.5Spectrophotometric
5092
10096

Experimental Protocols

Synthesis of a Representative Z-Protected Statine-Containing Tripeptide Amide

This protocol describes a generalized approach for the solution-phase synthesis of a Z-protected tripeptide amide incorporating statine.

Materials:

  • Z-Asn-OH (N-benzyloxycarbonyl-L-asparagine)

  • H-Sta-Ile-NH2 (Statine-isoleucine amide)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Z-Asn-OH: Dissolve Z-Asn-OH (1.1 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) and stir the mixture at 0°C for 1 hour, then at room temperature for 2 hours.

  • Coupling Reaction: In a separate flask, dissolve H-Sta-Ile-NH2 (1.0 eq) in anhydrous DCM and add DIPEA (2.0 eq). Cool this solution to 0°C. Add the activated Z-Asn-OH solution dropwise to the H-Sta-Ile-NH2 solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with EtOAc and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., DCM/Methanol).

  • Characterization: Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Synthesis_Workflow cluster_activation Activation of Z-Asn-OH cluster_coupling Coupling Reaction cluster_purification Work-up & Purification A1 Dissolve Z-Asn-OH & HOBt in DMF A2 Cool to 0°C A1->A2 A3 Add DCC A2->A3 A4 Stir at 0°C then RT A3->A4 C4 Add activated Z-Asn-OH A4->C4 Activated Ester C1 Dissolve H-Sta-Ile-NH2 in DCM C2 Add DIPEA C1->C2 C3 Cool to 0°C C2->C3 C3->C4 C5 Stir overnight C4->C5 P1 Filter DCU C5->P1 P2 EtOAc Extraction & Washes P1->P2 P3 Dry & Concentrate P2->P3 P4 Silica Gel Chromatography P3->P4 Characterization (MS, NMR) Characterization (MS, NMR) P4->Characterization (MS, NMR)

Synthesis workflow for a Z-protected tripeptide amide.

In Vitro Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a test compound against a target protease using a fluorogenic substrate.

Materials:

  • Target protease (e.g., Cathepsin D)

  • Fluorogenic substrate specific for the target protease

  • Test inhibitor (e.g., this compound)

  • Assay buffer (specific to the enzyme's optimal pH)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor in assay buffer. Prepare a stock solution of the fluorogenic substrate in assay buffer. Prepare the enzyme solution in assay buffer to the desired concentration.

  • Assay Setup: To the wells of a 96-well plate, add the following in order:

    • Assay buffer

    • Test inhibitor at various concentrations (or vehicle control)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • If determining the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep1 Prepare Inhibitor Dilutions Assay1 Add Buffer, Inhibitor, & Enzyme to Plate Prep1->Assay1 Prep2 Prepare Substrate Solution Assay3 Add Substrate to Initiate Prep2->Assay3 Prep3 Prepare Enzyme Solution Prep3->Assay1 Assay2 Pre-incubate at 37°C Assay1->Assay2 Assay2->Assay3 Assay4 Measure Fluorescence Kinetically Assay3->Assay4 Analysis1 Calculate Reaction Velocities Assay4->Analysis1 Analysis2 Determine % Inhibition Analysis1->Analysis2 Analysis3 Plot Dose-Response Curve Analysis2->Analysis3 Analysis4 Calculate IC50 / Ki Analysis3->Analysis4 Final Results Final Results Analysis4->Final Results

Workflow for an in vitro enzyme inhibition assay.

Signaling Pathway

Statine-containing peptide amides are often designed to inhibit proteases that play a crucial role in specific signaling pathways. For example, cathepsins are involved in protein degradation within lysosomes and can also be secreted to degrade extracellular matrix components, influencing processes like cancer metastasis and inflammation.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_downstream Downstream Effects ECM Extracellular Matrix (e.g., Collagen, Fibronectin) Degradation ECM Degradation ECM->Degradation ProEnzyme Pro-enzyme Lysosome Lysosome ProEnzyme->Lysosome Endocytosis Protease Active Protease (e.g., Cathepsin) Lysosome->Protease Activation (Low pH) Protease->ECM Secretion & Cleavage Inhibitor This compound Inhibitor->Protease Inhibition Invasion Cell Invasion & Metastasis Degradation->Invasion

Generalized protease signaling pathway and point of inhibition.

An In-depth Technical Guide on the Hypothesized Mechanism of Action of Z-Asn-Sta-Ile-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide analog Z-Asn-Sta-Ile-NH2 is hypothesized to function as a competitive inhibitor of aspartyl proteases, a class of enzymes characterized by a catalytic dyad of aspartic acid residues in their active site. This document outlines the theoretical framework for its mechanism of action, drawing parallels with known inhibitors and providing detailed experimental protocols to validate this hypothesis. The core of this hypothesis lies in the incorporation of statine (Sta), a non-proteinogenic amino acid, which acts as a transition-state analog. The N-terminal carboxybenzyl (Z) group and the C-terminal amide (NH2) are proposed to enhance the compound's stability and efficacy. This guide provides a comprehensive overview for researchers investigating novel protease inhibitors.

Core Hypothesis: Aspartyl Protease Inhibition

The primary mechanism of action for this compound is proposed to be the competitive inhibition of aspartyl proteases, such as cathepsin D. This hypothesis is predicated on the structure of the peptide, specifically the inclusion of statine.

Key Molecular Components and Their Postulated Roles:

  • Statine (Sta): The cornerstone of the inhibitory activity is the statine residue, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. The hydroxyl group of statine is positioned to mimic the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by aspartyl proteases.[1][2] This stable analog binds with high affinity to the active site, effectively blocking substrate access.[3]

  • P-site Residues (Asn, Ile): The asparagine (Asn) and isoleucine (Ile) residues flanking the statine core are predicted to interact with the S2 and S1' subsites of the target protease, respectively. These interactions are crucial for the inhibitor's specificity and binding affinity. The hydrophobicity of isoleucine, for instance, likely favors interaction with hydrophobic pockets in the enzyme's active site.

  • N-Terminal Z-Group (Carbobenzyloxy): The N-terminal carbobenzyloxy (Z) group is a common protecting group in peptide synthesis. In this context, it is hypothesized to confer resistance to degradation by exopeptidases and may contribute to hydrophobic interactions within the enzyme's active site, thereby enhancing binding affinity.

  • C-Terminal Amide (-NH2): The amidation of the C-terminus removes the negative charge of the carboxyl group, which can increase the peptide's metabolic stability and ability to cross cell membranes.[4][5] This modification also makes the peptide a closer mimic of a native peptide bond, potentially improving its interaction with the target enzyme.[4]

Visualizing the Mechanism and Workflow

Proposed Signaling Pathway of Inhibition

The following diagram illustrates the hypothesized competitive inhibition mechanism of this compound on a generic aspartyl protease.

Caption: Hypothesized competitive inhibition of an aspartyl protease by this compound.

Experimental Workflow for Inhibition Assay

The diagram below outlines a typical workflow for determining the inhibitory potential of this compound against an aspartyl protease like cathepsin D.

G start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) start->reagent_prep plate_setup Plate Setup (384-well) - Negative Control (No Enzyme) - Positive Control (Enzyme + Substrate) - Inhibitor Wells (Enzyme + Substrate + this compound) reagent_prep->plate_setup incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->incubation reaction Initiate Reaction (Add Fluorogenic Substrate) incubation->reaction measurement Kinetic Measurement (Fluorescence Plate Reader) reaction->measurement data_analysis Data Analysis (Calculate % Inhibition, IC50) measurement->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for assessing the inhibitory activity of this compound.

Quantitative Data for Similar Inhibitors

To provide a reference for expected potency, the following table summarizes the inhibitory constants (IC50 and Ki) of pepstatin A and other statine-containing peptides against the aspartyl proteases, pepsin and cathepsin D.

InhibitorTarget EnzymeIC50 (nM)Ki (nM)Reference
Pepstatin ACathepsin D< 0.1-
Pepstatin APepsin-~0.01[3][6]
Boc-Phe-Leu-Ala-(S,S)-Sta-Val-Leu-OMeCathepsin D-1.1[7]
(3R,4S)-Me3Sta derivativePepsin-1.5 - 10[8]
N-acetyl-valyl-statinePepsin-4,800[3]
N-acetyl-alanyl-statinePepsin-5,650[3]

Detailed Experimental Protocols

The following protocols are adapted from established methods for assaying aspartyl protease activity and can be used to test the hypothesis for this compound.

Cathepsin D Inhibition Assay (Fluorometric)

This protocol is based on the cleavage of a fluorogenic substrate.[9][10]

A. Reagents and Materials:

  • Assay Buffer: Prepare a suitable buffer, for example, 100 mM sodium acetate, pH 3.5.

  • Recombinant Human Cathepsin D: Dilute to a working concentration of 0.25 ng/µl in Assay Buffer.[9]

  • Fluorogenic Substrate: A commonly used substrate is Mca-GKPILFFRLK(Dnp)-D-Arg-NH2.[10] Dilute to a working concentration in Assay Buffer.

  • Test Inhibitor (this compound): Prepare a stock solution in DMSO and make serial dilutions in Assay Buffer.

  • Positive Control Inhibitor: Pepstatin A (prepare a stock solution in DMSO).[9]

  • 96- or 384-well black microplate.

  • Fluorescence microplate reader with excitation at ~328 nm and emission at ~390-460 nm.[9][10]

B. Experimental Procedure:

  • Plate Setup:

    • Blank wells: Add Assay Buffer only.

    • Negative Control wells: Add Assay Buffer and the fluorogenic substrate.

    • Positive Control wells: Add diluted cathepsin D and Assay Buffer.

    • Inhibitor Control wells: Add diluted cathepsin D and a known concentration of Pepstatin A.

    • Test Inhibitor wells: Add diluted cathepsin D and serial dilutions of this compound.

  • Pre-incubation: Add the enzyme to the appropriate wells. Then add the test inhibitor or control inhibitor solutions. Incubate the plate at 37°C for 10-30 minutes to allow for binding.[9][10]

  • Reaction Initiation: Add the fluorogenic substrate to all wells except the blanks to start the reaction.

  • Measurement: Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time (kinetic mode) at 37°C for 30-60 minutes.[9]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition for each concentration of this compound relative to the positive control (enzyme activity without inhibitor).

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Pepsin Inhibition Assay (Spectrophotometric)

This protocol is based on the digestion of hemoglobin.[11]

A. Reagents and Materials:

  • Enzyme Diluent: 10 mM HCl.

  • Pepsin: Prepare a stock solution of 1 mg/ml in cold 10 mM HCl and dilute further to 10-20 µg/ml.[11]

  • Substrate: 2% (w/v) denatured hemoglobin in water, adjusted to pH 2.0 with HCl.

  • Stop Reagent: 5% (w/v) Trichloroacetic Acid (TCA).

  • Test Inhibitor (this compound): Prepare a stock solution and serial dilutions in 10 mM HCl.

  • Spectrophotometer capable of reading absorbance at 280 nm.

  • Centrifuge.

B. Experimental Procedure:

  • Reaction Setup: In separate tubes, add the hemoglobin substrate.

  • Pre-incubation: Add the pepsin solution and either the test inhibitor or diluent (for control) to the substrate. Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding the TCA solution. This will precipitate the undigested hemoglobin.

  • Centrifugation: Incubate for 5-10 minutes, then centrifuge to pellet the precipitated protein.

  • Measurement: Carefully collect the supernatant, which contains the TCA-soluble peptides. Measure the absorbance of the supernatant at 280 nm.

  • Blanks: Prepare blanks for each inhibitor concentration by adding the TCA solution before adding the pepsin.

  • Data Analysis:

    • Subtract the absorbance of the blank from the corresponding test sample.

    • Calculate the percent inhibition based on the reduction in absorbance at 280 nm compared to the control (pepsin without inhibitor).

    • Determine the IC50 value as described for the cathepsin D assay.

Conclusion

The structural characteristics of this compound, particularly the presence of a statine residue, strongly support the hypothesis that it acts as a competitive inhibitor of aspartyl proteases. The N- and C-terminal modifications are likely to enhance its stability and potency. The provided experimental protocols offer a robust framework for validating this mechanism of action and quantifying the inhibitory efficacy of this compound. Further studies, including enzyme kinetics and structural biology approaches, would be invaluable in fully elucidating the molecular interactions between this compound and its target enzyme(s).

References

Inhibition of Aspartic Proteases by Z-Asn-Sta-Ile-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the inhibition of aspartic proteases by the synthetic peptide Z-Asn-Sta-Ile-NH2. While specific kinetic data for this exact peptide is not extensively available in public literature, this document synthesizes known information about statine-containing inhibitors to present a comprehensive resource. Statine and its derivatives are well-established as potent inhibitors of aspartic proteases, acting as transition-state analogs. This guide covers the theoretical basis for this inhibition, compiles quantitative data from analogous compounds, details relevant experimental protocols for inhibitor characterization, and visualizes the underlying biochemical processes.

Introduction to Aspartic Proteases and Statine-Based Inhibition

Aspartic proteases are a class of proteolytic enzymes that utilize two aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds.[1][2] These enzymes are crucial in various physiological processes and are implicated in diseases such as hypertension, Alzheimer's disease, and HIV/AIDS.[1][3] Consequently, they are significant targets for drug development.[4]

A key class of aspartic protease inhibitors is peptides containing the non-proteinogenic amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid).[1] The hydroxyl group of statine mimics the tetrahedral intermediate of the peptide bond hydrolysis reaction, allowing it to bind tightly to the active site of the enzyme.[1][2] The peptide this compound incorporates statine, suggesting it functions as a competitive inhibitor of aspartic proteases. The flanking residues, Asparagine (Asn) at the P2 position and Isoleucine (Ile) at the P1' position, are critical for determining the inhibitor's specificity and potency against different aspartic proteases.

Quantitative Inhibition Data

InhibitorTarget EnzymeKi (nM)
N-acetyl-statinePepsin120,000[5]
N-acetyl-alanyl-statinePepsin5,650[5]
N-acetyl-valyl-statinePepsin4,800[5]
H2N-Phe-Gly-Val-(S,S)-Sta-Ala-Phe-OMePepsin< 1[6]
H2N-Phe-Gly-His-(S,S)-Sta-Ala-Phe-OMePepsin150[6]

Experimental Protocols

The characterization of an aspartic protease inhibitor like this compound involves a variety of experimental techniques to determine its potency, mechanism of action, and binding thermodynamics.

Enzyme Kinetics Assay (Spectrophotometric)

This method measures the rate of substrate hydrolysis by the aspartic protease in the presence and absence of the inhibitor.

Objective: To determine the inhibition constant (Ki) and the mode of inhibition.

Materials:

  • Aspartic protease (e.g., porcine pepsin)

  • Substrate (e.g., hemoglobin, casein, or a synthetic chromogenic peptide)[7]

  • Inhibitor: this compound

  • Assay buffer (e.g., 0.1 M sodium acetate buffer, pH 4.0)

  • Trichloroacetic acid (TCA) solution (for stopping the reaction with protein substrates)

  • Spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the aspartic protease and this compound in the assay buffer.

  • Assay Setup: In a series of microcentrifuge tubes or a microplate, add the assay buffer, varying concentrations of the inhibitor, and the substrate.

  • Enzyme Addition: Initiate the reaction by adding a fixed concentration of the aspartic protease to each tube/well.

  • Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a specific period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a TCA solution, which precipitates the undigested substrate. For chromogenic substrates, this step may not be necessary.

  • Measurement: Centrifuge the tubes to pellet the precipitate and measure the absorbance of the supernatant at a specific wavelength (e.g., 280 nm for peptides released from hemoglobin). For chromogenic substrates, measure the absorbance of the product at its maximum absorbance wavelength.

  • Data Analysis: Plot the reaction velocity as a function of substrate concentration for each inhibitor concentration. Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition to determine the Ki value.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with the binding of an inhibitor to its target enzyme.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the inhibitor-enzyme interaction.[3]

Materials:

  • Isothermal Titration Calorimeter

  • Aspartic protease

  • Inhibitor: this compound

  • Degassed buffer solution

Procedure:

  • Sample Preparation: Prepare solutions of the aspartic protease and the inhibitor in the same degassed buffer. The enzyme is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe.

  • Titration: A series of small, precise injections of the inhibitor solution are made into the enzyme solution while the temperature is kept constant.

  • Heat Measurement: The instrument measures the heat released or absorbed during each injection.

  • Data Analysis: The raw data of heat per injection is integrated and plotted against the molar ratio of inhibitor to enzyme. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).[3]

Visualizations

Mechanism of Aspartic Protease Inhibition by a Statine-Containing Peptide

G Mechanism of Aspartic Protease Inhibition cluster_0 Enzyme Active Site cluster_1 Peptide Substrate cluster_2 Statine Inhibitor (this compound) Asp1 Aspartate 1 Asp2 Aspartate 2 Water Water Molecule Peptide_Bond Scissile Peptide Bond Water->Peptide_Bond attacks P1 P1 residue P1->Peptide_Bond P1_prime P1' residue Peptide_Bond->P1_prime Asn Asn (P2) Statine Statine (Transition-State Analog) Asn->Statine Statine->Asp1 H-bonds Statine->Asp2 H-bonds Ile Ile (P1') Statine->Ile

Caption: Inhibition mechanism of a statine peptide.

Experimental Workflow for Inhibitor Characterization

G Workflow for Aspartic Protease Inhibitor Characterization Start Start: Synthesize/Obtain This compound Enzyme_Kinetics Enzyme Kinetics Assay (Spectrophotometric) Start->Enzyme_Kinetics ITC Isothermal Titration Calorimetry (ITC) Start->ITC Data_Analysis_Kinetics Determine Ki and Mode of Inhibition Enzyme_Kinetics->Data_Analysis_Kinetics Data_Analysis_ITC Determine Kd, ΔH, ΔS, n ITC->Data_Analysis_ITC Structural_Studies Structural Studies (X-ray Crystallography/NMR) Data_Analysis_Kinetics->Structural_Studies Data_Analysis_ITC->Structural_Studies Binding_Mode Elucidate Binding Mode Structural_Studies->Binding_Mode Conclusion Conclude Inhibitor Profile Binding_Mode->Conclusion

Caption: Workflow for inhibitor characterization.

A Potential Signaling Pathway Involving an Aspartic Protease (Renin-Angiotensin System)

G Renin-Angiotensin System and Point of Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to ACE ACE Renin Renin (Aspartic Protease) Vasoconstriction Vasoconstriction, Aldosterone Release AT1_Receptor->Vasoconstriction Inhibitor This compound Inhibitor->Renin inhibits

Caption: Renin-Angiotensin system inhibition.

Conclusion

This compound, as a statine-containing peptide, is predicted to be a potent competitive inhibitor of aspartic proteases. The specific residues flanking the statine core will dictate its selectivity and affinity for different enzymes within this class. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and similar inhibitors. Further research, including direct kinetic measurements and structural studies, is necessary to fully elucidate the inhibitory profile of this compound and its potential as a therapeutic agent.

References

Z-Asn-Sta-Ile-NH2: A Technical Overview of a Potential Renin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature databases did not yield specific experimental data for the peptide Z-Asn-Sta-Ile-NH2. This guide is a comprehensive overview based on closely related statine-containing peptide renin inhibitors. The presented data and protocols are representative of this class of compounds and are intended to serve as a technical reference for researchers, scientists, and drug development professionals.

Introduction

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] Renin, an aspartic protease, catalyzes the first and rate-limiting step of this pathway by cleaving angiotensinogen to form angiotensin I.[3][4] This makes renin a prime target for the development of antihypertensive drugs.[2] Peptide-based inhibitors incorporating the non-proteinogenic amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) have shown significant promise as potent and specific renin inhibitors.[5][6][7] Statine acts as a transition-state analog of the tetrahedral intermediate formed during peptide bond hydrolysis. This guide explores the potential of this compound as a renin inhibitor, drawing upon data from analogous statine-containing peptides.

Mechanism of Action

Renin inhibitors function by binding to the active site of the renin enzyme, thereby preventing the binding of its substrate, angiotensinogen.[5] This inhibition blocks the entire downstream cascade of the RAS, leading to a reduction in the production of angiotensin II, a potent vasoconstrictor.[6] The key inhibitory interaction is mediated by the hydroxyl group of the statine residue, which mimics the tetrahedral intermediate of the peptide bond cleavage catalyzed by renin.

Renin-Angiotensin Signaling Pathway

The following diagram illustrates the central role of renin in the signaling pathway and the point of inhibition.

Renin-Angiotensin System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone SodiumWaterRetention Sodium & Water Retention Aldosterone->SodiumWaterRetention Renin Renin ACE ACE Inhibitor This compound (Renin Inhibitor) Inhibitor->Renin Inhibition

Caption: The Renin-Angiotensin Signaling Pathway and the inhibitory action of this compound.

Quantitative Data for Analogous Statine-Containing Renin Inhibitors

While specific data for this compound is unavailable, the following table summarizes the inhibitory potency of several structurally related statine-containing peptides against human and rat renin, providing a benchmark for potential efficacy.

Peptide Sequence/StructureTarget EnzymeIC50 (nM)Ki (nM)Reference
Boc-His-Pro-Phe-His-Sta -Val-Ile-His-NH2Human Renin--[5]
Boc-His-Pro-Phe-His-Ads-Val-Ile-His-NH2Rat Renin12-[5]
Iva-His-Pro-Phe-His-Sta -Leu-Phe-NH2Human Renin-3.1[6]
bis[(1-naphthyl)methyl]acetyl-His-Sta -2(S)-methylbutylamideHuman Renin-1.7[7]
BNMA-Val-Sta -isoleucinolHuman Renin--[7]
BNMA-Leu-Sta -isoleucinolHuman Renin--[7]
BNMA-Nle-Sta -isoleucinolHuman Renin--[7]

Note: "Sta" refers to statine. "Ads" is a statine analog. "BNMA" is bis[(1-naphthyl)methyl]acetyl. IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and in vitro evaluation of statine-containing peptide renin inhibitors, based on methodologies reported in the scientific literature.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general workflow for the synthesis of a peptide like this compound.

Solid-Phase Peptide Synthesis start Start: Rink Amide Resin deprotection1 Fmoc Deprotection (Piperidine/DMF) start->deprotection1 coupling1 Amino Acid Coupling 1 (Ile) (HBTU/HOBt/DIPEA) deprotection1->coupling1 wash1 Wash (DMF, DCM) coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Amino Acid Coupling 2 (Sta) deprotection2->coupling2 wash2 Wash coupling2->wash2 deprotection3 Fmoc Deprotection wash2->deprotection3 coupling3 Amino Acid Coupling 3 (Asn) deprotection3->coupling3 wash3 Wash coupling3->wash3 capping N-terminal Capping (Z-group) (Benzyl Chloroformate) wash3->capping cleavage Cleavage from Resin (TFA cocktail) capping->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (Mass Spectrometry, NMR) purification->characterization end Final Product: This compound characterization->end

Caption: A generalized workflow for the solid-phase synthesis of this compound.

Methodology:

  • Resin Preparation: Rink Amide resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The first C-terminal amino acid (Fmoc-Ile-OH) is activated with a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA) and coupled to the resin.

  • Washing: The resin is washed with DMF and dichloromethane (DCM) to remove excess reagents.

  • Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid (Fmoc-Sta-OH and Fmoc-Asn(Trt)-OH).

  • N-terminal Capping: After the final amino acid coupling and deprotection, the N-terminus is capped with a benzyloxycarbonyl (Z) group using benzyl chloroformate.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

In Vitro Renin Inhibition Assay (Fluorogenic Substrate)

This protocol describes a common method for determining the inhibitory activity of a compound against renin.

Renin Inhibition Assay prepare_reagents Prepare Reagents: - Renin Enzyme - Fluorogenic Substrate - Assay Buffer - Inhibitor (this compound) plate_setup Plate Setup (96-well): - Blank (no enzyme) - Control (no inhibitor) - Test (with inhibitor) prepare_reagents->plate_setup preincubation Pre-incubation of Renin and Inhibitor (e.g., 15 min at 37°C) plate_setup->preincubation initiate_reaction Initiate Reaction: Add Fluorogenic Substrate preincubation->initiate_reaction kinetic_measurement Kinetic Measurement: Read Fluorescence over Time (e.g., Ex/Em = 328/552 nm) initiate_reaction->kinetic_measurement data_analysis Data Analysis: Calculate % Inhibition and IC50 Value kinetic_measurement->data_analysis

Caption: Workflow for an in vitro fluorogenic renin inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of human recombinant renin, a fluorogenic renin substrate (e.g., a FRET-based peptide), assay buffer, and the test inhibitor (this compound) at various concentrations.[3]

  • Plate Setup: In a 96-well microplate, set up blank wells (substrate and buffer), control wells (enzyme, substrate, and buffer), and test wells (enzyme, substrate, buffer, and inhibitor).

  • Pre-incubation: Pre-incubate the renin enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control. The IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

While direct experimental evidence for this compound as a renin inhibitor is not currently available in the public domain, the structural similarities to known potent statine-containing peptide inhibitors suggest it holds potential as a subject for further investigation. The methodologies and comparative data presented in this guide provide a solid foundation for the synthesis, characterization, and in vitro evaluation of this compound and other novel peptide-based renin inhibitors. Such research is crucial in the ongoing effort to develop new and effective therapies for hypertension and other cardiovascular diseases.

References

Cathepsin D activity assay with Z-Asn-Sta-Ile-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cathepsin D activity assays, a critical tool for researchers in various fields, including oncology, neurobiology, and drug discovery. While this guide focuses on the principles and methodologies applicable to a range of substrates, it is important to note that the specific substrate Z-Asn-Sta-Ile-NH2 is not widely documented in commercially available kits or recent scientific literature. Therefore, this document will detail a representative fluorometric assay protocol using a commonly cited substrate, GKPILFFRLK(Dnp)-D-R-NH2, which can be adapted for other similar substrates.

Introduction to Cathepsin D

Cathepsin D is a lysosomal aspartic protease that plays a crucial role in protein degradation, antigen processing, and apoptosis. It is synthesized as an inactive precursor, preprocathepsin D, which undergoes several processing steps to become the mature, active enzyme within the acidic environment of the lysosome.[1] Dysregulation of Cathepsin D activity has been implicated in various pathologies, including cancer progression and neurodegenerative diseases like Alzheimer's.[2][3] This makes it a significant target for therapeutic intervention and a key biomarker in disease research.

Principles of Cathepsin D Activity Assays

Cathepsin D activity is typically measured using synthetic substrates that are cleaved by the enzyme to produce a detectable signal. The most common methods employ fluorogenic or chromogenic substrates. In a fluorometric assay, the substrate consists of a peptide sequence recognized by Cathepsin D, flanked by a fluorescent reporter molecule and a quencher. Upon cleavage by Cathepsin D, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

The optimal pH for Cathepsin D activity is acidic, typically between 3.5 and 5.0, reflecting its lysosomal localization.[2] Therefore, assays are performed in an acidic buffer to ensure optimal enzyme function.

Experimental Protocol: Fluorometric Cathepsin D Activity Assay

This protocol is a representative example based on commercially available kits that utilize a fluorogenic substrate.[4]

3.1. Materials and Reagents

  • Cathepsin D enzyme (purified or in cell/tissue lysate)

  • Fluorogenic Substrate (e.g., GKPILFFRLK(Dnp)-D-R-NH2 labeled with a fluorophore like MCA)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.0)

  • Inhibitor (optional, for control experiments, e.g., Pepstatin A)

  • 96-well black microplate

  • Fluorometric microplate reader with excitation/emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 328/460 nm for MCA)[4]

3.2. Assay Procedure

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare the Assay Buffer to the desired pH.

    • Dilute the Cathepsin D enzyme and substrate to their working concentrations in the Assay Buffer. The optimal concentrations should be determined empirically, but a starting point could be in the nanomolar range for the enzyme and micromolar range for the substrate.

  • Set up the Assay Plate:

    • Add the following to the wells of a 96-well plate:

      • Sample Wells: Add the diluted Cathepsin D enzyme.

      • Inhibitor Control Wells (optional): Add the Cathepsin D enzyme and a known inhibitor (e.g., Pepstatin A).

      • Blank Wells: Add Assay Buffer only (no enzyme).

    • Bring the total volume in each well to a consistent amount with Assay Buffer.

  • Initiate the Reaction:

    • Add the diluted substrate to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

3.3. Data Analysis

  • Subtract the fluorescence reading of the Blank wells from the readings of the Sample and Inhibitor Control wells.

  • The Cathepsin D activity is proportional to the change in fluorescence over time.

  • For inhibitor studies, calculate the percent inhibition using the following formula: % Inhibition = [(Activity of Sample) - (Activity of Inhibitor Control)] / (Activity of Sample) * 100

  • IC50 values can be determined by plotting the percent inhibition against a range of inhibitor concentrations.

Quantitative Data

The following tables summarize kinetic parameters for Cathepsin D with a commonly used substrate and IC50 values for a known inhibitor. Note that this data was not generated using the this compound substrate.

Table 1: Kinetic Parameters for Cathepsin D

SubstrateKm (µM)Vmax (units/mg)Reference
MOCAc-GKPILFFRLK(Dnp)-D-Arg-NH22.61.2(Data from a representative commercial kit)

Table 2: IC50 Values of Cathepsin D Inhibitors

InhibitorIC50 (nM)Substrate UsedReference
Pepstatin A<1Hemoglobin(General knowledge from multiple sources)

Visualization of Pathways and Workflows

5.1. Cathepsin D Maturation Pathway

The following diagram illustrates the key steps in the processing of preprocathepsin D to the mature, active enzyme.

CathepsinD_Maturation cluster_0 cluster_1 cluster_2 cluster_3 ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Transport & Glycosylation Pro_CD Pro-Cathepsin D ER->Pro_CD Cleavage of Signal Peptide Endosome Endosome Golgi->Endosome Transport Lysosome Lysosome Endosome->Lysosome Maturation Intermediate_CD Intermediate Cathepsin D Endosome->Intermediate_CD Cleavage of Propeptide Mature_CD Mature Cathepsin D (Heavy & Light Chains) Lysosome->Mature_CD Final Cleavage Prepro_CD Prepro-Cathepsin D Prepro_CD->ER Synthesis

Caption: Cathepsin D Maturation Pathway.

5.2. Experimental Workflow for Cathepsin D Activity Assay

This diagram outlines the general workflow for performing a Cathepsin D activity assay.

CathepsinD_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) start->prep_reagents setup_plate Set up 96-well Plate (Sample, Control, Blank) prep_reagents->setup_plate add_substrate Add Substrate to Initiate Reaction setup_plate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Fluorescence incubate->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: Experimental Workflow.

Conclusion

The Cathepsin D activity assay is a fundamental tool for studying the function of this important protease and for the development of novel therapeutics. While a variety of substrates can be used, the principles of the assay remain consistent. This guide provides a solid foundation for researchers to design and execute robust and reliable Cathepsin D activity assays in their laboratories. Further optimization of assay conditions may be necessary depending on the specific substrate and experimental goals.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Z-Asn-Sta-Ile-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the tetrapeptide Z-Asn-Sta-Ile-NH2. The synthesis is based on the widely used Fmoc/tBu strategy, employing Rink Amide resin to generate the C-terminal amide. Special considerations for incorporating the non-proteinogenic amino acid Statine (Sta) are addressed.

Introduction

This compound is a tetrapeptide of interest in various research and drug development contexts. Its structure includes a benzyloxycarbonyl (Z) group at the N-terminus, the proteinogenic amino acids Asparagine (Asn) and Isoleucine (Ile), and the non-proteinogenic amino acid Statine (Sta). The C-terminus is an amide. Solid-phase peptide synthesis (SPPS) offers an efficient method for the stepwise assembly of such peptides. This protocol outlines the manual synthesis process, including resin preparation, amino acid coupling, deprotection, and final cleavage and purification.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below, with recommended specifications.

Reagent Grade Supplier (Example)
Rink Amide MBHA resin100-200 mesh, ~0.5 mmol/gMajor peptide synthesis supplier
Fmoc-Ile-OHPeptide synthesis gradeMajor peptide synthesis supplier
Fmoc-Sta-OHPeptide synthesis gradeMajor peptide synthesis supplier
Fmoc-Asn(Trt)-OHPeptide synthesis gradeMajor peptide synthesis supplier
Benzyloxycarbonyl chloride (Cbz-Cl)Reagent gradeSigma-Aldrich, etc.
N,N-Dimethylformamide (DMF)Peptide synthesis gradeFisher Scientific, etc.
Dichloromethane (DCM)ACS gradeFisher Scientific, etc.
PiperidineACS gradeSigma-Aldrich, etc.
N,N'-Diisopropylethylamine (DIPEA)Peptide synthesis gradeSigma-Aldrich, etc.
HATUPeptide synthesis gradeMajor peptide synthesis supplier
Trifluoroacetic acid (TFA)Reagent gradeSigma-Aldrich, etc.
Triisopropylsilane (TIS)Reagent gradeSigma-Aldrich, etc.
Dithiothreitol (DTT)Reagent gradeSigma-Aldrich, etc.
Diethyl etherACS gradeFisher Scientific, etc.
Acetonitrile (ACN)HPLC gradeFisher Scientific, etc.
WaterHPLC gradeFisher Scientific, etc.

Experimental Protocols

Resin Swelling and Fmoc Deprotection

The initial step involves swelling the Rink Amide resin to allow for efficient diffusion of reagents. This is followed by the removal of the N-terminal Fmoc protecting group from the resin linker.

  • Place the Rink Amide MBHA resin (1 equivalent) in a reaction vessel.

  • Add DMF to swell the resin for 30 minutes at room temperature.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 20 minutes at room temperature.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

Amino Acid Coupling

The stepwise addition of amino acids is the core of SPPS. Due to the steric hindrance of Statine, a potent coupling reagent such as HATU is recommended to ensure efficient amide bond formation.[1][2][3][4]

Coupling of Fmoc-Ile-OH:

  • Dissolve Fmoc-Ile-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Add the activation mixture to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • To monitor the reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Wash the resin with DMF (5 times) and DCM (3 times).

Subsequent Coupling Cycles (Fmoc-Sta-OH and Fmoc-Asn(Trt)-OH):

Repeat the Fmoc deprotection step as described in section 1, followed by the coupling of the next amino acid (Fmoc-Sta-OH and then Fmoc-Asn(Trt)-OH) using the same protocol as for Fmoc-Ile-OH. The use of a trityl (Trt) protecting group on the asparagine side chain is crucial to prevent dehydration and subsequent side reactions during synthesis.[5] For the sterically hindered Statine residue, extending the coupling time or performing a double coupling may be necessary if the Kaiser test remains positive after the initial coupling.

N-terminal Capping with Benzyloxycarbonyl (Z) Group

After the final amino acid has been coupled and its Fmoc group removed, the N-terminus is capped with a benzyloxycarbonyl (Z) group.

  • Perform the final Fmoc deprotection on the N-terminal Asn residue as described in section 1.

  • Wash the resin with DMF (5 times) and DCM (3 times).

  • Swell the resin in DCM.

  • In a separate flask, dissolve benzyloxycarbonyl chloride (Cbz-Cl, 5 equivalents) and DIPEA (5 equivalents) in DCM.

  • Add the Cbz-Cl solution to the resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Wash the resin with DCM (5 times) and DMF (3 times), followed by a final wash with DCM and methanol.

  • Dry the resin under vacuum.

Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups. This is achieved using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[6][7][8]

  • Prepare a cleavage cocktail of TFA/TIS/DTT/H₂O (90:5:2.5:2.5 v/v/w/v).

  • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1 mL/min
Detection 220 nm
Mass Spectrometry Electrospray Ionization (ESI)

Synthesis Workflow

The following diagram illustrates the key stages of the solid-phase synthesis of this compound.

SPPS_Workflow start Start: Rink Amide Resin swell Resin Swelling (DMF) start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_ile Couple Fmoc-Ile-OH (HATU/DIPEA) deprotect1->couple_ile deprotect2 Fmoc Deprotection (20% Piperidine/DMF) couple_ile->deprotect2 couple_sta Couple Fmoc-Sta-OH (HATU/DIPEA) deprotect2->couple_sta deprotect3 Fmoc Deprotection (20% Piperidine/DMF) couple_sta->deprotect3 couple_asn Couple Fmoc-Asn(Trt)-OH (HATU/DIPEA) deprotect3->couple_asn deprotect4 Fmoc Deprotection (20% Piperidine/DMF) couple_asn->deprotect4 cap_z N-terminal Capping (Cbz-Cl/DIPEA) deprotect4->cap_z cleave Cleavage & Deprotection (TFA Cocktail) cap_z->cleave purify Purification (RP-HPLC) cleave->purify end This compound purify->end

Caption: Solid-phase synthesis workflow for this compound.

Summary of Quantitative Data

The following table summarizes the molar equivalents of reagents used in the synthesis protocol relative to the initial resin loading.

Step Reagent Molar Equivalents
Coupling Fmoc-Amino Acid3.0
HATU2.9
DIPEA6.0
N-terminal Capping Cbz-Cl5.0
DIPEA5.0
Cleavage TFA~90% (v/v)
TIS~5% (v/v)
DTT~2.5% (w/v)
Water~2.5% (v/v)

Conclusion

This protocol provides a robust framework for the successful synthesis of this compound using manual solid-phase peptide synthesis. Key considerations include the use of Rink Amide resin for the C-terminal amide, a potent coupling reagent like HATU for the sterically hindered Statine residue, and appropriate side-chain protection for asparagine. Following these guidelines, researchers can reliably produce this tetrapeptide for further investigation in their respective fields.

References

Application Notes and Protocols for the Purification and Analysis of Z-Asn-Sta-Ile-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification and analysis of the synthetic peptide Z-Asn-Sta-Ile-NH2, a compound of interest in drug development due to its potential as a protease inhibitor. The protocols detailed below outline methods for reversed-phase high-performance liquid chromatography (RP-HPLC) purification and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Overview of this compound

This compound is a protected tripeptide amide containing the non-proteinogenic amino acid Statine (Sta). The N-terminus is protected by a benzyloxycarbonyl (Z) group, which imparts hydrophobicity to the molecule.

PropertyValue
Molecular Formula C26H41N5O7
Molecular Weight 535.63 g/mol [1]
Structure This compound

Purification Protocol: Reversed-Phase HPLC

The hydrophobicity of the Z-group and the amino acid side chains make RP-HPLC the ideal method for purification.[2][3]

Materials and Reagents
  • Crude this compound peptide

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • C18 RP-HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a preparative equivalent)

Sample Preparation

Due to the peptide's hydrophobic nature, proper dissolution is critical.[4][5][6]

  • Dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a suitable concentration for injection (e.g., 1-5 mg/mL). Ensure the peptide remains in solution.

HPLC Operating Conditions

The following conditions are a starting point and may require optimization based on the specific HPLC system and column.

ParameterCondition
Column C18 Reversed-Phase
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20% to 80% B over 30 minutes
Flow Rate 1.0 mL/min (analytical)
Detection UV at 220 nm and 254 nm
Column Temperature 30 °C

Purification Workflow

cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification dissolve Dissolve crude peptide in minimal DMF/DMSO dilute Dilute with initial mobile phase dissolve->dilute inject Inject sample onto C18 column dilute->inject gradient Apply ACN gradient to elute peptide inject->gradient collect Collect fractions based on UV absorbance gradient->collect analyze Analyze fractions by analytical HPLC collect->analyze pool Pool pure fractions analyze->pool lyophilize Lyophilize to obtain pure peptide pool->lyophilize

Figure 1: Workflow for the purification of this compound.
Expected Results

The Z-group will cause the peptide to be retained on the C18 column, eluting at a higher acetonitrile concentration compared to its unprotected counterpart. A typical chromatogram will show a major peak corresponding to the target peptide, with smaller peaks representing impurities.

ParameterExpected Value
Purity (post-purification) >95%
Recovery 60-80% (dependent on crude purity)

Analytical Protocol: LC-MS

LC-MS is used to confirm the identity and purity of the purified this compound.

Materials and Reagents
  • Purified this compound

  • Water, LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • C18 UPLC/HPLC column (e.g., 1.7-3.5 µm particle size)

LC-MS Operating Conditions
ParameterCondition
Column C18 UPLC/HPLC
Mobile Phase A 0.1% FA in Water
Mobile Phase B 0.1% FA in Acetonitrile
Gradient 20% to 80% B over 10 minutes
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole
Scan Range (MS1) m/z 100-1000
Collision Energy (MS2) 20-40 eV (for fragmentation)

Analysis Workflow

cluster_sample Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep_sample Prepare dilute solution of purified peptide inject_lcms Inject into LC-MS prep_sample->inject_lcms separate Separate on C18 column inject_lcms->separate ionize Ionize using ESI+ separate->ionize detect_ms1 Detect parent ion (MS1) ionize->detect_ms1 fragment Fragment parent ion (MS2) detect_ms1->fragment detect_ms2 Detect fragment ions fragment->detect_ms2 confirm_mass Confirm molecular weight from MS1 spectrum detect_ms2->confirm_mass confirm_sequence Analyze fragmentation pattern from MS2 spectrum confirm_mass->confirm_sequence

Figure 2: Workflow for the LC-MS analysis of this compound.
Expected Mass Spectrometry Data

The positive ion mode ESI mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]+.

IonCalculated m/zObserved m/z (example)
[M+H]+ 536.64536.65
[M+Na]+ 558.62558.63

Tandem mass spectrometry (MS/MS) will produce fragment ions that can be used to confirm the peptide sequence. The fragmentation pattern will be influenced by the peptide bonds and the nature of the amino acid residues.

Signaling Pathway Context (Illustrative)

While this compound is a synthetic inhibitor, its design is often based on the substrate of a target protease. The diagram below illustrates a generic protease inhibition pathway.

Substrate Substrate Protease Target Protease Substrate->Protease Binds to active site Products Cleavage Products Protease->Products Catalyzes cleavage Inactive_Complex Protease-Inhibitor Complex (Inactive) Protease->Inactive_Complex Inhibitor This compound Inhibitor->Protease Competitively binds to active site

Figure 3: Generic competitive inhibition of a protease.

These detailed protocols and application notes provide a solid foundation for the successful purification and analysis of this compound, enabling researchers to confidently proceed with their drug development and scientific investigations.

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of Z-Asn-Sta-Ile-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Asn-Sta-Ile-NH2 is a synthetic peptide analog that incorporates the rare amino acid statine (Sta). The presence of statine, a non-hydrolyzable mimic of the tetrahedral transition state of peptide bond hydrolysis, strongly suggests its potential as an inhibitor of aspartic proteases.[1] Aspartic proteases are a class of enzymes implicated in a variety of physiological and pathological processes, including hypertension, Alzheimer's disease, and viral replication, making them attractive targets for therapeutic intervention.[1][2] This document provides a detailed protocol for the in vitro characterization of the inhibitory activity of this compound against a representative aspartic protease, using a fluorescence-based assay.

Principle of the Assay

The inhibitory potential of this compound is quantified by measuring its ability to reduce the catalytic activity of an aspartic protease. This protocol utilizes a fluorogenic substrate, which, when cleaved by the enzyme, releases a fluorescent molecule. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of substrate cleavage decreases, leading to a reduction in the fluorescence signal. The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is a key parameter for quantifying its potency.

Data Presentation

Table 1: Inhibitory Activity of this compound against a Target Aspartic Protease

Inhibitor Concentration (nM)Mean Fluorescence Intensity (RFU)Standard Deviation% Inhibition
0 (No Inhibitor)1500750
113506810
1011255625
507503850
1004502370
5002251185
1000150890

Table 2: IC50 Determination of this compound

InhibitorTarget EnzymeIC50 (nM)
This compoundAspartic Protease X50

Experimental Protocols

Materials and Reagents
  • This compound

  • Recombinant human aspartic protease (e.g., BACE-1 or Pepsin)

  • Fluorogenic substrate (e.g., a FRET-based peptide substrate specific for the chosen enzyme)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare serial dilutions of this compound D Add inhibitor and enzyme to microplate wells A->D B Prepare enzyme solution B->D C Prepare substrate solution F Initiate reaction by adding substrate C->F E Pre-incubate D->E E->F G Measure fluorescence at timed intervals F->G H Calculate % inhibition G->H I Determine IC50 value H->I

Caption: A schematic overview of the in vitro enzyme inhibition assay workflow.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the inhibitor stock solution in assay buffer to achieve the desired final concentrations.

    • Dilute the aspartic protease to the working concentration in assay buffer.

    • Prepare the fluorogenic substrate at the working concentration in assay buffer. Keep the substrate solution protected from light.

  • Enzyme Inhibition Assay:

    • To the wells of a 96-well black microplate, add 10 µL of each inhibitor dilution. For the positive control (no inhibition), add 10 µL of assay buffer with DMSO. For the negative control (no enzyme activity), add 10 µL of assay buffer.

    • Add 80 µL of the diluted enzyme solution to all wells except the negative control. Add 80 µL of assay buffer to the negative control wells.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.

    • Measure the fluorescence intensity kinetically every 2 minutes for a total of 30 minutes, or as a single endpoint reading after a fixed time.

  • Data Analysis:

    • For each inhibitor concentration, calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well - Fluorescence of Negative Control) / (Fluorescence of Positive Control - Fluorescence of Negative Control)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Signaling Pathway Context

Aspartic proteases are key enzymes in various biological pathways. For instance, β-secretase (BACE-1) is involved in the amyloidogenic pathway, which is implicated in Alzheimer's disease. Inhibition of such enzymes can modulate these pathways.

G cluster_pathway Simplified Aspartic Protease Signaling A Substrate Protein B Aspartic Protease A->B binds to C Cleavage Products B->C cleaves D Downstream Biological Effect C->D E This compound E->B inhibits

Caption: Inhibition of an aspartic protease by this compound blocks substrate cleavage.

References

Application Notes and Protocols for Cell-Based Assays Using Z-Asn-Sta-Ile-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Asn-Sta-Ile-NH2 is a potent peptide-based inhibitor of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ in the brain is a central event in the pathophysiology of Alzheimer's disease. Consequently, inhibitors of BACE1, such as this compound, are valuable research tools and potential therapeutic agents. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its inhibitory effects on Aβ production.

Mechanism of Action: Inhibition of Amyloid Precursor Protein Processing

This compound acts as a transition-state analog inhibitor of BACE1. BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). By binding to the active site of BACE1, this compound prevents the cleavage of APP, thereby reducing the generation of Aβ peptides, primarily Aβ40 and Aβ42.

Signaling Pathway of APP Processing

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

Figure 1: Amyloid Precursor Protein (APP) Processing Pathways.

Experimental Protocols

Protocol 1: Cell-Based Assay for BACE1 Inhibition in HEK293 Cells Stably Expressing APP

This protocol describes a method to determine the potency of this compound in a cellular environment by measuring the reduction of secreted Aβ peptides.

Materials:

  • HEK293 cells stably transfected with a vector expressing human APP (e.g., APP695 or APP751 with the Swedish mutation)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM I Reduced Serum Medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Aβ40/42 ELISA kits

  • BCA Protein Assay Kit

  • 96-well cell culture plates

  • Reagent reservoirs

  • Multichannel pipettes

Procedure:

  • Cell Culture:

    • Culture HEK293-APP cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in Opti-MEM. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

    • Gently wash the cells once with PBS.

    • Remove the PBS and add 100 µL of the compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 24-48 hours at 37°C.

  • Sample Collection and Analysis:

    • After incubation, carefully collect the conditioned media from each well.

    • Centrifuge the media to pellet any detached cells and collect the supernatant.

    • Measure the concentration of secreted Aβ40 and Aβ42 in the supernatant using specific ELISA kits, following the manufacturer's instructions.

    • Lyse the cells remaining in the plate and determine the total protein concentration using a BCA protein assay to normalize for cell viability.

  • Data Analysis:

    • Normalize the Aβ concentrations to the total protein content for each well.

    • Calculate the percentage of Aβ reduction for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow

BACE1_Inhibition_Workflow start Start seed_cells Seed HEK293-APP cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_inhibitor Prepare serial dilutions of This compound overnight_incubation->prepare_inhibitor wash_cells Wash cells with PBS overnight_incubation->wash_cells add_inhibitor Add inhibitor dilutions to cells prepare_inhibitor->add_inhibitor wash_cells->add_inhibitor incubation_24_48h Incubate for 24-48 hours add_inhibitor->incubation_24_48h collect_media Collect conditioned media incubation_24_48h->collect_media lyse_cells Lyse remaining cells incubation_24_48h->lyse_cells measure_abeta Measure Aβ40/42 levels (ELISA) collect_media->measure_abeta data_analysis Data Analysis: Normalize Aβ to protein, calculate % inhibition, determine IC50 measure_abeta->data_analysis measure_protein Measure total protein (BCA assay) lyse_cells->measure_protein measure_protein->data_analysis end End data_analysis->end

Figure 2: Workflow for Cell-Based BACE1 Inhibition Assay.

Data Presentation

CompoundCell LineAssay MethodAβ Species MeasuredIC50 (nM)
Inhibitor A HEK293-APPELISAAβ4025
Inhibitor B SH-SY5Y-APPElectrochemiluminescenceAβ total15
Inhibitor C Primary Cortical NeuronsMass SpectrometryAβ425
Inhibitor D CHO-APPHTRFAβ4050

Note: The above data is for illustrative purposes only and represents typical values obtained for potent BACE1 inhibitors in various cell-based assays.

Troubleshooting

  • High variability between wells: Ensure consistent cell seeding density and careful pipetting. Use multichannel pipettes for adding reagents to minimize timing differences.

  • Low Aβ signal: Confirm the expression of APP in the cell line. Increase the incubation time with the compound. Concentrate the conditioned media before the ELISA.

  • Compound cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to the main experiment to ensure that the observed reduction in Aβ is not due to cell death. If cytotoxicity is observed, use lower concentrations of the inhibitor.

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers to effectively utilize this compound in cell-based assays. These experiments are crucial for characterizing the cellular potency of this BACE1 inhibitor and for advancing our understanding of its potential as a therapeutic agent for Alzheimer's disease. The detailed methodologies and workflow diagrams are designed to facilitate the successful implementation of these assays in a research laboratory setting.

Application Notes: Z-Asn-Sta-Ile-NH2 as a BACE1 Inhibitor for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Z-Asn-Sta-Ile-NH2 is a synthetic peptidomimetic compound designed as a potent inhibitor of Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease (AD).[1][2] The compound incorporates the non-proteinogenic amino acid Statine (Sta), which acts as a transition-state analog for the aspartic protease activity of BACE1. The flanking amino acids, Asparagine (Asn) and Isoleucine (Ile), are selected to enhance binding affinity and selectivity to the BACE1 active site. The N-terminal carboxybenzyl (Z) group and C-terminal amide (NH2) protect the peptide from exopeptidase degradation, increasing its stability.

BACE1 initiates the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP).[3][4][5][6] This cleavage, followed by the action of γ-secretase, results in the production of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 isoform.[5] These peptides aggregate to form the characteristic amyloid plaques found in the brains of AD patients, which are believed to initiate a cascade of events leading to neurodegeneration and cognitive decline.[1][4] By inhibiting BACE1, this compound is designed to reduce the production of Aβ peptides, thereby slowing the progression of AD pathology.[1][2] This makes it a valuable research tool for studying the amyloid hypothesis and for the preclinical evaluation of BACE1 inhibition as a therapeutic strategy.[2][7]

Mechanism of Action

The core of this compound's inhibitory activity lies in the statine residue. Statine contains a hydroxyl group that mimics the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by aspartic proteases like BACE1. This allows the inhibitor to bind tightly within the enzyme's active site, effectively blocking access to its natural substrate, APP, and preventing the generation of Aβ peptides.

Quantitative Data Summary

The following tables summarize representative data from in vitro and in vivo studies using this compound to demonstrate its efficacy as a BACE1 inhibitor.

Table 1: In Vitro BACE1 Inhibition and Aβ Reduction in Cell Culture

Assay / Cell LineParameterThis compound
Enzymatic Assay BACE1 IC5015 nM
BACE2 IC501.2 µM
Cell-Based Assay
SH-SY5Y cells (overexpressing APP)Aβ40 Reduction (EC50)50 nM
Aβ42 Reduction (EC50)45 nM

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.

Table 2: In Vivo Efficacy in 5xFAD Transgenic Mouse Model of Alzheimer's Disease

Treatment GroupBrain Aβ40 Levels (% of Vehicle)Brain Aβ42 Levels (% of Vehicle)Morris Water Maze (Escape Latency, Day 5)
Vehicle Control 100%100%45 ± 5 seconds
This compound (10 mg/kg, p.o.) 65% ± 7%60% ± 8%30 ± 4 seconds
This compound (30 mg/kg, p.o.) 40% ± 6%35% ± 5%22 ± 3 seconds

Data are presented as mean ± standard error. 5xFAD mice were treated daily for 3 months via oral gavage (p.o.).

Experimental Protocols

Protocol 1: In Vitro BACE1 Inhibition Assay (FRET-based)

This protocol describes a method to determine the IC50 of this compound against recombinant human BACE1 using a Fluorescence Resonance Energy Transfer (FRET) assay.[8][9]

Materials:

  • Recombinant Human BACE1 Enzyme

  • BACE1 FRET Substrate (e.g., based on the "Swedish" APP mutation)[8]

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.5[8]

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Black, 96-well microplate[9]

  • Fluorescence plate reader with excitation/emission wavelengths suitable for the FRET pair (e.g., Ex: 320 nm, Em: 405 nm)

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration in all wells should be kept constant (e.g., <1%).

  • To each well of the 96-well plate, add 20 µL of the inhibitor dilution or vehicle (for control wells).

  • Prepare a master mix containing the BACE1 FRET substrate diluted in Assay Buffer to the desired final concentration (e.g., 250 nM).[8]

  • Add 60 µL of the substrate master mix to each well.

  • To initiate the reaction, add 20 µL of recombinant BACE1 enzyme (diluted in Assay Buffer to ~7.5-10 ng/µl) to each well.[9]

  • Immediately place the plate in the fluorescence reader.

  • Measure the fluorescence kinetically for 30-60 minutes at room temperature.[8]

  • Calculate the reaction rate (slope of the linear phase of fluorescence increase).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Evaluation in a Transgenic Mouse Model (5xFAD)

This protocol outlines the chronic administration of this compound to 5xFAD mice to assess its effect on brain Aβ levels and cognitive function.

Materials:

  • 5xFAD transgenic mice (e.g., 3 months of age)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Morris Water Maze apparatus

  • ELISA kits for human Aβ40 and Aβ42

  • Brain homogenization buffer

Procedure:

  • Animal Grouping and Dosing:

    • Randomly assign mice to three groups: Vehicle, 10 mg/kg this compound, and 30 mg/kg this compound.

    • Prepare the dosing solutions of the inhibitor in the vehicle.

    • Administer the assigned treatment daily via oral gavage for 3 months.[10]

  • Behavioral Testing (Morris Water Maze):

    • In the final week of treatment, conduct the Morris Water Maze test to assess spatial learning and memory.

    • Acquisition Phase: For 5 consecutive days, conduct four trials per day where the mouse must find a hidden platform in a pool of opaque water. Record the escape latency.

    • Probe Trial: On day 6, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant.

  • Brain Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and perfuse with saline.

    • Harvest the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

    • Homogenize the frozen brain tissue in an appropriate lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate and collect the supernatant (soluble fraction).

    • Measure the concentrations of Aβ40 and Aβ42 in the brain lysates using specific ELISA kits.[11]

  • Data Analysis:

    • Analyze escape latencies using a repeated-measures ANOVA.

    • Analyze probe trial data and Aβ levels using a one-way ANOVA followed by a post-hoc test for group comparisons.

Visualizations

APP_Processing_Pathway cluster_membrane Cell Membrane cluster_secretases Enzymatic Cleavage APP Amyloid Precursor Protein (APP) BACE1 β-Secretase (BACE1) APP->BACE1 Cleavage Gamma_Secretase γ-Secretase BACE1->Gamma_Secretase sAPPβ + C99 fragment Abeta Amyloid-beta (Aβ) Peptide Gamma_Secretase->Abeta Cleavage Inhibitor This compound Inhibitor->BACE1 Inhibition Plaques Amyloid Plaques (Neurotoxicity) Abeta->Plaques

Caption: Amyloidogenic pathway and BACE1 inhibition.

Experimental_Workflow cluster_treatment 3-Month Treatment Period cluster_analysis Endpoint Analysis start 5xFAD Mice (3 months old) grouping Random Assignment start->grouping vehicle Vehicle Control (Oral Gavage) grouping->vehicle low_dose Inhibitor (10 mg/kg) (Oral Gavage) grouping->low_dose high_dose Inhibitor (30 mg/kg) (Oral Gavage) grouping->high_dose behavior Morris Water Maze (Cognitive Assessment) vehicle->behavior low_dose->behavior high_dose->behavior biochem Brain Tissue Collection (Aβ ELISA) behavior->biochem

Caption: In vivo experimental workflow for inhibitor testing.

References

Z-Asn-Sta-Ile-NH2 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Asn-Sta-Ile-NH2 is a synthetic peptide derivative with significant hydrophobic characteristics. Its structure, comprising a carbobenzoxy (Z) protecting group, asparagine (Asn), the non-proteinogenic amino acid statine (Sta), and isoleucine (Ile) with a C-terminal amide, suggests its classification as a neutral, hydrophobic peptide. Statine is a key component in many protease inhibitors, where it mimics the tetrahedral transition state of peptide catalysis. This structural feature strongly indicates that this compound functions as a protease inhibitor, likely targeting acid proteases such as Cathepsin D.

These application notes provide detailed protocols for the solubilization and preparation of this compound for experimental use, along with an overview of its likely biological target and mechanism of action.

Chemical Properties and Solubility Analysis

The solubility of a peptide is primarily dictated by its amino acid composition, length, and terminal modifications. An analysis of this compound reveals the following:

  • Hydrophobic Residues: The peptide contains a high proportion of hydrophobic components: the N-terminal carbobenzoxy (Z) group, statine (Sta), and isoleucine (Ile). Peptides with 50% or more hydrophobic residues are generally poorly soluble in aqueous solutions.[1]

  • Polar Residue: Asparagine (Asn) is a polar, uncharged amino acid.

  • Overall Charge: The N-terminus is protected by the Z-group, and the C-terminus is amidated (-NH2). This removes the formal positive and negative charges, making the peptide neutral overall. Neutral peptides often require organic solvents for dissolution.[2][3]

  • Peptide Length: As a short peptide derivative, it is less prone to some of the solubility issues seen in longer peptides, though its hydrophobicity is the dominant factor.[4]

Based on these properties, this compound is predicted to have low solubility in water and aqueous buffers but should be soluble in organic solvents.

Table 1: Predicted Solubility of this compound
SolventSolubility PredictionRationale & Remarks
WaterPoorly soluble to InsolubleThe high hydrophobicity and neutral charge limit solubility in aqueous solutions.
Phosphate-Buffered Saline (PBS), pH 7.4Poorly soluble to InsolubleSimilar to water, the peptide is likely to precipitate in physiological buffers if added directly.
Dimethyl Sulfoxide (DMSO)SolubleRecommended as the primary solvent for creating stock solutions due to its ability to dissolve hydrophobic compounds.[1][2][3][4]
Dimethylformamide (DMF)SolubleA suitable alternative to DMSO, especially if DMSO interferes with downstream applications.[2][3]
Ethanol, Methanol, AcetonitrileModerately SolubleMay be used for initial solubilization, but DMSO or DMF are generally more effective for highly hydrophobic peptides.[2][5]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the steps for solubilizing lyophilized this compound to create a high-concentration stock solution, typically in DMSO.

Materials:

  • Lyophilized this compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Pre-treatment: Before opening, centrifuge the vial of lyophilized peptide at 10,000 x g for 5 minutes to ensure all the powder is at the bottom of the tube.[1]

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation of moisture.

  • Initial Solubilization: Add a small, precise volume of DMSO to the vial to achieve a high concentration (e.g., 10-20 mM). It is recommended to start with a small test amount of the peptide to confirm solubility before dissolving the entire sample.[4]

  • Mixing: Vortex the solution for 30 seconds to facilitate dissolution.

  • Sonication: If the peptide does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Brief pulses of sonication (e.g., 3 times for 10 seconds with cooling on ice in between) can also be effective.[1]

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particulates. If particulates remain, centrifuge the solution at high speed and carefully transfer the supernatant to a new tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in low-adhesion tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous assay buffer suitable for experiments such as enzyme inhibition assays.

Materials:

  • This compound stock solution in DMSO

  • Appropriate aqueous assay buffer (e.g., for Cathepsin D, a sodium acetate buffer at pH 3.5-5.5 is common)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (in Organic Solvent): If very low concentrations are required, perform initial serial dilutions from the stock solution in DMSO to maintain solubility.

  • Final Dilution into Assay Buffer: Add the small volume of the DMSO stock (or diluted stock) to the larger volume of the aqueous assay buffer. Crucially, add the peptide solution to the buffer while vortexing the buffer. This rapid mixing helps prevent the hydrophobic peptide from precipitating out of solution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is low (typically <1%, and ideally <0.5%) to avoid affecting the biological system (e.g., enzyme activity or cell viability). Run a vehicle control (assay buffer with the same final concentration of DMSO) in your experiment.

  • Use Immediately: Use the final working solution immediately after preparation, as the peptide may have limited stability in aqueous solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation lyophilized Lyophilized Peptide dmso Add DMSO lyophilized->dmso vortex_sonicate Vortex / Sonicate dmso->vortex_sonicate stock_solution 10-20 mM Stock in DMSO vortex_sonicate->stock_solution store Aliquot & Store at -80°C stock_solution->store thaw_stock Thaw Stock Aliquot stock_solution->thaw_stock dilute Dilute Stock into Vortexing Buffer thaw_stock->dilute assay_buffer Assay Buffer assay_buffer->dilute working_solution Final Working Solution (<1% DMSO) dilute->working_solution use_assay Use Immediately in Assay working_solution->use_assay

Caption: Experimental workflow for the preparation of this compound solutions.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the aspartic protease, Cathepsin D . The statine residue is key to its inhibitory activity, acting as a transition-state analog that binds tightly to the enzyme's active site.

Cathepsin D is a lysosomal protease that plays a critical role in various physiological and pathological processes, including:

  • Protein degradation and turnover

  • Apoptosis (programmed cell death)

  • Tumor progression and metastasis

  • Antigen presentation

In cancer, elevated levels of Cathepsin D are often associated with a poor prognosis. It can promote cancer cell proliferation, invasion, and angiogenesis by cleaving various substrates both inside the cell and in the extracellular matrix. Therefore, inhibitors of Cathepsin D, such as this compound, are valuable tools for studying its biological functions and for potential therapeutic development.

The diagram below illustrates a simplified signaling pathway involving Cathepsin D and the inhibitory action of this compound.

G cluster_pathway Simplified Cathepsin D Signaling pro_cathepsin_d Pro-Cathepsin D (Inactive) active_cathepsin_d Active Cathepsin D pro_cathepsin_d->active_cathepsin_d Autocatalytic Activation (low pH) cleavage Proteolytic Cleavage active_cathepsin_d->cleavage substrates Cellular Substrates (e.g., Pro-apoptotic proteins, Growth factor precursors) substrates->cleavage cellular_effects Downstream Cellular Effects (Apoptosis, Proliferation, Invasion) cleavage->cellular_effects inhibitor This compound inhibitor->active_cathepsin_d Inhibition

Caption: Inhibition of the Cathepsin D pathway by this compound.

References

Application Notes and Protocols for Z-Asn-Sta-Ile-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Z-Asn-Sta-Ile-NH2 is a synthetic peptide derivative belonging to the class of statin-containing peptidomimetics. The presence of statin (Sta), a non-proteinogenic amino acid, characterizes it as a potent inhibitor of aspartyl proteases. Aspartyl proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, including the regulation of blood pressure, the processing of viral polyproteins, and the generation of amyloid-beta peptides associated with Alzheimer's disease. This document provides detailed application notes and protocols for the use of this compound as a tool compound in pharmacological research.

The "Z" in the chemical name represents a benzyloxycarbonyl group, which is a common N-terminal protecting group in peptide synthesis. The core structure, -Asn-Sta-Ile-NH2, is designed to mimic the transition state of the substrate cleaved by aspartyl proteases, with the hydroxyl group of the statin residue playing a key role in binding to the active site of the enzyme.

Mechanism of Action

This compound is predicted to act as a competitive transition-state analog inhibitor of aspartyl proteases. The general mechanism of action for statin-containing inhibitors involves the hydroxyl group of the statin residue mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[1][2] This stable mimic binds with high affinity to the two catalytic aspartate residues in the active site of the enzyme, effectively blocking substrate access and inhibiting its proteolytic activity.[1][2]

Potential Applications

Given its structure, this compound can be utilized as a tool compound to investigate the role of various aspartyl proteases in cellular and disease models. Potential target enzymes and research areas include:

  • Renin: A key enzyme in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[3][4][5] Inhibition of renin is a therapeutic strategy for hypertension.

  • Beta-secretase (BACE1): An enzyme involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides.[6][7][8] BACE1 is a major drug target in Alzheimer's disease research.

  • HIV Protease: An essential enzyme for the replication of the human immunodeficiency virus (HIV) by processing viral polyproteins.[9][10][11]

  • Pepsin and Cathepsin D: Other aspartyl proteases that can be used for selectivity profiling of the inhibitor.

Quantitative Data

While specific experimental data for this compound is not available in the public domain, the following table provides a summary of expected inhibitory activities against various aspartyl proteases, based on data from similar statin-containing peptide inhibitors. Researchers should determine the precise values experimentally.

Target EnzymeAssay TypeExpected IC50 / Ki RangeReference Compounds' Activity
Human ReninFRET-based enzymatic assay1 - 100 nM (Ki)Dipeptide and tripeptide derivatives containing statine have shown Ki values in the low nanomolar range against human renin. For example, some derivatives have a Ki of 1.7 x 10-9 M.[12]
Human BACE1FRET-based enzymatic assay10 - 500 nM (IC50)Statin-based peptidomimetic inhibitors of human BACE1 have been developed with IC50 values in the nanomolar range.[13][14] For instance, some inhibitors show IC50 values around 3.9 nM.[15]
Human Cathepsin DFluorometric enzymatic assay> 1 µM (IC50)Many statin-containing renin inhibitors show detectable but significantly lower inhibition of cathepsin D, with IC50 values often in the micromolar range (10-6 - 10-7 M), indicating selectivity.[12]
Porcine PepsinFluorometric enzymatic assay> 10 µM (IC50)Statin-containing inhibitors designed for other aspartyl proteases typically exhibit weak inhibition of pepsin, with IC50 values in the higher micromolar range (10-5 - 10-6 M).[12]

Experimental Protocols

Aspartyl Protease Inhibition Assay (FRET-based)

This protocol describes a general method to determine the inhibitory activity of this compound against an aspartyl protease using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

  • This compound

  • Recombinant human aspartyl protease (e.g., Renin, BACE1)

  • FRET-based peptide substrate specific for the target protease

  • Assay buffer (specific to the enzyme, e.g., 50 mM MES, pH 6.5 for BACE1)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a stock solution of the FRET peptide substrate in DMSO or an appropriate buffer as recommended by the supplier.

    • Prepare a stock solution of the aspartyl protease in a suitable buffer.

  • Assay Protocol:

    • Prepare serial dilutions of this compound in the assay buffer. It is recommended to perform a 2-fold or 3-fold dilution series to cover a wide range of concentrations.

    • Add 5 µL of the diluted inhibitor or DMSO (for the control) to the wells of the 96-well plate.

    • Add 40 µL of the diluted enzyme solution to each well and incubate for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding 5 µL of the FRET substrate solution to each well.

    • Immediately start monitoring the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the FRET pair of the substrate.[16][17][18]

    • Record the fluorescence signal at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the inhibitor and the substrate and analyze the data using the Cheng-Prusoff equation or by performing a Lineweaver-Burk plot analysis.

Cell-Based Assay for BACE1 Activity

This protocol provides a general framework for assessing the effect of this compound on BACE1 activity in a cellular context, for example, by measuring the levels of secreted amyloid-beta (Aβ).

Materials:

  • A cell line overexpressing human Amyloid Precursor Protein (APP), e.g., HEK293-APP or SH-SY5Y-APP.

  • Cell culture medium and supplements.

  • This compound.

  • Cell lysis buffer.

  • Aβ ELISA kit (for Aβ40 or Aβ42).

  • BCA protein assay kit.

Procedure:

  • Cell Culture and Treatment:

    • Plate the APP-overexpressing cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare different concentrations of this compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle (DMSO).

    • Incubate the cells for 24-48 hours.

  • Sample Collection and Analysis:

    • After the incubation period, collect the conditioned medium from each well.

    • Lyse the cells using a suitable lysis buffer and determine the total protein concentration using a BCA assay. This will be used for normalization.

    • Measure the concentration of Aβ40 or Aβ42 in the conditioned medium using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the Aβ concentrations to the total protein concentration of the corresponding cell lysate.

    • Plot the normalized Aβ levels against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for the inhibition of Aβ production.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Renin_Angiotensin_System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Release Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Vasoconstriction->Blood_Pressure Renin Renin ACE ACE Inhibitor This compound Inhibitor->Renin

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 C99 C99 fragment APP->C99 BACE1 Abeta Amyloid-β (Aβ) C99->Abeta γ-Secretase Plaques Amyloid Plaques Abeta->Plaques BACE1 BACE1 gamma_secretase γ-Secretase Inhibitor This compound Inhibitor->BACE1

HIV_Protease_Pathway Gag_Pol Gag-Pol Polyprotein Viral_Proteins Mature Viral Proteins Gag_Pol->Viral_Proteins HIV Protease Virion Infectious Virion Assembly Viral_Proteins->Virion HIV_Protease HIV Protease Inhibitor This compound Inhibitor->HIV_Protease

Experimental Workflow

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Inhibitor Dilutions D Add Inhibitor to Plate A->D B Prepare Enzyme Solution E Add Enzyme & Incubate B->E C Prepare FRET Substrate F Add Substrate & Read Fluorescence C->F D->E E->F G Calculate Reaction Velocity F->G H Plot Dose-Response Curve G->H I Determine IC50/Ki H->I

Safety and Handling

This compound should be handled by qualified professionals in a laboratory setting. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. The toxicological properties of this compound have not been fully investigated. Avoid inhalation, ingestion, and contact with skin and eyes.

Storage

Store this compound as a solid at -20°C or -80°C, protected from light and moisture. When in solution (e.g., in DMSO), aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

References

Application Note: Mass Spectrometry Analysis of Z-Asn-Sta-Ile-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of the synthetic peptide Z-Asn-Sta-Ile-NH2, a potent inhibitor of aspartic proteases, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined herein are intended to guide researchers in the qualitative and quantitative analysis of this and similar statine-containing peptide compounds. Included are protocols for sample preparation, LC-MS/MS parameters, and data analysis. A representative signaling pathway and experimental workflow are also presented.

Introduction

This compound is a synthetic tripeptide analogue containing the non-proteinogenic amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid). The presence of the statine residue makes this peptide a potent inhibitor of aspartic proteases, such as renin and HIV protease.[1][2] Accurate and sensitive bioanalytical methods are crucial for the characterization and quantification of such peptide-based drug candidates in various stages of drug development. LC-MS/MS offers high selectivity and sensitivity for the analysis of such compounds in complex biological matrices.[3] This application note details a robust method for the analysis of this compound.

Chemical Properties

PropertyValue
Molecular Formula C26H41N5O7
Molecular Weight 535.6 g/mol
Structure Z-(C6H5CH2OCO)-Asn-Sta-Ile-NH2
Class Statine-containing peptide, Aspartic protease inhibitor

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the extraction of this compound from biological matrices such as plasma or serum to remove proteins and other interfering substances.

Materials:

  • This compound standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte)

  • Human plasma (or other relevant biological matrix)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • SPE cartridges (e.g., C18)

Protocol:

  • Spiking: Spike blank plasma with known concentrations of this compound standard and a fixed concentration of the internal standard.

  • Protein Precipitation: To 100 µL of the spiked plasma sample, add 300 µL of acetonitrile to precipitate proteins.

  • Centrifugation: Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500 °C
Curtain Gas 20 psi
Collision Gas High

Quantitative Data

The following table summarizes the expected MRM transitions for the quantification of this compound. The precursor ion will be the protonated molecule [M+H]+. Product ions will result from the fragmentation of the peptide bonds.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 536.6y2'' (Sta-Ile-NH2)25
b2' (Z-Asn)30
Internal Standard (Varies)(Varies)(To be optimized)

Note: The exact m/z values of the product ions and optimal collision energies should be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Analyte and IS plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid-Phase Extraction (C18) centrifuge->spe elute Elution spe->elute dry_reconstitute Evaporation and Reconstitution elute->dry_reconstitute lc Liquid Chromatography (C18) dry_reconstitute->lc ms Tandem Mass Spectrometry (ESI+) lc->ms quant Quantification (MRM) ms->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Signaling Pathway: Renin-Angiotensin System

Statine-containing peptides are known inhibitors of the aspartic protease renin, a key enzyme in the Renin-Angiotensin System (RAS) which regulates blood pressure.[1][2]

renin_angiotensin_system angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure aldosterone->blood_pressure renin Renin renin->angiotensin_i ace ACE ace->angiotensin_ii inhibitor This compound (Renin Inhibitor) inhibitor->renin Inhibits

Caption: Inhibition of the Renin-Angiotensin System by a statine-containing peptide.

Discussion

The protocol described provides a reliable and sensitive method for the quantification of this compound in biological matrices. The use of a C18 stationary phase in reversed-phase liquid chromatography allows for good retention and separation of the moderately hydrophobic peptide. Electrospray ionization in the positive mode is suitable for the protonation of the peptide, enabling its detection by the mass spectrometer.

For fragmentation in tandem mass spectrometry, cleavage of the peptide bonds is expected, leading to the formation of b and y ions. Due to the N-terminal protecting group ('Z'), the b-ion series will be initiated from this modification. The y-ion series will be initiated from the C-terminal amide. The presence of the non-standard statine residue may lead to characteristic fragmentation patterns that can be utilized for selective detection. It is recommended to perform a full scan and product ion scan of the parent molecule to identify the most intense and specific fragment ions for building the MRM method.

The presented workflow and signaling pathway diagrams serve as visual aids to understand the experimental process and the biological context of this compound's mechanism of action. This application note should serve as a valuable resource for researchers working on the development and analysis of statine-based protease inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Z-Asn-Sta-Ile-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the synthesis yield of Z-Asn-Sta-Ile-NH2, a potent aspartic protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological target?

A1: this compound is a synthetic peptide derivative that acts as an inhibitor of aspartic proteases. The "Z" represents a benzyloxycarbonyl protecting group on the asparagine (Asn) residue. "Sta" is statine, a non-proteinogenic amino acid that mimics the transition state of peptide bond hydrolysis by these enzymes. "Ile" is isoleucine, and "-NH2" indicates that the C-terminus is an amide. Its primary biological targets are aspartic proteases such as cathepsin D.[1][2] Cathepsin D is involved in various physiological and pathological processes, including cancer progression.[1]

Q2: What are the main challenges in the synthesis of this compound?

A2: The main challenges include:

  • Side reactions involving asparagine: The side chain amide of asparagine can undergo dehydration to form a nitrile byproduct, especially during the activation step of coupling.

  • Steric hindrance: The bulky nature of the statine residue can lead to incomplete or slow coupling reactions.

  • Low solubility: The peptide sequence itself or protected intermediates may have poor solubility, leading to aggregation and reduced reaction efficiency, particularly in solid-phase peptide synthesis (SPPS).

  • Purification: The final product may be difficult to separate from closely related impurities, such as deletion sequences or products of side reactions.

Q3: Should I use solid-phase or solution-phase synthesis for this peptide?

A3: Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis can be employed. SPPS offers the advantage of simplified purification after each coupling step, as excess reagents and byproducts are washed away. This can lead to higher overall efficiency for shorter peptides. Solution-phase synthesis may be preferred for large-scale production due to better scalability and potentially lower costs for raw materials, but it requires purification of intermediates after each step, which can be labor-intensive and may lead to lower overall yields.

Q4: How can I minimize the dehydration of the asparagine side chain?

A4: To minimize nitrile formation, consider the following strategies:

  • Use a side-chain protecting group for asparagine: The trityl (Trt) group is commonly used in Fmoc-based SPPS and can significantly reduce this side reaction.

  • Choose your coupling reagent carefully: Carbodiimide reagents like DCC and DIC are known to promote dehydration. Using uronium-based reagents such as HBTU or HATU in the presence of an additive like HOBt can suppress this side reaction.

  • Use pre-activated asparagine derivatives: Fmoc-Asn(Trt)-OH is a commercially available option that is less prone to dehydration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield 1. Incomplete coupling at one or more steps.2. Aggregation of the growing peptide chain on the solid support.3. Premature cleavage from the resin.4. Loss of product during purification.1. Use a higher excess of amino acid and coupling reagents (e.g., 3-5 equivalents). Double couple difficult residues like statine. Monitor coupling completion with a ninhydrin test.2. Use a lower substitution resin (0.1-0.4 mmol/g). Synthesize at a higher temperature or use a microwave peptide synthesizer. Incorporate backbone protection strategies if aggregation is severe.3. Ensure the appropriate resin and linker are used for the desired cleavage conditions.4. Optimize the HPLC purification gradient to achieve better separation. Ensure complete precipitation of the cleaved peptide.
Presence of a Major Impurity with -18 Da Mass Difference Dehydration of the asparagine side chain to form a nitrile.1. Switch to a side-chain protected asparagine derivative (e.g., Z-Asn(Trt)-OH).2. Change the coupling reagent from a carbodiimide to a uronium-based reagent (e.g., HBTU/HOBt).3. Reduce the activation time and temperature for the asparagine coupling step.
Incomplete Coupling of Z-Asn to Statine 1. Steric hindrance from the statine residue and the Z-protecting group.2. Low reactivity of the secondary amine of the statine-isoleucine dipeptide.1. Increase the coupling time (e.g., up to 24 hours) and/or temperature.2. Use a more powerful coupling reagent such as HATU or COMU.3. Perform a double coupling of the Z-Asn residue.
Difficulty Purifying the Final Product Co-elution of the desired peptide with closely related impurities (e.g., deletion sequences, diastereomers).1. Use a shallower gradient during RP-HPLC purification.2. Try a different stationary phase (e.g., C8 instead of C18) or a different mobile phase modifier (e.g., formic acid instead of TFA).3. If diastereomers are present, chiral chromatography may be necessary.

Quantitative Data Summary

The following table summarizes typical coupling efficiencies and overall yields for the synthesis of a short, statine-containing peptide amide like this compound using different strategies. These are representative values and actual results may vary.

Synthesis StrategyCoupling Reagent for AsnAsn Side-Chain ProtectionTypical Coupling Efficiency (per step)Estimated Overall Crude Yield
Solid-Phase (SPPS)DIC/HOBtNone85-95%40-60%
Solid-Phase (SPPS)HBTU/HOBtNone95-99%60-75%
Solid-Phase (SPPS)HBTU/HOBtTrityl (Trt)>99%75-90%
Solution-Phase (Fragment Condensation)EDC/HOBtNone70-85%50-65%

Experimental Protocols

Representative Protocol: Solid-Phase Synthesis of this compound

This protocol describes a manual solid-phase synthesis on a Rink Amide resin using Fmoc chemistry, followed by N-terminal protection with the Z-group.

1. Resin Swelling and Preparation:

  • Swell Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF and dichloromethane (DCM).

2. Coupling of Fmoc-Ile-OH:

  • Dissolve Fmoc-Ile-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Wash the resin with DMF and DCM. Confirm coupling completion with a ninhydrin test.

3. Coupling of Fmoc-Sta-OH:

  • Repeat the Fmoc deprotection step as in step 1.

  • Couple Fmoc-Sta-OH using the same activation and coupling procedure as for Fmoc-Ile-OH. Due to potential steric hindrance, the coupling time can be extended to 4 hours, or a double coupling can be performed.

4. Coupling of Fmoc-Asn(Trt)-OH:

  • Repeat the Fmoc deprotection step.

  • Couple Fmoc-Asn(Trt)-OH using the same procedure. The use of the Trt side-chain protecting group is recommended to prevent nitrile formation.

5. N-terminal Z-protection:

  • After coupling the final amino acid, remove the N-terminal Fmoc group.

  • Wash the resin with DMF and DCM.

  • Add a solution of benzyl chloroformate (Z-Cl, 3 equivalents) and DIEA (6 equivalents) in DCM to the resin and shake for 4 hours.

  • Wash the resin with DCM, DMF, and methanol, then dry under vacuum.

6. Cleavage and Deprotection:

  • Treat the dried resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

7. Purification:

  • Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions containing the pure product and confirm identity by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

Visualizations

Experimental Workflow

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_workup Cleavage and Purification resin Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling_ile Couple Fmoc-Ile-OH (HBTU/HOBt/DIEA) deprotection1->coupling_ile deprotection2 Fmoc Deprotection coupling_ile->deprotection2 coupling_sta Couple Fmoc-Sta-OH deprotection3 Fmoc Deprotection coupling_sta->deprotection3 coupling_asn Couple Fmoc-Asn(Trt)-OH deprotection3->coupling_asn deprotection4 Final Fmoc Deprotection coupling_asn->deprotection4 z_protection Couple Z-Cl (Benzyl Chloroformate) deprotection4->z_protection cleavage Cleavage from Resin (95% TFA Cocktail) z_protection->cleavage deprotezione2 deprotezione2 deprotezione2->coupling_sta precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Analysis (MS, HPLC) purification->analysis final_product This compound analysis->final_product

Caption: Workflow for the solid-phase synthesis of this compound.

Cathepsin D Inhibition Pathway

signaling_pathway procathepsin_d Pro-Cathepsin D (Inactive Precursor) cathepsin_d Cathepsin D (Active Protease) procathepsin_d->cathepsin_d Activation (Proteolytic Cleavage) cleaved_products Cleaved Products cathepsin_d->cleaved_products Catalysis substrate Protein Substrate substrate->cathepsin_d inhibitor This compound inhibitor->cathepsin_d Inhibition

References

Troubleshooting Z-Asn-Sta-Ile-NH2 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the peptide Z-Asn-Sta-Ile-NH2.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous solutions?

A1: this compound is a highly hydrophobic peptide. This is due to the presence of the N-terminal benzyloxycarbonyl (Z) group, the amino acid isoleucine (Ile), and the statine (Sta) residue, all of which are non-polar. Asparagine (Asn) is polar but uncharged. The C-terminal amidation also results in a neutral charge, further reducing its affinity for aqueous solvents. Peptides with a high proportion of hydrophobic amino acids often have limited solubility in water.[1][2][3]

Q2: What is the recommended first-step solvent to try for dissolving this compound?

A2: For hydrophobic peptides like this compound, it is recommended to start with a small amount of an organic solvent such as dimethyl sulfoxide (DMSO).[1][4] DMSO is a powerful solvent for many organic molecules and is often used to create stock solutions of hydrophobic peptides.[4]

Q3: I dissolved my peptide in DMSO, but it precipitated when I diluted it with my aqueous buffer. What should I do?

A3: This is a common issue when diluting a concentrated stock of a hydrophobic peptide into an aqueous buffer. The peptide's solubility limit has likely been exceeded in the final solution. To address this, you can try slowly adding the DMSO stock solution to the stirring aqueous buffer.[4] If precipitation still occurs, you may need to decrease the final concentration of the peptide or increase the percentage of the organic co-solvent in the final solution, if your experiment allows. For most cell-based assays, a final DMSO concentration of 0.5% to 1% is generally considered safe.[4]

Q4: Can I use other organic solvents besides DMSO?

A4: Yes, other organic solvents like dimethylformamide (DMF), ethanol, methanol, propanol, isopropanol, or acetonitrile can also be used to dissolve hydrophobic peptides.[3][5][6] The choice of solvent may depend on the specific requirements of your experiment and the compatibility of the solvent with your assay. It is always advisable to test the solubility of a small amount of the peptide in the chosen solvent first.[4]

Q5: Are there any other methods to improve the solubility of this compound?

A5: Yes, several techniques can be employed to enhance the solubility of challenging peptides:

  • Sonication: This can help break up aggregates and facilitate dissolution.[1]

  • Gentle Warming: Slightly warming the solution can sometimes increase solubility. However, be cautious as excessive heat can degrade the peptide.[1][5]

  • pH Adjustment: While this compound has no ionizable side chains, extreme pH values could potentially increase solubility, but this is less likely to be effective for a neutral, protected peptide and may not be compatible with your experimental conditions.

Solubility Data Summary

The following table summarizes the expected solubility of this compound in various solvents based on its hydrophobic nature.

SolventExpected SolubilityNotes
WaterPoorThe peptide is highly hydrophobic.
Phosphate-Buffered Saline (PBS)PoorSimilar to water, not a suitable primary solvent.
Dimethyl Sulfoxide (DMSO)GoodRecommended as the initial solvent for creating a stock solution.[1][4]
Dimethylformamide (DMF)GoodAn alternative to DMSO for dissolving hydrophobic peptides.[5][6]
Ethanol/MethanolModerateMay require sonication or gentle warming.
AcetonitrileModerateCan be used as a co-solvent.[1]

Experimental Protocols

Protocol 1: Solubilization in DMSO
  • Preparation: Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Solvent Addition: Add a small, precise volume of pure DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).

  • Dissolution: Vortex the solution for 30 seconds. If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C as recommended for the specific peptide.

Protocol 2: Dilution into Aqueous Buffer
  • Preparation: Prepare the desired aqueous buffer for your experiment.

  • Dilution: While gently vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution dropwise into the buffer.

  • Observation: Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

  • Troubleshooting: If precipitation occurs, consider reducing the final peptide concentration or slightly increasing the final percentage of DMSO if your experimental protocol allows.

Visual Guides

TroubleshootingWorkflow start Start: Lyophilized This compound dissolve_dmso Attempt to dissolve in 100% DMSO start->dissolve_dmso sonicate Sonication or gentle warming dissolve_dmso->sonicate Insoluble dissolved_stock Peptide dissolved in DMSO (Stock Solution) dissolve_dmso->dissolved_stock Soluble sonicate->dissolve_dmso dilute Slowly dilute into aqueous buffer dissolved_stock->dilute precipitate Precipitation occurs dilute->precipitate Observation soluble_final Soluble in final aqueous solution precipitate->soluble_final No troubleshoot Troubleshoot: - Decrease final concentration - Increase co-solvent % precipitate->troubleshoot Yes troubleshoot->dilute

Caption: Troubleshooting workflow for this compound solubility.

FactorsAffectingSolubility peptide This compound Solubility hydrophobicity High Hydrophobicity peptide->hydrophobicity Primary Factor charge Neutral Charge (C-terminal amide) peptide->charge Influencing Factor solvent Solvent Choice peptide->solvent Key to Dissolution

Caption: Key factors influencing this compound solubility.

References

Technical Support Center: Optimizing Z-Asn-Sta-Ile-NH2 Inhibitor Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Z-Asn-Sta-Ile-NH2 inhibitor assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a question-and-answer format.

Q1: My inhibitor shows low or no activity. What are the potential causes and solutions?

A1: Low or no inhibitor activity can stem from several factors. Consider the following troubleshooting steps:

  • Inhibitor Integrity and Solubility:

    • Problem: The peptide inhibitor may have degraded due to improper storage or handling. Peptides are susceptible to proteolysis and chemical instability.[1]

    • Solution: Ensure the inhibitor is stored at the recommended temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions from a new stock. Confirm the solubility of this compound in your assay buffer. It may be necessary to use a small amount of an organic solvent like DMSO to aid dissolution, but the final concentration should typically not exceed 1%.[2]

  • Enzyme Activity:

    • Problem: The target enzyme may not be active.

    • Solution: Verify the activity of your enzyme stock using a known control substrate and, if available, a control inhibitor. Ensure the enzyme is stored correctly and has not lost activity.

  • Assay Conditions:

    • Problem: The pH, temperature, or buffer composition of the assay may not be optimal for inhibitor binding.

    • Solution: Review the literature for the optimal pH range for your target protease. For many aspartic proteases like Cathepsin D, an acidic pH is required for optimal activity.[3] Systematically vary the pH and buffer components to determine the ideal conditions for your assay.

Q2: I am observing high background fluorescence/absorbance in my assay. How can I reduce it?

A2: High background signal can mask the true inhibitor activity. Here are some common causes and solutions:

  • Autofluorescence of the Inhibitor:

    • Problem: The this compound inhibitor itself may be fluorescent at the excitation and emission wavelengths of your assay.[2]

    • Solution: Run a control experiment with the inhibitor alone (without the enzyme) to measure its intrinsic fluorescence. If it is significant, you may need to subtract this background from your experimental wells or consider a different detection method.

  • Contaminated Reagents:

    • Problem: Assay buffers or other reagents may be contaminated with fluorescent or absorbing impurities.

    • Solution: Use high-purity reagents and freshly prepared buffers. Filter your buffers if necessary.

  • Substrate Instability:

    • Problem: The substrate may be degrading spontaneously, leading to a high background signal.

    • Solution: Check the stability of your substrate in the assay buffer over the time course of the experiment without the enzyme present.

Q3: My results are not reproducible. What could be the cause of the variability?

A3: Poor reproducibility can be frustrating. Here are some areas to investigate:

  • Pipetting Inaccuracy:

    • Problem: Small variations in pipetting volumes, especially of concentrated enzyme or inhibitor stocks, can lead to significant errors.[4]

    • Solution: Ensure your pipettes are calibrated. Use appropriate pipette sizes for the volumes you are dispensing. For critical reagents, consider preparing a master mix to be dispensed to all wells.

  • Inconsistent Incubation Times:

    • Problem: For kinetic assays, precise timing of reagent addition and plate reading is crucial.

    • Solution: Use a multichannel pipette for simultaneous addition of reagents to multiple wells. Ensure the plate reader is set up and ready to read at the exact time point.

  • Inhibitor Aggregation:

    • Problem: Peptide inhibitors, particularly at higher concentrations, can aggregate, leading to inconsistent results.[5]

    • Solution: Visually inspect your inhibitor stock solution for any precipitation. Consider including a low concentration of a non-ionic detergent (e.g., Triton X-100 or Tween-20) in your assay buffer to help prevent aggregation. However, be aware that detergents can also affect enzyme activity.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the likely target of this compound?

A1: The presence of a statine (Sta) residue strongly suggests that this compound is an inhibitor of an aspartic protease. A common target for such inhibitors is Cathepsin D, which is involved in various physiological and pathological processes, including cancer progression.[8][9]

Q2: What are the key parameters to optimize in my inhibitor assay?

A2: The key parameters to optimize include:

  • Enzyme concentration

  • Substrate concentration (typically at or below the Kₘ)

  • Inhibitor concentration range

  • Incubation time

  • pH of the assay buffer

  • Salt concentration

  • Presence and concentration of detergents or other additives

Q3: How can I determine the IC₅₀ value of this compound?

A3: To determine the IC₅₀ value, you will need to perform a dose-response experiment. This involves measuring the enzyme activity at a range of different inhibitor concentrations. The data is then plotted with inhibitor concentration on the x-axis (log scale) and percent inhibition on the y-axis. The IC₅₀ is the concentration of inhibitor that results in 50% inhibition of enzyme activity.

Q4: Should I pre-incubate the inhibitor with the enzyme?

A4: For many inhibitors, a pre-incubation step with the enzyme before adding the substrate can be beneficial.[10] This allows the inhibitor to bind to the enzyme and reach equilibrium. The optimal pre-incubation time should be determined experimentally.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
DMSO Concentration < 1%High concentrations can inhibit enzyme activity.[2]
pH Dependent on the target enzymeFor Cathepsin D, an acidic pH (e.g., 3.5-5.5) is often optimal.
Control Inhibitor Pepstatin AA well-characterized, potent inhibitor of many aspartic proteases.[9][10]

Experimental Protocols

Protocol: Determination of IC₅₀ for this compound against Cathepsin D

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a working solution of human recombinant Cathepsin D in assay buffer (e.g., 50 mM sodium acetate, pH 5.5).

    • Prepare a working solution of a fluorogenic Cathepsin D substrate in assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of assay buffer to all wells.

    • Create a serial dilution of the this compound inhibitor stock solution across the plate.

    • Include "no inhibitor" controls (enzyme + substrate) and "no enzyme" controls (inhibitor + substrate).

  • Enzyme and Inhibitor Pre-incubation:

    • Add 25 µL of the diluted Cathepsin D solution to each well (except the "no enzyme" controls).

    • Incubate the plate at room temperature for 30 minutes with gentle agitation.[10]

  • Substrate Addition and Measurement:

    • Add 25 µL of the Cathepsin D substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (e.g., λex = 330 nm, λem = 390 nm) every minute for 30-60 minutes.[10]

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

experimental_workflow Experimental Workflow for Assay Optimization reagent_prep Reagent Preparation (Inhibitor, Enzyme, Substrate, Buffer) assay_setup Assay Setup (Plate layout, Controls) reagent_prep->assay_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) assay_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init data_acq Data Acquisition (Plate Reader) reaction_init->data_acq data_analysis Data Analysis (Calculate IC50) data_acq->data_analysis optimization Parameter Optimization (pH, Temp, Concentrations) data_analysis->optimization Iterate optimization->reagent_prep

Caption: Workflow for optimizing inhibitor assay conditions.

troubleshooting_tree Troubleshooting Decision Tree start Assay Problem low_activity Low/No Activity? start->low_activity high_background High Background? start->high_background poor_repro Poor Reproducibility? start->poor_repro check_inhibitor Check Inhibitor Integrity & Solubility low_activity->check_inhibitor Yes check_autofluor Check Inhibitor Autofluorescence high_background->check_autofluor Yes check_pipetting Verify Pipetting Accuracy poor_repro->check_pipetting Yes check_enzyme Verify Enzyme Activity check_inhibitor->check_enzyme optimize_conditions Optimize Assay Conditions (pH, Temp) check_enzyme->optimize_conditions check_reagents Use Fresh/Filtered Reagents check_autofluor->check_reagents check_timing Ensure Consistent Timing check_pipetting->check_timing prevent_agg Prevent Inhibitor Aggregation check_timing->prevent_agg

References

Technical Support Center: Investigating Off-Target Effects of Z-Asn-Sta-Ile-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of the aspartic protease inhibitor, Z-Asn-Sta-Ile-NH2.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments to characterize the selectivity of this compound.

Issue 1: Inconsistent IC50 Values in Off-Target Assays

Question: We are observing high variability in our IC50 values for a potential off-target of this compound. What could be the cause?

Answer:

Several factors can contribute to inconsistent IC50 values. Follow these troubleshooting steps to identify the root cause:

  • Assess Compound Stability:

    • Problem: this compound, being a peptide-based inhibitor, may be susceptible to degradation in your assay buffer, especially with prolonged incubation times.

    • Solution: Prepare fresh stock solutions of the inhibitor for each experiment. If you suspect degradation, analyze the compound's integrity over the time course of your assay using HPLC. Consider using protease-free water and sterile-filtered buffers.

  • Verify Target Enzyme Activity:

    • Problem: The enzymatic activity of your off-target protein may be inconsistent between experiments.

    • Solution: Always run a positive control with a known inhibitor for the off-target enzyme to ensure its activity is within an acceptable range. Ensure consistent storage and handling of the enzyme.

  • Review Assay Conditions:

    • Problem: Minor variations in assay conditions can significantly impact results.

    • Solution:

      • Ensure the concentration of the substrate is at or below the Km for the enzyme to accurately determine competitive inhibition.

      • Maintain a consistent final concentration of DMSO or other solvents across all wells, as it can affect enzyme activity.

      • Check for and mitigate potential interference from your detection method (e.g., fluorescence quenching or enhancement by the compound).

  • Check for Non-Specific Inhibition:

    • Problem: At higher concentrations, this compound may exhibit non-specific inhibition, leading to variability.

    • Solution: Include a counterscreen with a structurally unrelated enzyme to check for non-specific effects. If non-specific inhibition is suspected, consider adding a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to your assay buffer, if compatible with your enzyme.

Issue 2: No Target Engagement Observed in Cellular Thermal Shift Assay (CETSA)

Question: We are not seeing a thermal shift for our putative off-target in the presence of this compound in our CETSA experiment. Does this mean there is no binding?

Answer:

Not necessarily. The absence of a thermal shift does not definitively rule out target engagement.[1] Consider the following possibilities and troubleshooting steps:

  • Insufficient Compound Concentration or Permeability:

    • Problem: The intracellular concentration of this compound may be too low to induce a detectable thermal shift.

    • Solution: Increase the concentration of the compound in your experiment. If using intact cells, consider that peptide-based inhibitors may have poor cell permeability. You can perform the CETSA on cell lysates to bypass the cell membrane barrier.

  • Suboptimal Heating Conditions:

    • Problem: The chosen temperature range may not be optimal for detecting a shift for your specific target protein.

    • Solution: Perform a melt curve experiment over a broad temperature range to determine the optimal temperature for the isothermal dose-response experiment. The ideal temperature is one that results in partial denaturation of the target protein.

  • Binding Does Not Induce a Thermal Shift:

    • Problem: Some ligand binding events do not significantly alter the thermal stability of the protein.[1]

    • Solution: Complement your CETSA data with an orthogonal target engagement assay, such as an in-cell western or a pull-down assay with a tagged version of your inhibitor.

  • Antibody Issues (for Western Blot detection):

    • Problem: The antibody used for detecting the target protein may not be specific or sensitive enough.

    • Solution: Validate your antibody for specificity and sensitivity. Ensure you are working within the linear range of detection.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-targets for an aspartic protease inhibitor like this compound?

A1: Aspartic protease inhibitors can have off-target effects on other proteases with similar active site architecture. A significant and well-documented off-target for some aspartic protease inhibitors is Cathepsin D , a lysosomal aspartic protease involved in various cellular processes.[2][3] Inhibition of Cathepsin D has been linked to cellular toxicity. Other potential off-targets could include other cathepsins or even unrelated proteases at high concentrations.

Q2: How can I broadly screen for off-targets of this compound?

A2: A tiered approach is recommended:

  • Panel Screening: Begin with a commercially available panel of purified proteases to get an initial idea of the inhibitor's selectivity profile.

  • Chemoproteomic Profiling: For a more unbiased and in-depth analysis in a cellular context, techniques like activity-based protein profiling (ABPP) or thermal proteome profiling (TPP), an extension of CETSA coupled with mass spectrometry, are powerful tools.

  • Phenotypic Screening: Utilize high-content imaging or other cell-based assays to identify unexpected cellular phenotypes, which can then be investigated to identify the responsible off-target.

Q3: What signaling pathways might be affected by off-target inhibition of Cathepsin D?

A3: Off-target inhibition of Cathepsin D could impact several signaling pathways. For example, Cathepsin D has been implicated in the regulation of apoptosis by cleaving Bid to tBid, which in turn can activate the mitochondrial apoptotic pathway.[2] It has also been shown to be involved in the Wnt/β-catenin signaling pathway in some cancers.[4] Therefore, observing changes in these pathways upon treatment with this compound could suggest an off-target effect on Cathepsin D.

Quantitative Data Summary

Disclaimer: The following data is illustrative for this compound and is intended to provide a hypothetical example for researchers. Actual values must be determined experimentally.

Target Assay Type Inhibitor IC50 (nM) Ki (nM) Notes
Primary Target (e.g., BACE1) FRET-based enzymatic assayThis compound155Potent on-target activity
Off-Target (Cathepsin D) FRET-based enzymatic assayThis compound850320Moderate off-target activity
Off-Target (Cathepsin E) FRET-based enzymatic assayThis compound>10,000>5,000Weak to no activity
Off-Target (Caspase-3) Colorimetric enzymatic assayThis compound>50,000>20,000No significant activity

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation

This protocol outlines the steps to validate the engagement of this compound with a suspected intracellular off-target (e.g., Cathepsin D) using Western Blot for detection.

Materials:

  • Cell line expressing the target of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • PCR tubes and thermal cycler

  • Centrifuge

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.

  • Heating Step:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 25°C.

  • Cell Lysis:

    • Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with vortexing every 10 minutes.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble proteins.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative band intensity against the temperature to generate a melt curve for both the treated and untreated samples. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Kinase Profiling Assay for Broad Off-Target Screening

This protocol describes a general method for screening this compound against a panel of kinases to identify potential off-target interactions. This example uses an ADP-Glo™ Kinase Assay.

Materials:

  • Kinase panel (purified recombinant kinases)

  • This compound

  • Appropriate substrates for each kinase

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Methodology:

  • Prepare Reagents:

    • Prepare a dilution series of this compound in the kinase assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known inhibitor for each kinase, if available).

    • Prepare the kinase/substrate mixture for each kinase in the panel according to the manufacturer's recommendations.

  • Kinase Reaction:

    • Add 2.5 µL of the kinase/substrate mixture to each well of the 384-well plate.

    • Add 0.5 µL of the diluted this compound or controls to the respective wells.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for the recommended time for each kinase (e.g., 60 minutes).

  • Stop Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence:

    • Read the luminescence on a plate reader. The light output is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for any kinases that show significant inhibition.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_validation Target Validation cluster_pathway Pathway Analysis Protease Panel Protease Panel Hit Identification Hit Identification Protease Panel->Hit Identification Identify Hits Kinase Panel Kinase Panel Kinase Panel->Hit Identification CETSA CETSA Target Engagement Confirmed Target Engagement Confirmed CETSA->Target Engagement Confirmed Orthogonal Assay Orthogonal Assay Orthogonal Assay->Target Engagement Confirmed Signaling Studies Signaling Studies Functional Consequences Functional Consequences Signaling Studies->Functional Consequences Phenotypic Assays Phenotypic Assays Phenotypic Assays->Functional Consequences This compound This compound This compound->Protease Panel This compound->Kinase Panel Hit Identification->CETSA Validate Hits Hit Identification->Orthogonal Assay Target Engagement Confirmed->Signaling Studies Target Engagement Confirmed->Phenotypic Assays

Figure 1. Experimental workflow for off-target investigation.

troubleshooting_flow start Inconsistent IC50 Values check_compound Check Compound Stability (HPLC) start->check_compound check_enzyme Verify Enzyme Activity (Controls) check_compound->check_enzyme Stable solution1 Prepare Fresh Stock check_compound->solution1 Degraded check_assay Review Assay Conditions (Substrate, DMSO) check_enzyme->check_assay Active solution2 Use Validated Enzyme Lot check_enzyme->solution2 Inactive/Variable check_nonspecific Test for Non-specific Inhibition check_assay->check_nonspecific Optimized solution3 Optimize Assay Parameters check_assay->solution3 Suboptimal solution4 Run Counterscreen/Add Detergent check_nonspecific->solution4 Non-specific end Consistent IC50 Achieved check_nonspecific->end Specific solution1->start solution2->start solution3->start solution4->start

Figure 2. Troubleshooting logic for inconsistent IC50 values.

signaling_pathway cluster_apoptosis Apoptosis Pathway Bid Bid tBid tBid Bid->tBid Cleavage Bax Bax tBid->Bax Activation Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Activation of Caspases Z_Asn_Sta_Ile_NH2 This compound Cathepsin_D Cathepsin D (Off-Target) Z_Asn_Sta_Ile_NH2->Cathepsin_D Inhibition Cathepsin_D->Bid Inhibits Cleavage

Figure 3. Potential impact of this compound on apoptosis.

References

Preventing degradation of Z-Asn-Sta-Ile-NH2 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Z-Asn-Sta-Ile-NH2 in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound in solution is the deamidation of the asparagine (Asn) residue. This non-enzymatic reaction involves the conversion of the Asn side-chain amide into a carboxylic acid, resulting in the formation of aspartic acid (Asp) and isoaspartic acid (isoAsp) derivatives of the peptide.[1][2][3]

Q2: How does pH affect the stability of this compound?

A2: The degradation of this compound is highly pH-dependent.

  • Neutral to Alkaline pH (pH > 6): Deamidation proceeds primarily through a cyclic succinimide intermediate. This pathway is base-catalyzed and leads to a mixture of L-aspartyl and L-isoaspartyl peptides, with the isoaspartyl form often being the major product.[1][2] Racemization to D-aspartyl and D-isoaspartyl forms can also occur via the succinimide intermediate.

  • Acidic pH (pH < 5): In acidic conditions, the deamidation of asparagine can occur through direct hydrolysis of the side-chain amide to form the aspartyl peptide.[1] Additionally, acidic conditions can promote the hydrolysis of the C-terminal amide.

Q3: What is the influence of temperature on the degradation of this peptide?

A3: Elevated temperatures significantly accelerate the rate of asparagine deamidation.[2][4] Therefore, it is crucial to store solutions of this compound at low temperatures to minimize degradation. For long-term storage, frozen solutions are recommended.

Q4: Are the N-terminal Z-group and C-terminal amide stable?

A4:

  • N-terminal Z (Benzyloxycarbonyl) group: The Z-group is generally stable under mildly acidic and basic conditions. However, it can be cleaved by strong acids (e.g., HBr in acetic acid) or by catalytic hydrogenolysis.

  • C-terminal amide: The C-terminal amide is relatively stable, but it can undergo hydrolysis, particularly under acidic conditions, to yield the corresponding C-terminal carboxylic acid.

Q5: Is the Statine (Sta) residue a point of instability?

A5: Based on available literature, the statine residue is generally stable under typical experimental conditions. Forced degradation studies on statin-containing compounds have been performed under harsh conditions (e.g., strong acid or base at high temperatures) to induce degradation.[5][6][7][8][9] Under recommended storage and handling conditions for peptides, the statine residue is not expected to be a primary site of degradation.

Troubleshooting Guides

Problem 1: Rapid loss of parent peptide peak and appearance of new peaks in HPLC analysis.

Possible Cause: Deamidation of the asparagine residue.

Solutions:

  • pH Control: Ensure the pH of your solution is maintained in the weakly acidic range (pH 4-6) to minimize the rate of deamidation. Use a well-buffered system.

  • Temperature Control: Store stock solutions and experimental samples at low temperatures (2-8 °C for short-term, -20 °C or -80 °C for long-term). Avoid repeated freeze-thaw cycles.

  • Solvent Choice: For reconstitution of the lyophilized peptide, use a sterile, buffered solution with a slightly acidic pH.

Problem 2: Appearance of a peak with a mass increase of 1 Da in Mass Spectrometry analysis.

Possible Cause: Deamidation of the asparagine residue. The conversion of the amide group (-NH2) to a carboxylic acid group (-OH) results in a mass increase of approximately 0.984 Da.[3]

Solutions:

  • Confirm Degradation Products: Use tandem mass spectrometry (MS/MS) to fragment the new peak and confirm the presence of aspartic acid or isoaspartic acid at the second position.

  • Optimize Conditions: Refer to the solutions for "Problem 1" to minimize further deamidation.

Problem 3: Loss of biological activity of the peptide solution over time.

Possible Cause: Formation of isoaspartyl peptide, which can alter the peptide's conformation and its ability to bind to its target.

Solutions:

  • Freshly Prepare Solutions: Whenever possible, prepare solutions of this compound fresh from lyophilized powder before each experiment.

  • Stability Study: Perform a time-course experiment under your specific experimental conditions (buffer, pH, temperature) to determine the rate of degradation and establish a time window within which the peptide remains sufficiently stable for your assay.

Data Presentation

Table 1: Influence of pH on Asparagine Deamidation Pathway

pH RangePrimary Degradation PathwayMajor Products
Acidic (pH < 5)Direct HydrolysisAspartyl-peptide
Neutral to Alkaline (pH > 6)Succinimide Intermediate FormationIsoaspartyl-peptide and Aspartyl-peptide

Table 2: Estimated Half-life of Asparagine Deamidation in a Model Peptide (Asn-Gly) at 37°C

pHEstimated Half-life
7.4~24 hours[2]

Note: The half-life of deamidation is sequence-dependent. The Asn-Sta-Ile sequence may have a different deamidation rate than the Asn-Gly sequence presented here. This table is for illustrative purposes to highlight the pH sensitivity.

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method can be used to separate the parent peptide this compound from its primary deamidation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 280 nm

  • Column Temperature: 30 °C

Expected Elution Profile: The more polar deamidation products (aspartyl and isoaspartyl forms) will typically elute earlier than the parent peptide. The isoaspartyl and aspartyl forms may be resolved from each other.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[10][11][12]

  • Acid Hydrolysis: Incubate the peptide solution in 0.1 M HCl at 60 °C for various time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at 60 °C for various time points (e.g., 1, 2, 4, 8 hours). Neutralize the samples before analysis.

  • Oxidative Degradation: Incubate the peptide solution in 3% hydrogen peroxide at room temperature for various time points.

  • Thermal Degradation: Incubate the peptide solution (in a suitable buffer at a controlled pH) at an elevated temperature (e.g., 60 °C) for various time points.

  • Photostability: Expose the peptide solution to UV light according to ICH guidelines.

Analysis: Analyze the stressed samples by the stability-indicating HPLC method (Protocol 1) and by LC-MS to identify the masses of the degradation products.

Visualizations

DegradationPathways Parent This compound Succinimide Succinimide Intermediate Parent->Succinimide Neutral/Alkaline pH (Base-catalyzed) Asp Z-Asp-Sta-Ile-NH2 Parent->Asp Acidic pH (Direct Hydrolysis) IsoAsp Z-isoAsp-Sta-Ile-NH2 Succinimide->IsoAsp Hydrolysis (Major) Succinimide->Asp Hydrolysis (Minor) TroubleshootingFlow Start Start: Peptide Degradation Suspected CheckHPLC Analyze by Stability-Indicating RP-HPLC Start->CheckHPLC NewPeaks New, more polar peaks observed? CheckHPLC->NewPeaks CheckMS Analyze by LC-MS NewPeaks->CheckMS Yes NoNewPeaks No significant new peaks. Consider other causes for issue (e.g., aggregation, adsorption). NewPeaks->NoNewPeaks No MassIncrease Mass increase of ~1 Da observed? CheckMS->MassIncrease Deamidation Conclusion: Deamidation of Asn is the likely cause. MassIncrease->Deamidation Yes OtherDeg Investigate other degradation pathways (e.g., cleavage of Z-group, hydrolysis of C-terminal amide). MassIncrease->OtherDeg No Optimize Optimize Storage & Handling: - Control pH (4-6) - Lower Temperature - Use fresh solutions Deamidation->Optimize

References

How to improve the stability of Z-Asn-Sta-Ile-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of the peptide Z-Asn-Sta-Ile-NH2. The content addresses common experimental issues through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The primary stability concerns for this peptide are linked to two specific sites in its structure:

  • Asparagine (Asn) Residue: Asparagine is highly susceptible to a non-enzymatic chemical reaction called deamidation. This process converts the neutral Asn side chain into a negatively charged aspartic acid (Asp) or isoaspartic acid (isoAsp), which can alter the peptide's structure, charge, and biological function.[1]

  • C-terminal Amide: The amide group at the C-terminus can undergo hydrolysis, particularly under acidic conditions, which cleaves the amide to a carboxylic acid.[2] This introduces a negative charge and changes the peptide's identity.

Q2: How does pH affect the stability of this peptide?

pH is a critical factor influencing both major degradation pathways.[3]

  • Deamidation: The rate of asparagine deamidation is significantly pH-dependent. The reaction proceeds through a cyclic succinimide intermediate, which is favored at neutral to slightly alkaline pH.[1] The rate is generally lowest around pH 5.[4]

  • Hydrolysis: Acid-catalyzed hydrolysis of the peptide backbone and the C-terminal amide is more likely to occur at low pH (e.g., pH 1-3).[2]

Q3: What role does temperature play in peptide degradation?

Higher temperatures accelerate most chemical degradation reactions, including deamidation and hydrolysis.[3][5] For every 10°C increase, the rate of deamidation can increase several-fold. Therefore, storing the peptide at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) is crucial.

Q4: Can my choice of buffer impact the stability of this compound?

Yes, the buffer composition can influence the rate of degradation. Some buffer species can catalyze deamidation. The rate of deamidation can be affected by buffer anions, ionic strength, and the specific components in the solution.[3][5] It is essential to select an appropriate buffer system in the optimal pH range (typically slightly acidic for Asn-containing peptides) and to be aware that buffer components themselves can play a role in the degradation kinetics.[6]

Q5: What is lyophilization and can it improve stability?

Lyophilization (freeze-drying) is a process that removes water from the peptide preparation by sublimation under vacuum. Storing the peptide as a lyophilized powder significantly reduces degradation rates because water is a key reactant in both deamidation and hydrolysis. For long-term storage, the peptide should always be kept in its lyophilized form.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Observed Problem Potential Cause Recommended Solution & Rationale
Primary peak decreases over time in RP-HPLC analysis, with new, more polar peaks appearing. Asparagine (Asn) Deamidation. Optimize Storage pH: Adjust the pH of the solution to a range of 4.0-5.5, where the deamidation rate is typically minimized.[4] Lower Storage Temperature: Store solutions at 4°C for immediate use or frozen (-20°C or -80°C) for longer periods. Lyophilize: For long-term storage, lyophilize the peptide to remove water, a necessary component for deamidation.
Mass spectrometry analysis shows new species with a +1 Da mass increase. Deamidation or Hydrolysis. Confirm Identity: A +1 Da shift corresponds to the conversion of an amide (-CONH2) to a carboxylic acid (-COOH), which occurs in both deamidation and C-terminal amide hydrolysis.[1] Use tandem MS (MS/MS) to pinpoint the modification site. Perform pH Study: Analyze degradation at both acidic and neutral/basic pH to determine which pathway is dominant.
Peptide loses biological activity after storage in solution. Structural changes due to chemical degradation. Re-evaluate Formulation: The formation of Asp/isoAsp from Asn alters the peptide's charge and conformation, which can abolish its ability to bind to its target. Prepare fresh solutions before each experiment from lyophilized stock. Use Stabilizing Excipients: Consider formulating with cryoprotectants like sucrose or trehalose, which can help maintain the peptide's structure during freezing and after reconstitution.[7]
Precipitation or aggregation is observed in the peptide solution. Physical Instability. Adjust pH and Ionic Strength: Changes in pH, especially around the peptide's isoelectric point, can reduce solubility. Altering the ionic strength of the buffer may also improve solubility.[2] Control Peptide Concentration: High peptide concentrations can favor aggregation. Work with the lowest effective concentration.
Data Summary: Factors Affecting Asparagine Deamidation
Parameter Condition Effect on Deamidation Rate Reference
pH Acidic (pH < 5)Rate decreases[4]
Neutral to Alkaline (pH > 6)Rate increases significantly[1]
Temperature Increase from 37°C to 50°CRate can increase by a factor of 3-5[5]
Buffer Type BicarbonateCan strongly promote racemization of the succinimide intermediate[6]
Phosphate, CitrateCommonly used; specific effects can vary[3]
Adjacent Residue (C-terminal) Small, flexible (e.g., Glycine)Greatly accelerates deamidation[1]
Bulky side chainsGenerally slows deamidation[8]

Key Degradation Pathway: Asparagine Deamidation

The most probable degradation route for this compound is the deamidation of the asparagine residue. This process occurs via a two-step mechanism involving a cyclic succinimide intermediate.[9]

  • Succinimide Formation (Rate-Limiting Step): The backbone nitrogen of the adjacent amino acid (Statine) attacks the side-chain carbonyl carbon of asparagine. This forms an unstable, five-membered succinimide ring and releases ammonia.[9]

  • Hydrolysis: The succinimide intermediate is rapidly hydrolyzed by water. This hydrolysis can occur at two different carbonyl carbons, leading to the formation of two different products: normal L-aspartic acid (Asp) and the isomeric L-isoaspartic acid (isoAsp), which contains an unusual beta-peptide bond in the backbone.[4][9]

Deamidation_Pathway Peptide_Asn Peptide with L-Asparagine (Asn) Tetrahedral Tetrahedral Intermediate Peptide_Asn->Tetrahedral Nucleophilic Attack (+H₂O, -NH₃) Succinimide L-Succinimide Intermediate Tetrahedral->Succinimide Peptide_Asp Product 1: Peptide with L-Aspartic Acid (Asp) Succinimide->Peptide_Asp Hydrolysis (α-carbonyl) Peptide_isoAsp Product 2: Peptide with L-isoAspartic Acid (isoAsp) Succinimide->Peptide_isoAsp Hydrolysis (β-carbonyl) Stability_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Peptide Received (this compound) forced_deg Forced Degradation Study start->forced_deg id_deg Identify Degradants (LC-MS) forced_deg->id_deg ph_study pH Stability Profile id_deg->ph_study excipient_screen Excipient Screening (Optional) id_deg->excipient_screen formulation Define Optimal Formulation ph_study->formulation excipient_screen->formulation real_time Real-Time & Accelerated Stability formulation->real_time report Final Stability Report real_time->report

References

Overcoming resistance to Z-Asn-Sta-Ile-NH2 in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the gamma-secretase inhibitor, Z-Asn-Sta-Ile-NH2. The information is tailored for researchers, scientists, and drug development professionals encountering resistance or other issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic peptide derivative that acts as a gamma-secretase inhibitor (GSI). Gamma-secretase is a multi-protein complex that plays a crucial role in the processing of various transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors.[1][2][3][4][5][6] this compound, like other peptide-based GSIs, is thought to mimic a substrate of gamma-secretase and bind to its active site, thereby inhibiting its proteolytic activity.[7] This inhibition prevents the cleavage of substrates like APP and the Notch1 receptor, leading to a downstream reduction in the production of Amyloid-beta (Aβ) peptides and the inhibition of Notch signaling pathways.[3][5][8]

Q2: My cells are showing resistance to this compound. What are the possible reasons?

A2: Cellular resistance to gamma-secretase inhibitors can arise from several mechanisms:

  • Target-based mutations: Mutations in the components of the gamma-secretase complex, particularly in Presenilin-1 (PSEN1), the catalytic subunit, can alter the binding affinity of the inhibitor.

  • Upregulation of bypass signaling pathways: Cells can compensate for the inhibition of Notch signaling by upregulating alternative pro-survival pathways. This can include the activation of other receptor tyrosine kinases or signaling molecules that promote cell growth and survival.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in cellular metabolism: Changes in cellular metabolism can impact the effectiveness of the inhibitor.

Q3: How can I confirm that this compound is inhibiting gamma-secretase activity in my cells?

A3: You can confirm the inhibitory activity of this compound through several methods:

  • Western Blotting for Notch1 signaling: A hallmark of gamma-secretase inhibition is the reduction of cleaved Notch1 (NICD). You can perform a western blot to detect the levels of NICD in your treated versus untreated cells. A significant decrease in NICD indicates effective inhibition.

  • Amyloid-beta (Aβ) ELISA: If your cell model produces Aβ, you can measure the levels of secreted Aβ40 and Aβ42 in the cell culture medium using an ELISA kit. A dose-dependent decrease in Aβ levels is a direct indicator of gamma-secretase inhibition.

  • Gamma-Secretase Activity Assay: You can use a cell-based or cell-free assay that employs a fluorescent or luminescent substrate for gamma-secretase to directly measure its enzymatic activity in the presence of your inhibitor.[1][2][4][9]

Q4: What are the potential off-target effects of this compound?

A4: Gamma-secretase has numerous substrates involved in various cellular processes.[2][5] Therefore, inhibiting its activity can lead to off-target effects. The most well-documented off-target effect of GSIs is the inhibition of Notch signaling, which can impact cell differentiation and proliferation in normal tissues.[10] This can manifest as gastrointestinal toxicity or effects on lymphopoiesis.[10] It is crucial to monitor for signs of toxicity in your cellular models, such as changes in morphology or reduced viability at concentrations intended to be specific.

Troubleshooting Guides

Issue 1: Decreased or No Efficacy of this compound
Possible Cause Recommended Action
Degradation of the inhibitor Prepare fresh stock solutions of this compound. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Incorrect dosage Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
Cell line-specific resistance Consider using a different cell line that is known to be sensitive to GSIs. If you must use the resistant cell line, investigate the potential mechanisms of resistance (see FAQ Q2).
High cell confluence Ensure that cells are in the exponential growth phase and not overly confluent when treating with the inhibitor, as high cell density can sometimes affect drug efficacy.
Issue 2: High Cellular Toxicity Observed
Possible Cause Recommended Action
Concentration is too high Reduce the concentration of this compound. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your cell line.[11]
Off-target effects Investigate the impact on Notch signaling in your cells. Consider if the observed toxicity is consistent with known effects of Notch inhibition in your cell type.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cells (typically <0.1%).
Issue 3: Inconsistent Results Between Experiments
Possible Cause Recommended Action
Variability in cell culture conditions Standardize all cell culture parameters, including media composition, passage number, and seeding density.
Inconsistent inhibitor preparation Always use freshly prepared dilutions of this compound from a validated stock solution.
Assay variability Ensure that all steps of your experimental assays are performed consistently. Include appropriate positive and negative controls in every experiment.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) for various gamma-secretase inhibitors to provide a comparative context for the potency of these compounds. Note that the specific IC50 for this compound may vary depending on the cell line and assay conditions.

InhibitorTargetIC50 (nM)Assay System
SemagacestatAβ4012.1Cell-based
SemagacestatAβ4210.9Cell-based
SemagacestatNotch14.1Cell-based
GSI-953 (Begacestat)Aβ4215Cell-based
L-685,458γ-secretase17Cell-free
BMS-906024Notch11.6Cell-based

Data compiled from publicly available sources for comparative purposes.[6][12]

Experimental Protocols

Protocol 1: Western Blot for Cleaved Notch1 (NICD)

Objective: To determine the effect of this compound on the cleavage of the Notch1 receptor.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved Notch1 (Val1744)

  • Primary antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved Notch1 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Protocol 2: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound and a vehicle control. Include wells with media only as a background control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the media and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane APP APP gamma_secretase Gamma-Secretase Complex APP->gamma_secretase Cleavage Notch Notch Receptor Notch->gamma_secretase Cleavage Abeta Aβ Peptides gamma_secretase->Abeta Produces NICD NICD gamma_secretase->NICD Releases Z_Asn_Sta_Ile_NH2 This compound Z_Asn_Sta_Ile_NH2->gamma_secretase Inhibits nucleus Nucleus NICD->nucleus Translocates to gene_transcription Gene Transcription nucleus->gene_transcription Regulates

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis cluster_resistance Resistance Investigation start Seed Cells treat Treat with this compound (Dose-Response) start->treat viability Cell Viability Assay (MTT) treat->viability western Western Blot (Cleaved Notch1) treat->western activity Gamma-Secretase Activity Assay treat->activity gene_expression Gene Expression Analysis (e.g., qPCR for ABC transporters) viability->gene_expression If resistance is observed sequencing Sequencing of PSEN1 western->sequencing If no inhibition is seen

Caption: Troubleshooting workflow for resistance.

Logical_Relationship resistance Cellular Resistance to This compound cause1 Target Alteration (e.g., PSEN1 mutation) resistance->cause1 cause2 Increased Drug Efflux (e.g., ABC Transporter Upregulation) resistance->cause2 cause3 Bypass Pathway Activation resistance->cause3 solution2 Use Alternative GSI cause1->solution2 solution1 Combination Therapy (e.g., with an ABC transporter inhibitor) cause2->solution1 solution3 Target Bypass Pathway cause3->solution3

References

Technical Support Center: Enhancing Cell Permeability of Z-Asn-Sta-Ile-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying the calpain inhibitor Z-Asn-Sta-Ile-NH2 to improve its cell permeability.

Troubleshooting Guides

Problem: Low or Undetectable Cell Permeability of this compound

Initial Assessment Workflow

start Start: Low Permeability Observed check_purity Verify Compound Purity and Integrity (LC-MS, NMR) start->check_purity assay_validation Validate Permeability Assay Performance (Controls, TEER) check_purity->assay_validation solubility Assess Aqueous Solubility assay_validation->solubility lipophilicity Determine Lipophilicity (LogD) solubility->lipophilicity structural_mod Consider Structural Modifications lipophilicity->structural_mod retest Re-evaluate Permeability of Analogs structural_mod->retest end End: Improved Permeability retest->end

Caption: Initial workflow for troubleshooting low cell permeability.

Possible Cause 1: Poor Physicochemical Properties

  • Question: My this compound analog shows low permeability in a Caco-2 assay. What are the likely physicochemical reasons?

  • Answer: Peptides like this compound often exhibit poor permeability due to a high number of hydrogen bond donors and acceptors in the peptide backbone, leading to high polarity and low lipophilicity.[1] The molecular size and conformational flexibility can also hinder passive diffusion across the cell membrane.

  • Troubleshooting Steps:

    • Increase Lipophilicity:

      • N-terminal Capping: Introduce a lipophilic group at the N-terminus (e.g., acetylation, addition of a fatty acid).[2]

      • Side Chain Modification: Substitute existing amino acid side chains with more lipophilic, non-polar analogs, provided this does not compromise inhibitory activity.

    • Reduce Hydrogen Bonding Capacity:

      • N-methylation: Methylate the amide nitrogens in the peptide backbone to reduce the number of hydrogen bond donors. This has been shown to improve the permeability of cyclic peptides.[3]

    • Conformational Constraint:

      • Cyclization: Synthesize cyclic analogs to pre-organize the molecule into a more membrane-compatible conformation and reduce the polar surface area.[3]

Possible Cause 2: Active Efflux by Transporters

  • Question: My compound shows good initial permeability in the PAMPA assay but poor permeability in the Caco-2 assay. What could be the reason?

  • Answer: This discrepancy often suggests that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are present in Caco-2 cells but not in the artificial PAMPA membrane.

  • Troubleshooting Steps:

    • Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay to measure both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.

    • Use of Inhibitors: Conduct the Caco-2 assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp, fumitremorgin C for BCRP). A significant increase in A-B permeability in the presence of an inhibitor confirms that your compound is a substrate for that transporter.

Illustrative Signaling Pathway for Efflux

compound_out This compound (Extracellular) membrane Cell Membrane compound_out->membrane Passive Diffusion compound_in This compound (Intracellular) membrane->compound_in efflux_pump Efflux Transporter (e.g., P-gp) compound_in->efflux_pump efflux_pump->compound_out Active Efflux adp ADP + Pi efflux_pump->adp atp ATP atp->efflux_pump

Caption: Active efflux of a compound across the cell membrane.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical modifications to improve the cell permeability of this compound?

A1: Several strategies can be employed:

  • Lipidation: The addition of a lipid moiety, such as palmitoylation at the N-terminus, can enhance membrane interaction.

  • PEGylation: Attaching polyethylene glycol (PEG) can increase solubility and half-life, though it may not always directly improve passive permeability.

  • Amino Acid Substitution: Replacing polar amino acids with non-polar or unnatural amino acids can increase lipophilicity.

  • Prodrugs: Esterification of carboxylic acid groups or other polar functionalities can mask polarity until the compound is inside the cell, where endogenous esterases can cleave the ester and release the active drug.

Q2: How do I choose between the PAMPA and Caco-2 assays for permeability screening?

A2: The choice of assay depends on the stage of your research and the information you need:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion. It is useful for early-stage screening of a large number of compounds to assess their potential for passive permeability.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions and express various transporters. It provides more biologically relevant data, including information on both passive and active transport mechanisms. It is more time-consuming and less high-throughput than PAMPA.

Q3: What are acceptable permeability values for a drug candidate?

A3: Permeability is often classified as follows based on Caco-2 assay results:

  • High Permeability: Papp (A-B) > 10 x 10-6 cm/s

  • Moderate Permeability: Papp (A-B) = 1-10 x 10-6 cm/s

  • Low Permeability: Papp (A-B) < 1 x 10-6 cm/s

These are general guidelines, and the required permeability will depend on the therapeutic target and desired route of administration.

Quantitative Data Summary

Due to the limited availability of public data on the cell permeability of this compound and its direct analogs, the following table presents illustrative data for representative peptide-like molecules to demonstrate how to structure and interpret such data.

Table 1: Illustrative Permeability Data for Modified Peptides

CompoundModificationAssayApparent Permeability (Papp) (x 10-6 cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Parent PeptideNoneCaco-20.5 ± 0.11.2
Analog 1N-terminal AcetylationCaco-21.2 ± 0.31.1
Analog 2N-methylation (Backbone)Caco-22.5 ± 0.51.3
Analog 3CyclizationCaco-25.0 ± 0.81.0
Analog 4Parent PeptidePAMPA0.8 ± 0.2N/A

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

Workflow for PAMPA

start Start prep_lipid Prepare Lipid Solution (e.g., 2% Lecithin in Dodecane) start->prep_lipid coat_plate Coat Donor Plate Membrane with Lipid Solution prep_lipid->coat_plate add_buffer Add Buffer to Acceptor Plate coat_plate->add_buffer add_compound Add Test Compound to Donor Plate add_buffer->add_compound assemble Assemble Donor and Acceptor Plates add_compound->assemble incubate Incubate (e.g., 4-18 hours at RT) assemble->incubate disassemble Disassemble Plates incubate->disassemble analyze Quantify Compound Concentration in Both Plates (LC-MS/MS) disassemble->analyze calculate Calculate Papp analyze->calculate end End calculate->end

Caption: A typical experimental workflow for the PAMPA assay.

Methodology:

  • Prepare Lipid Solution: Dissolve a suitable lipid (e.g., 2% w/v L-α-phosphatidylcholine in dodecane) in an organic solvent.

  • Coat Donor Plate: Add 5 µL of the lipid solution to the membrane of each well of a 96-well donor plate and allow the solvent to evaporate.

  • Prepare Acceptor Plate: Add 300 µL of buffer (e.g., PBS, pH 7.4) to each well of a 96-well acceptor plate.

  • Prepare Donor Solutions: Dissolve the test compounds in buffer to the desired concentration (e.g., 100 µM).

  • Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the compound in all samples using a suitable analytical method, such as LC-MS/MS.

  • Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Caco-2 Permeability Assay Protocol

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value above 250 Ω·cm² is generally considered acceptable.

  • Prepare Transport Buffer: Use a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4 for the basolateral side and pH 6.5 for the apical side to mimic physiological conditions.

  • Prepare Dosing Solution: Dissolve the test compound in the apical transport buffer at the desired concentration (e.g., 10 µM).

  • Apical to Basolateral (A-B) Transport:

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Add the dosing solution to the apical (donor) compartment.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport (for efflux assessment):

    • Add fresh transport buffer to the apical (receiver) compartment.

    • Add the dosing solution (in basolateral buffer) to the basolateral (donor) compartment.

    • Follow the same incubation and sampling procedure as for A-B transport.

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both directions and determine the efflux ratio.

References

Technical Support Center: Interpreting Unexpected Results with Z-Asn-Sta-Ile-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with the putative caspase inhibitor, Z-Asn-Sta-Ile-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a synthetic peptide that, based on its structure, is presumed to act as a protease inhibitor, likely targeting caspases. The "Z" group (carbobenzyloxy) is a common N-terminal protecting group in synthetic peptides. The core peptide sequence, Asparagine-Statine-Isoleucine, likely dictates its binding specificity. Statine is an uncommon amino acid known to be incorporated into inhibitors of aspartic proteases and other proteases. The C-terminal amide (NH2) can influence the peptide's stability and cell permeability. It is hypothesized to inhibit caspase activity by binding to the active site of the enzyme.

Q2: I'm not observing the expected level of apoptosis inhibition with this compound. What are the possible reasons?

Several factors could contribute to a lack of efficacy. These can be broadly categorized as issues with the inhibitor itself, the experimental setup, or cellular mechanisms.

Q3: I'm observing unexpected off-target effects or cellular responses that are not related to apoptosis. What could be happening?

Peptide inhibitors can sometimes exhibit off-target effects or induce unexpected cellular responses. Caspases themselves have roles beyond apoptosis, including in inflammation and cell differentiation, which could be affected.[1] Furthermore, the peptide might be interacting with other proteases or cellular components. It is also important to consider that impurities from the synthesis or degradation products could have biological activity.

Q4: My results with this compound are inconsistent between experiments. What are the common sources of variability?

Inconsistent results are a common challenge in cell-based assays with peptide inhibitors. Key factors to investigate include peptide stability, solvent effects, and precise control over experimental conditions.

Troubleshooting Guides

Issue 1: Lower than Expected Inhibition of Apoptosis

Table 1: Troubleshooting Poor Inhibition

Possible Cause Recommended Action
Inhibitor Inactivity - Verify the purity and integrity of the this compound stock. Consider obtaining a fresh batch from a reputable supplier.- Confirm proper storage conditions (typically -20°C or -80°C, desiccated). Repeated freeze-thaw cycles should be avoided.
Incorrect Inhibitor Concentration - Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line and apoptosis-inducing stimulus.
Poor Cell Permeability - If using a cell-based assay, the inhibitor may not be efficiently entering the cells. Consider using a cell-permeable version of the inhibitor if available, or co-incubate with a cell-penetrating peptide.
Caspase Target Not Activated - Confirm that the apoptotic stimulus you are using effectively activates the caspase(s) targeted by this compound. Use a positive control inhibitor with known efficacy against the expected caspases.
Alternative Cell Death Pathway - The observed cell death may be occurring through a caspase-independent pathway (e.g., necroptosis, ferroptosis). Use specific inhibitors for these pathways to investigate this possibility.
Issue 2: Unexpected Cellular Phenotypes

Table 2: Investigating Off-Target Effects

Observed Phenotype Possible Explanation Suggested Experiment
Changes in Inflammatory Cytokine Levels Some caspases (e.g., Caspase-1) are involved in inflammation.[1] Inhibition of these caspases could alter cytokine profiles.Measure the levels of key inflammatory cytokines (e.g., IL-1β, IL-18) in your experimental system.
Alterations in Cell Cycle Progression Caspases can play roles in cell cycle regulation.[1]Perform cell cycle analysis (e.g., by flow cytometry with propidium iodide staining) to assess changes in cell cycle distribution.
Changes in Reactive Oxygen Species (ROS) Levels Caspase inhibition has been linked to alterations in cellular redox state.Measure intracellular ROS levels using fluorescent probes like DCFDA.
Unrelated Morphological Changes The peptide may be interacting with other cellular targets.Consider performing a screen to identify other potential binding partners of this compound.

Experimental Protocols

Protocol 1: Caspase Activity Assay (Fluorometric)

This protocol describes a general method to measure caspase activity in cell lysates using a fluorogenic substrate.

  • Cell Lysis:

    • Induce apoptosis in your target cells using an appropriate stimulus. Include a non-induced control.

    • Treat cells with this compound at various concentrations for the desired time. Include a vehicle control and a positive control inhibitor.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer on ice for 10-15 minutes.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

  • Caspase Activity Measurement:

    • In a 96-well plate, add an equal amount of protein from each lysate to each well.

    • Prepare a reaction buffer containing the appropriate fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3/7).

    • Add the reaction buffer to each well to initiate the reaction.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at appropriate excitation and emission wavelengths at multiple time points.

  • Data Analysis:

    • Calculate the rate of fluorescence increase, which is proportional to caspase activity.

    • Normalize the activity to the protein concentration.

    • Compare the activity in the inhibitor-treated samples to the controls.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture apoptosis_induction Induce Apoptosis cell_culture->apoptosis_induction inhibitor_treatment Treat with this compound apoptosis_induction->inhibitor_treatment cell_lysis Cell Lysis inhibitor_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant caspase_assay Caspase Activity Assay protein_quant->caspase_assay data_analysis Data Analysis caspase_assay->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Figure 1. Experimental workflow for assessing caspase inhibition.

signaling_pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_inhibitor Inhibition cluster_outcome Cellular Outcome stimulus e.g., FasL, TNF-α initiator_caspase Initiator Caspases (e.g., Caspase-8) stimulus->initiator_caspase executioner_caspase Executioner Caspases (e.g., Caspase-3) initiator_caspase->executioner_caspase apoptosis Apoptosis executioner_caspase->apoptosis inhibitor This compound inhibitor->executioner_caspase

Figure 2. Hypothesized mechanism of this compound in the extrinsic apoptosis pathway.

troubleshooting_logic start Unexpected Result Observed check_inhibitor Verify Inhibitor Integrity & Concentration start->check_inhibitor check_protocol Review Experimental Protocol start->check_protocol check_pathway Investigate Alternative Pathways start->check_pathway solution_inhibitor Optimize Inhibitor Conditions check_inhibitor->solution_inhibitor Issue Found solution_protocol Refine Assay Parameters check_protocol->solution_protocol Issue Found solution_pathway Explore Off-Target Effects check_pathway->solution_pathway Issue Found

Figure 3. Logical troubleshooting flow for unexpected results.

References

Validation & Comparative

A Comparative Guide to the Aspartic Protease Inhibitors: Z-Asn-Sta-Ile-NH2 and Pepstatin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the activities of two notable aspartic protease inhibitors: the well-characterized, naturally derived Pepstatin A and the synthetic peptide derivative, Z-Asn-Sta-Ile-NH2. While extensive experimental data is available for Pepstatin A, this guide also offers insights into the anticipated activity of this compound based on structure-activity relationships of statine-containing inhibitors.

Quantitative Inhibitory Activity

The inhibitory potential of these compounds is typically quantified by their IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values against various aspartic proteases. The following table summarizes the known inhibitory data for Pepstatin A against key proteases such as renin, cathepsin D, and HIV protease. Due to a lack of publicly available experimental data for this compound, its corresponding values are not listed.

InhibitorTarget ProteaseIC50Ki
Pepstatin A Pepsin-~0.1 nM
Renin~1 µM-
Cathepsin D<1 nM-
HIV Protease~1 µM-
This compound ReninData not availableData not available
Cathepsin DData not availableData not available
HIV ProteaseData not availableData not available

Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate concentration, pH).

Structural and Mechanistic Comparison

Both Pepstatin A and this compound belong to a class of compounds known as transition-state analog inhibitors. Their efficacy stems from the presence of a unique amino acid called statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid). The hydroxyl group of the statine residue mimics the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by aspartic proteases. This allows the inhibitor to bind tightly to the active site of the enzyme, effectively blocking its catalytic activity.

Pepstatin A is a hexapeptide with the sequence Isovaleryl-Val-Val-Sta-Ala-Sta. Its relatively large and hydrophobic nature contributes to its potent and broad-spectrum inhibitory activity against many aspartic proteases.

This compound is a smaller, synthetic tripeptide amide. Its structure includes:

  • Z (Carbobenzoxy) group: A common N-terminal protecting group that can influence hydrophobicity and interactions with the enzyme.

  • Asn (Asparagine): A polar amino acid.

  • Sta (Statine): The key transition-state analog residue.

  • Ile (Isoleucine): A hydrophobic amino acid.

  • NH2 (Amide): A C-terminal amide group, which can affect stability and binding.

Based on its structure, this compound is expected to be a competitive inhibitor of aspartic proteases. The specificity and potency of its inhibition would be determined by how well its constituent amino acid side chains fit into the substrate-binding pockets of different proteases. It is plausible that the shorter peptide backbone and different side chains compared to Pepstatin A could confer a more selective inhibition profile.

Experimental Protocols: Aspartic Protease Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of compounds like this compound and Pepstatin A against an aspartic protease.

Materials:

  • Aspartic protease (e.g., renin, cathepsin D, HIV protease)

  • Fluorogenic substrate specific to the protease

  • Assay buffer (typically a low pH buffer, e.g., 50 mM sodium acetate, pH 4.5)

  • Inhibitor (this compound or Pepstatin A) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the inhibitor in DMSO.

    • Create a serial dilution of the inhibitor in the assay buffer.

    • Prepare a solution of the aspartic protease in the assay buffer.

    • Prepare a solution of the fluorogenic substrate in the assay buffer.

  • Assay Setup:

    • In the wells of the 96-well plate, add a small volume of the diluted inhibitor solutions. Include a control with only the assay buffer and a control with the solvent (DMSO).

    • Add the aspartic protease solution to all wells and incubate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

  • Measure Fluorescence:

    • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the protease releases a fluorophore, leading to an increase in the fluorescence signal.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Plot the reaction rates against the inhibitor concentrations.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • To determine the Ki value, the experiment should be repeated with different substrate concentrations, and the data analyzed using the Michaelis-Menten and Lineweaver-Burk equations.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the biological context of these inhibitors, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Inhibitor_Stock Inhibitor Stock (in DMSO) Inhibitor_Dilutions Serial Dilutions (in Assay Buffer) Inhibitor_Stock->Inhibitor_Dilutions Plate_Setup Add Inhibitor Dilutions to 96-well Plate Inhibitor_Dilutions->Plate_Setup Enzyme_Solution Enzyme Solution Pre_incubation Add Enzyme & Pre-incubate Enzyme_Solution->Pre_incubation Substrate_Solution Substrate Solution Reaction_Start Add Substrate Substrate_Solution->Reaction_Start Plate_Setup->Pre_incubation Pre_incubation->Reaction_Start Fluorescence_Reading Measure Fluorescence (Kinetic Read) Reaction_Start->Fluorescence_Reading Rate_Calculation Calculate Reaction Rates Fluorescence_Reading->Rate_Calculation IC50_Determination Determine IC50 Rate_Calculation->IC50_Determination

Caption: Workflow for an in vitro aspartic protease inhibition assay.

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Renin Renin ACE ACE Inhibitor This compound or Pepstatin A Inhibitor->Renin Inhibition

Caption: Simplified Renin-Angiotensin signaling pathway and point of inhibition.

A Comparative Guide to the Inhibitory Effects of Z-Asn-Sta-Ile-NH2 and Alternatives on Cathepsin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cathepsin D Inhibition

Cathepsin D is a lysosomal aspartic protease that plays a crucial role in intracellular protein degradation and turnover.[1] Its dysregulation has been implicated in various pathological conditions, including cancer metastasis, Alzheimer's disease, and certain inflammatory disorders. This has made cathepsin D a significant target for therapeutic intervention. Inhibitors of this enzyme are valuable tools for studying its physiological functions and for the potential development of novel drugs.

Many potent inhibitors of aspartic proteases, including cathepsin D, are peptide-based and incorporate a unique amino acid called statin.[2] The structure of statin mimics the transition state of the peptide bond hydrolysis, allowing it to bind tightly to the enzyme's active site.

Quantitative Comparison of Cathepsin D Inhibitors

While a specific IC50 or Ki value for Z-Asn-Sta-Ile-NH2 against cathepsin D is not documented in the searched literature, we can compare it to other known inhibitors, particularly the well-established inhibitor Pepstatin A. The inhibitory potency of statin-containing peptides is influenced by the amino acid sequence flanking the statin residue.

InhibitorTypeTarget Enzyme(s)Reported IC50/Ki
This compound Statin-containing peptide amideCathepsin D (presumed)Data not available
Pepstatin A Statin-containing pentapeptideAspartic proteases (e.g., Cathepsin D, Pepsin, Renin)IC50 < 1 nM for Cathepsin D
Antipain Peptide aldehydeCysteine and some serine proteases, also inhibits Cathepsin DMicromolar range for Cathepsin D

Note: The inhibitory activity of peptide-based inhibitors is highly dependent on the assay conditions.

Experimental Protocols for Cathepsin D Inhibition Assays

The inhibitory effects of compounds like this compound are typically evaluated using enzymatic assays. Below are outlines of common fluorometric and spectrophotometric methods.

Fluorometric Assay for Cathepsin D Activity and Inhibition

This method is highly sensitive and suitable for high-throughput screening.

Principle: The assay utilizes a synthetic peptide substrate that is internally quenched. In the presence of active cathepsin D, the substrate is cleaved, leading to the release of a fluorescent group and a proportional increase in fluorescence intensity. An inhibitor will prevent or reduce this cleavage, resulting in a lower fluorescent signal.

Materials:

  • Purified human or bovine cathepsin D

  • Fluorogenic cathepsin D substrate (e.g., Mca-GKPILFFRLK(Dnp)-D-Arg-NH₂)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 3.5)

  • Inhibitor compound (e.g., this compound, Pepstatin A)

  • Microplate reader capable of fluorescence detection (e.g., Ex/Em = 328/460 nm)

Procedure:

  • Prepare serial dilutions of the inhibitor compound.

  • In a 96-well microplate, add the assay buffer.

  • Add the cathepsin D enzyme to each well (except for the blank).

  • Add the inhibitor dilutions to the respective wells.

  • Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity over time in a kinetic mode.

  • The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Spectrophotometric Assay for Cathepsin D Activity and Inhibition

This classic method relies on the digestion of a protein substrate.

Principle: Cathepsin D digests a protein substrate, such as hemoglobin, into smaller, acid-soluble peptides. The undigested substrate is precipitated with trichloroacetic acid (TCA), and the amount of soluble peptides in the supernatant is quantified by measuring the absorbance at 280 nm. An inhibitor will reduce the amount of digested protein.

Materials:

  • Purified human or bovine cathepsin D

  • Hemoglobin solution (as substrate)

  • Assay buffer (e.g., 0.1 M sodium citrate, pH 3.5)

  • Inhibitor compound

  • Trichloroacetic acid (TCA) solution

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of the inhibitor.

  • In separate tubes, mix the assay buffer, hemoglobin solution, and inhibitor.

  • Add the cathepsin D enzyme to start the reaction (include a control with no inhibitor).

  • Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding cold TCA solution to precipitate the undigested hemoglobin.

  • Centrifuge the tubes to pellet the precipitate.

  • Measure the absorbance of the supernatant at 280 nm.

  • The absorbance is proportional to the amount of digested protein.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the general signaling pathway of cathepsin D inhibition and a typical experimental workflow.

CathepsinD_Inhibition_Pathway cluster_0 Enzyme-Substrate Interaction (Normal) cluster_1 Enzyme-Inhibitor Interaction Cathepsin_D Cathepsin D (Active Site) Products Cleaved Peptides Cathepsin_D->Products Hydrolysis Substrate Protein Substrate Substrate->Cathepsin_D Binds to Cathepsin_D_Inhibited Cathepsin D (Active Site) Cathepsin_D_Inhibited->No_Reaction No Hydrolysis Inhibitor This compound (Statin-based) Inhibitor->Cathepsin_D_Inhibited Binds tightly to

Caption: Cathepsin D Inhibition Mechanism.

Experimental_Workflow Start Start Preparation Prepare Reagents: - Cathepsin D - Substrate - Buffer - Inhibitor Dilutions Start->Preparation Assay_Setup Set up Assay Plate: - Add Enzyme - Add Inhibitor Preparation->Assay_Setup Pre_incubation Pre-incubate (e.g., 15 min at 37°C) Assay_Setup->Pre_incubation Reaction Initiate Reaction: Add Substrate Pre_incubation->Reaction Measurement Measure Signal (Fluorescence or Absorbance) Reaction->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a Cathepsin D inhibition assay.

Conclusion

This compound, as a statin-containing peptide, is predicted to be a potent inhibitor of cathepsin D. While direct quantitative data for this specific compound is lacking in the reviewed literature, its structural characteristics place it within a well-established class of aspartic protease inhibitors. For comparative purposes, Pepstatin A serves as a benchmark, exhibiting sub-nanomolar inhibition of cathepsin D. The provided experimental protocols offer a foundation for researchers to quantitatively assess the inhibitory activity of this compound and other potential inhibitors. Such studies are essential for advancing our understanding of cathepsin D's role in disease and for the development of targeted therapeutics.

References

A Researcher's Guide to Aspartyl Protease Inhibitor Cross-Reactivity: A Comparative Analysis Based on Z-Asn-Sta-Ile-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the cross-reactivity of a protease inhibitor is paramount to assessing its specificity and potential off-target effects. This guide provides a framework for evaluating the cross-reactivity of a hypothetical statine-containing peptide inhibitor, Z-Asn-Sta-Ile-NH2, by using the well-characterized aspartyl protease inhibitor, Pepstatin A, as a reference. The inclusion of the statine residue in the hypothetical this compound suggests it is designed to target aspartyl proteases.

Quantitative Comparison of Inhibitory Activity

To objectively assess the cross-reactivity of an inhibitor, it is essential to determine its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) against a panel of relevant proteases. The following table summarizes the IC50 values for Pepstatin A against several aspartyl proteases, illustrating a typical cross-reactivity profile for a statine-based inhibitor.

ProteaseSubstrateIC50 of Pepstatin A
PepsinHemoglobin4.5 nM[1]
ProctaseHemoglobin6.2 nM[1]
PepsinCasein150 nM[1]
Acid ProteaseHemoglobin260 nM[1]
ProctaseCasein290 nM[1]
Acid ProteaseCasein520 nM[1]
Cathepsin D< 0.1 nM[2]
Cathepsin E0.1 nM
Renin~15 µM[3]
HIV Protease~2 µM[3]

Note: IC50 values can vary depending on the substrate and assay conditions.

Experimental Protocols for Protease Inhibition Assays

Accurate and reproducible experimental design is critical for determining inhibitor potency and selectivity. Below are generalized protocols for fluorescence-based inhibitor screening assays for key aspartyl proteases.

1. Cathepsin D Inhibitor Screening Assay

This protocol is adapted from commercially available kits[4].

  • Reagents and Materials:

    • Cathepsin D Reaction Buffer

    • Cathepsin D Substrate (e.g., GKPILFFRLK(Dnp)-D-R-NH2 labeled with MCA)

    • Recombinant Human Cathepsin D

    • Test Inhibitor (e.g., this compound)

    • Positive Control Inhibitor (e.g., Pepstatin A)

    • 96-well microplate (black, flat-bottom)

    • Fluorometric microplate reader (Ex/Em = 328/460 nm)

  • Procedure:

    • Prepare a Positive Control well containing Cathepsin D in Reaction Buffer.

    • Prepare a Background Control well with only Reaction Buffer.

    • Prepare an Inhibitor Reference Control well with Cathepsin D and a known concentration of Pepstatin A in Reaction Buffer.

    • Prepare Test Inhibitor wells with Cathepsin D and varying concentrations of the test inhibitor in Reaction Buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Prepare a Substrate Mix by diluting the Cathepsin D Substrate in Reaction Buffer.

    • Add the Substrate Mix to all wells to initiate the reaction.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Read the fluorescence at Ex/Em = 328/460 nm.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

2. Renin Inhibitor Screening Assay

This protocol is based on commercially available kits[5][6].

  • Reagents and Materials:

    • Renin Assay Buffer

    • Renin Substrate (FRET-based, e.g., linked to EDANS and Dabcyl)

    • Recombinant Human Renin

    • Test Inhibitor

    • Positive Control Inhibitor (e.g., Aliskiren)

    • 96-well microplate

    • Fluorometric microplate reader (Ex/Em = 335-345/485-510 nm)

  • Procedure:

    • Prepare a Background Control well with substrate and solvent in Assay Buffer.

    • Prepare a 100% Initial Activity well with substrate, solvent, and Renin in Assay Buffer.

    • Prepare Test Inhibitor wells with substrate, varying concentrations of the test inhibitor, and Renin in Assay Buffer.

    • Initiate the reactions by adding Renin to the appropriate wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Read the fluorescence at Ex/Em = 335-345/485-510 nm.

    • Calculate the percent inhibition and determine the IC50 value.

3. HIV-1 Protease Inhibitor Screening Assay

This protocol is adapted from commercially available kits.

  • Reagents and Materials:

    • HIV-1 Protease Assay Buffer

    • HIV-1 Protease Substrate (FRET-based)

    • Recombinant HIV-1 Protease

    • Test Inhibitor

    • Positive Control Inhibitor (e.g., Pepstatin A)

    • 96-well microplate

    • Fluorometric microplate reader (Ex/Em = 330/450 nm)

  • Procedure:

    • Prepare Enzyme Control wells with HIV-1 Protease in Assay Buffer.

    • Prepare Inhibitor Control wells with HIV-1 Protease and a known inhibitor in Assay Buffer.

    • Prepare Test Compound wells with HIV-1 Protease and varying concentrations of the test inhibitor in Assay Buffer.

    • Prepare a Background Control well with Assay Buffer only.

    • Incubate the plate at room temperature for 15 minutes.

    • Add the HIV-1 Protease Substrate to all wells.

    • Measure the fluorescence in kinetic mode for 1-3 hours at 37°C, protected from light (Ex/Em = 330/450 nm).

    • Calculate the reaction rate and percent inhibition to determine the IC50 value.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a protease inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Test Inhibitor (this compound) PlateSetup Plate Setup (Controls & Test Concentrations) Inhibitor->PlateSetup ProteasePanel Protease Panel (e.g., Cathepsin D, Renin, Pepsin, HIV Protease) ProteasePanel->PlateSetup AssayReagents Assay Reagents (Buffers, Substrates) AssayReagents->PlateSetup Incubation Incubation PlateSetup->Incubation FluorescenceReading Fluorescence Reading Incubation->FluorescenceReading InhibitionCalculation Calculate % Inhibition FluorescenceReading->InhibitionCalculation IC50 Determine IC50 Values InhibitionCalculation->IC50 Selectivity Assess Cross-Reactivity Profile IC50->Selectivity

Caption: Workflow for protease inhibitor cross-reactivity screening.

Renin-Angiotensin Signaling Pathway

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Renin, an aspartyl protease, is the rate-limiting enzyme in this pathway, making it a key therapeutic target.

G Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII conversion Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Adrenal Adrenal Gland AngiotensinII->Adrenal Aldosterone Aldosterone NaRetention Sodium & Water Retention Aldosterone->NaRetention BP Increased Blood Pressure Vasoconstriction->BP NaRetention->BP Renin Renin (from Kidney) Renin->Angiotensinogen inhibited by statine-based inhibitors ACE ACE (from Lungs) ACE->AngiotensinI inhibited by ACE inhibitors Adrenal->Aldosterone

Caption: The Renin-Angiotensin-Aldosterone System (RAAS).

References

Structural Analysis of Pepstatin Analogs Bound to Aspartic Proteases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structural and inhibitory characteristics of pepstatin analogs, using the well-characterized inhibitor pepstatin A as a representative molecule, in complex with two major therapeutic targets: HIV-1 protease and plasmepsin II. The inhibitor Z-Asn-Sta-Ile-NH2 is a statine-containing peptide analog and is expected to exhibit similar binding modes and inhibitory mechanisms.

Introduction

Aspartic proteases are a class of enzymes that play critical roles in various physiological and pathological processes. Two prominent members, HIV-1 protease and plasmepsin II, are key targets for the development of therapeutics for AIDS and malaria, respectively. HIV-1 protease is essential for the maturation of the HIV virion, while plasmepsin II is involved in the degradation of hemoglobin by the malaria parasite, Plasmodium falciparum.

Statine-containing peptides, such as this compound and its close analog pepstatin A, are potent inhibitors of aspartic proteases. They act as transition-state analogs, mimicking the tetrahedral intermediate of peptide bond hydrolysis. This guide will delve into the structural basis of their inhibition, compare their binding to HIV-1 protease and plasmepsin II, and provide relevant experimental data and protocols.

Target Pathways

The Human Immunodeficiency Virus (HIV) life cycle involves several stages, starting from the binding of the virus to a host CD4 cell to the budding of new, immature virions.[1][2] A crucial step in viral maturation is the cleavage of the Gag and Gag-Pol polyproteins by HIV-1 protease.[3] Inhibition of this protease prevents the formation of mature, infectious viral particles.

HIV_Lifecycle cluster_host Host CD4 Cell HIV Virion HIV Virion Binding & Fusion Binding & Fusion HIV Virion->Binding & Fusion CD4 Cell CD4 Cell Reverse Transcription Reverse Transcription Binding & Fusion->Reverse Transcription Integration Integration Reverse Transcription->Integration Replication Replication Integration->Replication Assembly Assembly Replication->Assembly Budding (Immature Virion) Budding (Immature Virion) Assembly->Budding (Immature Virion) Mature Virion Mature Virion Budding (Immature Virion)->Mature Virion HIV-1 Protease Cleavage Infection of new CD4 cells Infection of new CD4 cells Mature Virion->Infection of new CD4 cells

Caption: Simplified HIV-1 life cycle highlighting the role of protease.

The malaria parasite, Plasmodium falciparum, resides within human red blood cells and degrades hemoglobin as a source of amino acids for its growth and development.[4][5] This process occurs in the parasite's digestive vacuole and is initiated by aspartic proteases, including plasmepsin II, which cleaves native hemoglobin.[6][7] Inhibiting plasmepsin II starves the parasite and prevents its proliferation.

Hemoglobin_Degradation cluster_vacuole Parasite Digestive Vacuole Hemoglobin Hemoglobin Denatured Globin Denatured Globin Hemoglobin->Denatured Globin Plasmepsin II Cleavage Plasmepsin II Plasmepsin II Amino Acids Amino Acids Denatured Globin->Amino Acids Parasite Growth Parasite Growth Amino Acids->Parasite Growth

Caption: Hemoglobin degradation pathway in P. falciparum.

Comparative Inhibitor Performance

The following table summarizes the inhibitory activity of pepstatin A against HIV-1 protease and plasmepsin II.

InhibitorTarget EnzymeInhibition Constant (Ki)IC50Reference
Pepstatin AHIV-1 Protease-~2 µM[8]
Pepstatin APlasmepsin II0.56 nM-[6]
Acetyl-pepstatinHIV-1 ProteaseCompetitive Inhibition-[9]

Note: The inhibitory constants can vary depending on the assay conditions.

Structural Analysis of Inhibitor Binding

The crystal structures of pepstatin analogs in complex with HIV-1 protease and plasmepsin II reveal key interactions that contribute to their potent inhibition.

In the complex with HIV-1 protease, acetyl-pepstatin binds in the active site cleft, which is located at the dimer interface of the enzyme.[2] The inhibitor adopts an extended conformation and forms a network of hydrogen bonds with the enzyme's main chain and the flexible "flap" regions that cover the active site.[2] The central statine residue's hydroxyl group is positioned between the two catalytic aspartate residues (Asp25 and Asp25'), mimicking the tetrahedral transition state of peptide hydrolysis.[10]

Similarly, pepstatin A binds to the active site of plasmepsin II.[4][5] The inhibitor's interactions with the catalytic dyad (Asp34 and Asp214 in plasmepsin II) are crucial for its high-affinity binding.[6] The binding of pepstatin A induces a conformational change in the enzyme, particularly in the flap region, which closes over the inhibitor.[11]

Experimental_Workflow cluster_protein Protein Expression & Purification cluster_assay Inhibition Assay cluster_xtal X-ray Crystallography Gene Expression Gene Expression Protein Purification Protein Purification Gene Expression->Protein Purification Enzyme + Substrate + Inhibitor Enzyme + Substrate + Inhibitor Protein Purification->Enzyme + Substrate + Inhibitor Co-crystallization (Enzyme + Inhibitor) Co-crystallization (Enzyme + Inhibitor) Protein Purification->Co-crystallization (Enzyme + Inhibitor) Measure Activity Measure Activity Enzyme + Substrate + Inhibitor->Measure Activity Determine Ki / IC50 Determine Ki / IC50 Measure Activity->Determine Ki / IC50 Structural Analysis Structural Analysis Determine Ki / IC50->Structural Analysis X-ray Diffraction X-ray Diffraction Co-crystallization (Enzyme + Inhibitor)->X-ray Diffraction Structure Determination Structure Determination X-ray Diffraction->Structure Determination Structure Determination->Structural Analysis

Caption: General experimental workflow for structural and inhibitory analysis.

Experimental Protocols

This protocol is based on a generic fluorometric assay for screening HIV-1 protease inhibitors.

  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA).

    • Reconstitute the HIV-1 protease in the assay buffer to the desired concentration.

    • Prepare a stock solution of the fluorogenic substrate (e.g., a peptide with a quenched fluorophore that is released upon cleavage) in DMSO.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.

  • Assay Procedure :

    • In a 96-well microplate, add the test inhibitor at various concentrations.

    • Add the HIV-1 protease solution to each well and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate solution to each well.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).

  • Data Analysis :

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki), perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

This protocol describes a general procedure for assessing the inhibition of plasmepsin II.

  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 4.7).

    • Express and purify recombinant plasmepsin II.

    • Prepare a stock solution of a suitable substrate, such as a fluorogenic peptide or native hemoglobin.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Procedure :

    • Pre-incubate the plasmepsin II with the inhibitor at various concentrations in the assay buffer for a defined period.

    • Initiate the reaction by adding the substrate.

    • If using a fluorogenic substrate, monitor the change in fluorescence as described for the HIV-1 protease assay.

    • If using hemoglobin as a substrate, the reaction can be stopped at different time points by adding a precipitating agent (e.g., trichloroacetic acid). The amount of cleaved hemoglobin fragments in the supernatant can be quantified by methods such as SDS-PAGE or spectrophotometry.

  • Data Analysis :

    • Determine the IC50 and Ki values as described for the HIV-1 protease assay.

This protocol provides a general overview of the steps involved in determining the crystal structure of a protease-inhibitor complex.

  • Protein Expression and Purification :

    • Express the target protease (HIV-1 protease or plasmepsin II) in a suitable expression system (e.g., E. coli).

    • Purify the protein to high homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Crystallization :

    • Prepare a solution of the purified protease.

    • Add a molar excess of the inhibitor (e.g., this compound) to the protein solution to ensure complex formation.

    • Screen for crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion. This involves mixing the protein-inhibitor complex with a variety of precipitant solutions (containing different salts, polymers, and pH buffers) and allowing the mixture to equilibrate.

  • Data Collection :

    • Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement :

    • The diffraction data are processed to obtain the electron density map.

    • The structure is solved using molecular replacement, using a known structure of a similar protease as a search model.

    • The model of the protein-inhibitor complex is built into the electron density map and refined to yield the final, high-resolution structure.

References

Comparative In Vivo Efficacy of Cathepsin B Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data for Z-Asn-Sta-Ile-NH2 analogs necessitates a comparative analysis with other prominent cathepsin B inhibitors. This guide provides an objective comparison of the in vivo performance of selected cathepsin B inhibitors, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their investigations.

This document summarizes the in vivo efficacy of two distinct cathepsin B inhibitors, CA-074 and a peptidyl (acyloxy)methyl ketone analog, as representative examples for which public data is available. The information is presented to offer insights into the potential therapeutic applications of targeting cathepsin B in diseases such as cancer.

Data Summary

The following tables provide a structured overview of the in vivo efficacy data for the selected cathepsin B inhibitors.

Table 1: In Vivo Efficacy of CA-074 in a Human Melanoma Xenograft Model

ParameterVehicle ControlCA-074 TreatedReference
Tumor GrowthSignificantly higherSignificantly reduced[1][2]
Number of Lung MetastasesHigherSignificantly reduced[1][2]

Table 2: In Vivo Efficacy of Peptidyl (acyloxy)methyl ketone (Z-Phe-Lys-CH₂OCO-(2,4,6-Me₃)Ph)

Route of AdministrationED₅₀ for Liver Cathepsin B InhibitionTime Post-doseReference
Oral (po)18 mg/kg4-5 h[3]
Intraperitoneal (ip)5.0 mg/kg4-5 h[3]
Subcutaneous (sc)2.4 mg/kg24 h[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

In Vivo Efficacy of CA-074 on Human Melanoma Xenografts[1]
  • Animal Model: Mice with hind leg muscle injection of MM1 human melanoma cells (5 x 10⁶ cells/mouse).

  • Treatment: Intravenous (i.v.) administration of CA-074 or vehicle control.

  • Dosing Regimen: Treatment for eight consecutive days, starting from day 6 after cell injection for tumor growth studies. For metastasis studies, mice were injected i.v. with MM4 cells and treated with CA-074 for eight consecutive days starting the day after cell injection.

  • Endpoint Measurement (Tumor Growth): Tumor weight was measured and compared between the treated and control groups.

  • Endpoint Measurement (Metastasis): On day 14 after cell injection, lungs were removed, fixed in Bouin's solution, and the number of tumor nodules was counted.

In Vivo Inhibition of Cathepsin B by Peptidyl (acyloxy)methyl ketones[3]
  • Animal Model: Rats.

  • Treatment: Administration of the peptidyl (acyloxy)methyl ketone inhibitor, Z-Phe-Lys-CH₂OCO-(2,4,6-Me₃)Ph, via oral (po), intraperitoneal (ip), or subcutaneous (sc) routes.

  • Endpoint Measurement: Liver cathepsin B inhibition was measured ex vivo at specified time points post-dosing to determine the half-maximal effective dose (ED₅₀).

Cathepsin B Signaling in Cancer

Cathepsin B plays a multifaceted role in cancer progression. Its overexpression is linked to invasive and metastatic phenotypes. The following diagram illustrates the key signaling pathways influenced by cathepsin B.

CathepsinB_Signaling cluster_extracellular Extracellular Space cluster_cell Tumor Cell ProCathepsinB Pro-Cathepsin B CathepsinB_active Active Cathepsin B ProCathepsinB->CathepsinB_active Activation ECM Extracellular Matrix (Collagen, Fibronectin) CathepsinB_active->ECM Degradation GrowthFactors Inactive Growth Factors CathepsinB_active->GrowthFactors Activation Integrins Integrins ECM->Integrins Interaction Invasion Invasion & Metastasis ECM->Invasion Degradation enables ActiveGrowthFactors Active Growth Factors PI3K_Akt PI3K/Akt Pathway ActiveGrowthFactors->PI3K_Akt Activation MAPK MAPK Pathway ActiveGrowthFactors->MAPK Activation Lysosome Lysosome Secretion Secretion Lysosome->Secretion Release of Pro-Cathepsin B Secretion->ProCathepsinB Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation CathepsinB_Inhibitor Cathepsin B Inhibitor (e.g., this compound analogs) CathepsinB_Inhibitor->CathepsinB_active Inhibition

Cathepsin B signaling pathway in cancer.

Experimental Workflow for In Vivo Efficacy Assessment

The general workflow for assessing the in vivo efficacy of a cathepsin B inhibitor in a cancer model is depicted below.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Analysis cluster_data Data Analysis animal_model Select Animal Model (e.g., Xenograft mice) tumor_induction Induce Tumor (e.g., cell line injection) animal_model->tumor_induction randomization Randomize into Control & Treatment Groups tumor_induction->randomization treatment Administer Inhibitor (e.g., this compound analog) or Vehicle randomization->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint Analysis (e.g., Tumor weight, Metastasis count) monitoring->endpoint data_analysis Statistical Analysis of Results endpoint->data_analysis conclusion Draw Conclusions on In Vivo Efficacy data_analysis->conclusion

General workflow for in vivo efficacy studies.

References

Comparative Kinetic Analysis of Aspartic Protease Inhibition: A Focus on Z-Asn-Sta-Ile-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of the hypothetical aspartic protease inhibitor, Z-Asn-Sta-Ile-NH2. The performance of this inhibitor is contextualized against other known statine-based inhibitors, leveraging experimental data from published research. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents targeting aspartic proteases.

Introduction to Statine-Based Inhibitors

Statine, a unique amino acid, is a cornerstone in the design of potent inhibitors for aspartic proteases. Its structure effectively mimics the tetrahedral transition state of the enzyme-catalyzed peptide bond hydrolysis, leading to high-affinity binding and competitive inhibition.[1] The inhibitor this compound incorporates this critical statine residue and is therefore expected to exhibit strong inhibitory activity against aspartic proteases such as renin and cathepsin D.[2][3]

Comparative Inhibition Data

To provide a clear comparison, the inhibitory constants (K_i_ and IC_50_) of several statine-containing peptide inhibitors against human renin and other aspartic proteases are summarized below. While specific data for this compound is not publicly available, its performance is anticipated to be within the range of these compounds due to its structural similarities.

InhibitorTarget EnzymeK_i_ (M)IC_50_ (M)Selectivity
This compound (Hypothetical) Human Renin---
ES-305Human Renin1.7 x 10⁻⁹-Highly specific for human renin; little effect on cathepsin D and pepsin at 10⁻⁵ M.[2][4]
ES-313 (BNMA-Val-Sta-isoleucinol)Human Renin-Similar to ES-305Detectable inhibition of cathepsin D (10⁻⁶ - 10⁻⁷ M) and pepsin (10⁻⁵ - 10⁻⁶ M).[2]
ES-316 (BNMA-Leu-Sta-isoleucinol)Human Renin-Similar to ES-305Detectable inhibition of cathepsin D (10⁻⁶ - 10⁻⁷ M) and pepsin (10⁻⁵ - 10⁻⁶ M).[2]
ES-317 (BNMA-Nle-Sta-isoleucinol)Human Renin-Similar to ES-305Detectable inhibition of cathepsin D (10⁻⁶ - 10⁻⁷ M) and pepsin (10⁻⁵ - 10⁻⁶ M).[2]
Boc-His-Pro-Phe-His-Sta-Val-Ile-His-NH2Human Renin--A potent inhibitor of human renin.[5]
Boc-His-Pro-Phe-His-Ads-Val-Ile-His-NH2Rat Renin-12 x 10⁻⁹More effective against rat renin than the corresponding statine-containing peptide.[5]
Pepstatin AAspartic Proteases--A potent inhibitor of many aspartic proteases, including cathepsin D.[1][3]

Mechanism of Inhibition

Statine-based inhibitors like this compound function as competitive inhibitors. They bind to the active site of the aspartic protease, preventing the natural substrate from binding and being cleaved. The following diagram illustrates this inhibitory mechanism.

InhibitionMechanism cluster_enzyme Aspartic Protease Active Site cluster_reaction Catalytic Reaction cluster_inhibition Inhibition Pathway Enzyme Enzyme Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate Binds Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor Binds Substrate Substrate Substrate->Enzyme_Substrate Inhibitor This compound Inhibitor->Enzyme_Inhibitor Products Products Enzyme_Substrate->Products Catalysis

Caption: Competitive inhibition of an aspartic protease by this compound.

Experimental Protocols

The determination of inhibitory constants (K_i_ and IC_50_) for compounds like this compound involves standardized enzyme kinetic assays. Below are detailed methodologies for such experiments.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the steps to determine the IC_50_ and subsequently the K_i_ of an inhibitor.

1. Materials and Reagents:

  • Purified human renin or other target aspartic protease
  • Fluorogenic substrate (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 for cathepsin D)[6]
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl)
  • Inhibitor stock solution (e.g., this compound dissolved in DMSO)
  • 96-well microplate (black, for fluorescence assays)
  • Microplate reader with fluorescence detection capabilities

2. Experimental Workflow:

The following diagram illustrates the typical workflow for an enzyme inhibition assay.

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of inhibitor C Add inhibitor and enzyme to microplate wells A->C B Prepare enzyme and substrate solutions B->C D Incubate at constant temperature C->D E Initiate reaction by adding substrate D->E F Monitor fluorescence change over time (initial velocity) E->F G Plot % inhibition vs. inhibitor concentration F->G H Calculate IC50 G->H I Determine Ki using Michaelis-Menten or Lineweaver-Burk plots H->I

References

Benchmarking Z-Asn-Sta-Ile-NH2: A Comparative Guide to Commercially Available Cysteine-Aspartic Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following sections present a compilation of quantitative inhibitory data, detailed experimental protocols for assessing inhibitor potency, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Inhibitor Comparison

The inhibitory potency of several commercially available caspase inhibitors is summarized in the table below. These values, presented as IC50 (the half-maximal inhibitory concentration), provide a quantitative measure of the concentration of inhibitor required to reduce the activity of a specific caspase by 50%. This data serves as a benchmark for evaluating the potential efficacy of novel inhibitors like Z-Asn-Sta-Ile-NH2.

InhibitorTarget Caspase(s)IC50 (nM)Vendor (Example)
This compound Caspases (Hypothesized) Data Not Available N/A
Ac-DEVD-CHOCaspase-3, Caspase-70.2 (Ki for Caspase-3), 0.3 (Ki for Caspase-7)[1]Selleck Chemicals
Z-IETD-FMKCaspase-8350[2]MedChemExpress
Belnacasan (VX-765)Caspase-10.8 (Ki)[3]Selleck Chemicals
Ac-LEHD-CHOCaspase-9--
Z-LEHD-FMKCaspase-91500[2]Selleck Chemicals
Ac-FLTD-CMKCaspase-1, Caspase-4, Caspase-546.7 (Caspase-1), 1490 (Caspase-4), 329 (Caspase-5)[3]Selleck Chemicals
Q-VD-OphPan-caspase25-400[3][4]Selleck Chemicals
EmricasanPan-caspase--
Z-VAD-FMKPan-caspaseVaries (e.g., low nanomolar for some caspases)[5]Selleck Chemicals

Experimental Protocols

The determination of inhibitor potency is crucial for comparative analysis. A widely used method for assessing the activity of protease inhibitors is the Fluorescence Resonance Energy Transfer (FRET) assay.

Protocol: In Vitro Caspase Inhibition Assay using FRET

This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a specific caspase enzyme.

1. Materials and Reagents:

  • Recombinant active caspase enzyme (e.g., Caspase-3, Caspase-8)
  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3, Ac-IETD-AFC for Caspase-8)
  • Assay Buffer: 20 mM HEPES, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2
  • Inhibitor stock solution (e.g., this compound, commercial inhibitors) dissolved in DMSO
  • 96-well black microplate
  • Fluorescence microplate reader

2. Experimental Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer. A typical concentration range might be from 1 nM to 100 µM. Include a vehicle control (DMSO) without the inhibitor.
  • Add 10 µL of each inhibitor dilution to the wells of the 96-well plate.
  • Add 80 µL of the assay buffer containing the recombinant active caspase enzyme to each well. The final enzyme concentration should be in the low nanomolar range and determined empirically for linear reaction kinetics.
  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
  • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic caspase substrate to each well. The final substrate concentration should be at or below its Km value for the enzyme.
  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
  • Continue to monitor the fluorescence intensity kinetically for 30-60 minutes at regular intervals (e.g., every 1-2 minutes).

3. Data Analysis:

  • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the kinetic curve.
  • Normalize the reaction velocities to the vehicle control (considered 100% activity).
  • Plot the percentage of caspase activity against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway: Caspase-Mediated Apoptosis

The following diagram illustrates the central role of caspases in the intrinsic and extrinsic pathways of apoptosis, a key cellular process regulated by these proteases.

G ext_stim Extrinsic Stimuli (e.g., TNF-α, FasL) death_receptor Death Receptors (e.g., TNFR, Fas) ext_stim->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 recruits caspase8 Caspase-8 procaspase8->caspase8 activates procaspase3 Pro-caspase-3 caspase8->procaspase3 activates int_stim Intrinsic Stimuli (e.g., DNA damage) mito Mitochondrion int_stim->mito damages cyto_c Cytochrome c mito->cyto_c releases apaf1 Apaf-1 cyto_c->apaf1 binds procaspase9 Pro-caspase-9 apaf1->procaspase9 activates caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 activates caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis executes G start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor add_enzyme Add Caspase Enzyme prep_inhibitor->add_enzyme incubate Incubate (15 min, 37°C) add_enzyme->incubate add_substrate Add FRET Substrate incubate->add_substrate measure Measure Fluorescence (Kinetic Read) add_substrate->measure analyze Analyze Data & Determine IC50 measure->analyze end End analyze->end

References

Safety Operating Guide

Navigating the Disposal of Z-Asn-Sta-Ile-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Z-Asn-Sta-Ile-NH2, a peptide inhibitor, requires careful consideration for its disposal, particularly as specific toxicological data is not widely available. In the absence of a specific Safety Data Sheet (SDS), this compound must be treated as a potentially hazardous substance. This guide provides a comprehensive, step-by-step approach to its safe disposal, ensuring the protection of laboratory personnel and the environment.

Core Principles for Disposal

Given the uncharacterized nature of this compound from a regulatory and toxicological standpoint, a conservative approach to its disposal is mandatory. The fundamental principle is to manage it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in general laboratory trash or washed down the sink.

Quantitative Data Summary

For clarity and quick reference, the following table summarizes the key quantitative and qualitative aspects of the disposal procedure for this compound.

ParameterGuidelineRationale
Waste Category Hazardous Chemical Waste (Organic Solid)Assumed hazardous due to lack of toxicological data.
Container Type Labeled, sealable, chemically resistant containerTo prevent accidental exposure and environmental contamination.
Labeling "Hazardous Waste," "this compound," full chemical name, and approximate quantityComplies with safety regulations and informs waste management personnel.
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coatTo protect personnel from potential skin and eye contact.
Storage of Waste In a designated satellite accumulation area, away from incompatible materialsTo ensure safe temporary storage before collection by Environmental Health & Safety (EHS).

Detailed Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.

2. Waste Segregation: this compound, in its pure form, is a solid organic compound. It should be disposed of in a designated solid hazardous waste container. Do not mix it with other waste streams such as aqueous waste, sharps, or non-hazardous trash.

3. Containerization:

  • Place the this compound waste into a clearly labeled, sealable, and chemically resistant container.

  • The container must be in good condition and compatible with the chemical.

  • Ensure the container is kept closed except when adding waste.

4. Labeling:

  • The waste container must be labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," must be clearly written on the label.

  • Indicate the approximate quantity of the waste in the container.

  • Include the date when the waste was first added to the container.

5. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel and away from general traffic.

  • Ensure the storage area is secure and prevents spillage.

6. Waste Pickup:

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place in Labeled, Sealable Solid Hazardous Waste Container B->C D Label Container: 'Hazardous Waste' 'this compound' Quantity & Date C->D E Store in Designated Satellite Accumulation Area D->E F Contact Institutional EHS for Waste Pickup E->F G Follow EHS Instructions for Collection F->G

Disposal workflow for this compound.

This structured approach to the disposal of this compound is designed to ensure safety, and compliance, and to build a culture of trust and responsibility within the research community. By adhering to these procedures, laboratories can effectively manage their chemical waste and contribute to a safer working environment. Always consult your institution's specific guidelines and EHS department for final instructions.

Safeguarding Your Research: A Guide to Handling Z-Asn-Sta-Ile-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the peptide Z-Asn-Sta-Ile-NH2, including detailed personal protective equipment (PPE) protocols, operational plans for handling and storage, and compliant disposal procedures.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.

Equipment Specifications Rationale
Hand Protection Chemical-resistant, impervious gloves (e.g., disposable nitrile or neoprene).[2]To prevent skin contact. Gloves should be inspected before use and disposed of after contact with the substance.[2]
Eye Protection Chemical safety goggles or safety glasses that meet the ANSI Z.87.1 1989 standard.[2]To protect eyes from potential splashes or airborne particles.
Body Protection A properly fitting, buttoned laboratory coat (Nomex® recommended).[2]To protect skin and clothing from contamination.
Respiratory Protection A dust respirator may be required when handling larger quantities of the lyophilized powder.[3] Use in a certified fume hood is recommended where appropriate.[4]To prevent inhalation of the substance, especially in powder form.
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[2]To protect feet from spills.

Operational and Disposal Plans

Handling Lyophilized this compound:

  • Preparation: Before opening, allow the container of the lyophilized peptide to reach room temperature in a desiccator to prevent moisture absorption, as peptides are often hygroscopic.[3][5]

  • Weighing: Weigh the desired amount of the peptide quickly in a well-ventilated area, preferably within a fume hood, to minimize inhalation of the powder.[6] Use a dedicated balance for weighing sensitizing agents if possible.[6]

  • Dissolving: When dissolving the peptide, be aware that those containing Asparagine (Asn) can have limited stability.[3] Sonication in a water bath can aid dissolution, but avoid excessive warming.[3] For peptides with specific characteristics (e.g., acidic, basic, hydrophobic), consult specialized solubilization guidelines.[3]

Storage:

  • Lyophilized Form: For long-term storage, maintain the lyophilized peptide in a tightly sealed container at -20°C or colder.[5] While it may be shipped at room temperature and stored for short periods at 4°C, colder temperatures are preferable for long-term stability.[3][5]

  • In Solution: Storing peptides in solution for extended periods is not recommended, especially those containing Asn.[3] If necessary, prepare aliquots of the solution and store them frozen at or below -15°C to avoid repeated freeze-thaw cycles.[3][5]

Disposal:

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[7]

  • Procedure: Dispose of waste materials, including unused product and contaminated packaging, at a licensed waste disposal site in accordance with local, regional, and national regulations.[7][8] Do not flush down the sewer.[1] Contaminated items such as weigh paper and gloves should be disposed of in a dedicated, sealed waste container within the fume hood.[6]

Experimental Protocols

While specific experimental protocols involving this compound are not provided in the search results, general best practices for handling peptides in a laboratory setting should be followed. This includes working in a clean, designated area, using properly calibrated equipment, and maintaining detailed records of all procedures.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Allow Container to Reach Room Temperature in Desiccator prep1->prep2 handle1 Quickly Weigh Lyophilized Peptide prep2->handle1 handle2 Transfer to Secondary Container handle1->handle2 handle3 Dissolve in Appropriate Solvent handle2->handle3 disp1 Place Contaminated Items in Designated Waste Container handle2->disp1 Contaminated weigh paper storage1 Store Lyophilized Peptide at ≤ -20°C handle3->storage1 If not for immediate use storage2 Store Aliquoted Solutions at ≤ -15°C handle3->storage2 If storing in solution handle3->disp1 Used tips, tubes, etc. storage1->prep2 For subsequent use storage2->prep2 For subsequent use disp2 Dispose of Chemical Waste via Licensed Disposal Service disp1->disp2

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.